EB-Psma-617
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C88H112N16O28S3 |
|---|---|
Molecular Weight |
1938.1 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C88H112N16O28S3/c1-51-39-58(59-20-23-62(52(2)40-59)98-99-63-24-21-60-69(134(127,128)129)44-70(135(130,131)132)80(89)79(60)81(63)117)19-22-61(51)94-84(120)64(93-72(106)46-100-31-33-101(47-76(111)112)35-37-103(49-78(115)116)38-36-102(34-32-100)48-77(113)114)11-5-7-28-90-71(105)27-30-104-74(108)43-68(85(104)121)133-50-73(107)92-45-53-13-17-56(18-14-53)82(118)95-67(42-54-15-16-55-9-3-4-10-57(55)41-54)83(119)91-29-8-6-12-65(86(122)123)96-88(126)97-66(87(124)125)25-26-75(109)110/h3-4,9-10,15-16,19-24,39-41,44,53,56,64-68,117H,5-8,11-14,17-18,25-38,42-43,45-50,89H2,1-2H3,(H,90,105)(H,91,119)(H,92,107)(H,93,106)(H,94,120)(H,95,118)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,122,123)(H,124,125)(H2,96,97,126)(H,127,128,129)(H,130,131,132)/t53?,56?,64-,65-,66-,67+,68?/m0/s1 |
InChI Key |
FJXZIJARXATZAM-CDTSPDBTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of EB-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and chemical characterization of EB-PSMA-617, a second-generation radioligand targeting the prostate-specific membrane antigen (PSMA). By incorporating an Evans blue (EB) moiety, this compound is engineered for enhanced pharmacokinetic properties, specifically an extended blood circulation half-life due to its reversible binding to serum albumin. This modification aims to increase tumor uptake and improve the efficacy of radioligand therapy for prostate cancer.[1][2][3]
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the well-established PSMA-617 precursor. The core strategy is to introduce a reactive functional group onto PSMA-617 that can then be covalently linked to a modified Evans blue derivative.[2][4] A common approach involves modifying the primary amine on PSMA-617 to introduce a thiol group, which then reacts with a maleimide-functionalized EB derivative.[1][2][3]
The following protocol is a representative method for the synthesis of this compound.[1][2][3]
-
Thiolation of PSMA-617:
-
PSMA-617 is reacted with a thiolating agent, such as N-succinimidyl S-acetylthioacetate (SATA), to introduce a protected thiol group onto the primary amine of the lysine (B10760008) residue.
-
The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA).
-
The resulting acetyl-protected thiol intermediate is then deprotected using a reagent like hydroxylamine (B1172632) to yield the free thiol derivative, PSMA-617-SH.
-
-
Conjugation with Evans Blue Derivative:
-
A maleimide-functionalized Evans blue derivative (e.g., DOTA-Maleimide-EB) is prepared separately.[2]
-
The thiolated PSMA-617-SH is then reacted with the maleimide-EB derivative via a Michael addition reaction. This reaction forms a stable thioether bond, covalently linking the PSMA-617 molecule to the Evans blue moiety.
-
The conjugation reaction is typically performed in a buffer solution at a slightly basic pH.
-
-
Purification:
-
The final product, this compound, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).
-
The fractions containing the purified product are collected, and the solvent is removed by lyophilization.
-
Chemical Characterization
After synthesis and purification, a thorough chemical characterization is essential to confirm the identity, purity, and stability of this compound. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
-
System: A standard analytical HPLC system equipped with a UV detector and a radioactivity detector (for radiolabeled compounds).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from approximately 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength of 220 nm and/or 620 nm (for the Evans blue chromophore).
-
Outcome: The retention time of the main peak is recorded, and the peak area is used to calculate the chemical purity of the sample. For instance, a study identified the retention time for PSMA-617 to be around 6.0-6.1 minutes under their specific HPLC conditions.[5][6]
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compound.
-
Sample Preparation: The purified this compound is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured. The observed molecular weight should match the calculated theoretical molecular weight of this compound. For comparison, the molecular weight of the precursor, PSMA-617, is 1041.5 g/mol , and its [M+H]⁺ ion is observed at m/z 1042.5.[5][6]
| Parameter | Method | Specification |
| Identity | ESI-MS | Observed m/z corresponds to the theoretical value. |
| Chemical Purity | RP-HPLC | ≥ 95% |
Radiolabeling of this compound
For its application in nuclear medicine, this compound is chelated with a suitable radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu) for therapeutic purposes.
-
Reaction Setup: A solution of this compound in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) is prepared.
-
Radiolabeling: ¹⁷⁷LuCl₃ solution is added to the this compound solution.
-
Incubation: The reaction mixture is heated at an elevated temperature (e.g., 90-95°C) for a specific duration (e.g., 20-30 minutes).[7]
-
Quality Control: The radiochemical purity of the resulting ¹⁷⁷Lu-EB-PSMA-617 is determined using radio-HPLC or radio-thin-layer chromatography (radio-TLC).[7]
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), the product is purified using a C18 Sep-Pak cartridge to remove any unchelated ¹⁷⁷Lu.[7]
| Parameter | Method | Specification | Reference |
| Radiolabeling Yield | Radio-TLC/HPLC | > 90% | [7] |
| Radiochemical Purity | Radio-TLC/HPLC | > 95% | [7][8] |
| Stability in Serum | Radio-HPLC | ≥ 95% after 48h | [8] |
Comparative Properties
The modification of PSMA-617 with Evans blue significantly alters its pharmacokinetic profile. The primary advantage is the increased binding to plasma proteins, which prolongs its circulation time and enhances its accumulation in tumors.
| Property | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Significance | Reference |
| Human Plasma Protein Binding | 59 ± 1% | High (>90%) | EB moiety facilitates reversible binding to albumin, extending half-life. | [9] |
| Tumor Uptake | Lower | Significantly Higher | Longer circulation allows for greater accumulation in PSMA-positive tumors. | [2][3][4] |
| Kidney Absorbed Dose (mSv/MBq) | 0.39 ± 0.06 | 2.39 ± 0.69 | Increased retention in kidneys is a key consideration for dosimetry. | [7] |
| Red Marrow Dose (mSv/MBq) | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 | Higher systemic exposure leads to an increased dose to the bone marrow. | [7] |
Conclusion
The synthesis of this compound represents a significant advancement in the development of PSMA-targeted radioligands. By conjugating PSMA-617 with an Evans blue derivative, the resulting molecule exhibits prolonged blood circulation and enhanced tumor accumulation.[2][3] The synthetic and radiolabeling procedures are well-defined, yielding a product of high chemical and radiochemical purity. While the improved tumor targeting is promising for therapeutic applications, the altered biodistribution, particularly the increased uptake in the kidneys and red marrow, necessitates careful dosimetric evaluation in clinical settings.[7] This technical guide provides a foundational understanding for researchers and developers working on the next generation of radiopharmaceuticals for prostate cancer.
References
- 1. isosolutions.com [isosolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jscholaronline.org [jscholaronline.org]
- 6. Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy Agent Using HPLC and Tandem-Mass Spectrometry [jscholaronline.org]
- 7. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of EB-PSMA-617 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EB-PSMA-617 is a next-generation radioligand therapy currently under investigation for the treatment of prostate cancer. This document elucidates the core mechanism of action of this compound, a molecule designed to enhance therapeutic efficacy by optimizing pharmacokinetic properties. By incorporating an Evans Blue (EB) moiety, this compound exhibits prolonged circulation half-life, leading to increased tumor uptake and retention of the therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu). This guide provides a comprehensive overview of its molecular targeting, cellular internalization, and the subsequent induction of tumor cell death, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action
The therapeutic strategy of this compound is a multi-step process that begins with the systemic administration of the radioligand and culminates in the targeted destruction of prostate cancer cells.
1.1. Molecular Targeting of Prostate-Specific Membrane Antigen (PSMA)
Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2] This high level of expression and its presence on the cell surface make PSMA an ideal target for therapeutic agents.[3][4]
This compound is a derivative of PSMA-617, a small molecule that binds with high affinity to the extracellular enzymatic domain of PSMA.[5][6] The PSMA-617 component of the molecule serves as the targeting vector, ensuring the selective delivery of the therapeutic payload to prostate cancer cells while minimizing exposure to healthy tissues.[7]
1.2. The Role of the Evans Blue (EB) Moiety: Enhanced Pharmacokinetics
A key innovation in this compound is the conjugation of a truncated Evans Blue (EB) molecule.[8][9] Evans Blue is known for its high affinity for serum albumin, the most abundant protein in blood plasma.[8][10] By binding to albumin, the ¹⁷⁷Lu-EB-PSMA-617 complex's hydrodynamic size is effectively increased, which in turn extends its circulation half-life.[5][8] This prolonged presence in the bloodstream allows for a greater opportunity for the radioligand to accumulate in tumor tissues.[5][10] Preclinical and clinical studies have demonstrated that this modification results in significantly higher tumor uptake and retention compared to ¹⁷⁷Lu-PSMA-617 without the EB component.[4][5][11]
1.3. Cellular Internalization via Clathrin-Mediated Endocytosis
Upon binding to PSMA on the surface of a prostate cancer cell, the ¹⁷⁷Lu-EB-PSMA-617/PSMA complex is internalized into the cell.[3][6] The primary mechanism for this internalization is clathrin-mediated endocytosis, a receptor-mediated process.[6][12] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the radioligand-receptor complex. These vesicles then transport the therapeutic agent into the cell's interior.[12] Once inside, the radionuclide is effectively trapped, leading to a high intracellular concentration of the therapeutic payload.[3]
1.4. Therapeutic Action: DNA Damage via Beta Emission
The therapeutic efficacy of ¹⁷⁷Lu-EB-PSMA-617 is derived from the radioactive decay of Lutetium-177. ¹⁷⁷Lu is a beta-emitting radionuclide with a half-life of 6.7 days.[3] The emitted beta particles are a form of ionizing radiation that travels a short distance within tissue (a few millimeters), depositing their energy and causing damage to cellular components in their path.[3]
The primary target of this radiation is the cell's DNA. The beta particles induce both single-strand and double-strand breaks in the DNA.[3][13] While single-strand breaks can often be repaired by the cell, double-strand breaks are more difficult to repair and can trigger apoptosis, or programmed cell death.[3] This targeted delivery of radiation directly to the cancer cells maximizes the cytotoxic effect on the tumor while minimizing damage to surrounding healthy tissues.[14] The relatively short path length of the beta particles also contributes to a "crossfire" effect, where adjacent tumor cells that may not have internalized the radioligand can still be killed by radiation from neighboring cells.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its comparator, PSMA-617.
Table 1: Comparative Dosimetry of ¹⁷⁷Lu-EB-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617 in Humans
| Organ/Tissue | ¹⁷⁷Lu-EB-PSMA-617 Absorbed Dose (mSv/MBq) | ¹⁷⁷Lu-PSMA-617 Absorbed Dose (mSv/MBq) | Reference |
| Kidneys | 2.39 ± 0.69 | 0.39 ± 0.06 | [4][15] |
| Red Marrow | 0.0547 ± 0.0062 | 0.0084 ± 0.0057 | [4][15] |
| Liver | 0.40 ± 0.12 | - | [9] |
| Spleen | 0.46 ± 0.02 | - | [9] |
| Whole Body | 0.1294 ± 0.0395 | 0.0235 ± 0.0029 | [4] |
| Parotid Glands | 6.41 ± 1.40 | 1.25 ± 0.51 | [4] |
Table 2: Tumor Uptake and Therapeutic Efficacy of ¹⁷⁷Lu-EB-PSMA-617
| Parameter | Value | Condition | Reference |
| Tumor SUVmean at 7 days p.i. | 24.52 ± 10.95 | Human mCRPC | [9] |
| Accumulated Radioactivity vs. ¹⁷⁷Lu-PSMA-617 | ~3.02-fold higher | Human Bone Metastasis | [15] |
| Therapeutic Efficacy (Preclinical) | Complete tumor eradication with a single 1.85 MBq dose | PSMA+ tumors in mice | [5][10][11] |
| PSA Disease Control Rate (Group B, 2.12 GBq) | 70% | Human mCRPC | [16] |
| PSA Disease Control Rate (Group C, 3.52 GBq) | 75% | Human mCRPC | [16] |
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. First, the PSMA-617 molecule is modified by introducing a thiol-reactive group.[5][11] Separately, an Evans Blue derivative is functionalized with a maleimide (B117702) group.[5] The two modified molecules are then reacted together through a thiol-maleimide conjugation reaction to yield this compound.[5][11] The final product is then purified and characterized.
3.2. Radiolabeling with Lutetium-177
For therapeutic applications, this compound is chelated with the radionuclide Lutetium-177. This is typically achieved by incubating the this compound construct with ¹⁷⁷LuCl₃ in a suitable buffer at an elevated temperature. The DOTA chelator, which is part of the PSMA-617 structure, firmly sequesters the ¹⁷⁷Lu ion.[8] The radiolabeling efficiency and radiochemical purity are assessed using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
3.3. In Vitro Cell Binding and Internalization Assays
-
Cell Culture: Prostate cancer cell lines with high PSMA expression (e.g., LNCaP or PC-3 PIP) and a PSMA-negative control cell line (e.g., PC-3) are cultured under standard conditions.[17]
-
Binding Assay: Cells are incubated with increasing concentrations of non-radioactive ("cold") this compound in the presence of a fixed concentration of ¹⁷⁷Lu-EB-PSMA-617. The concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
Internalization Assay: Cells are incubated with ¹⁷⁷Lu-EB-PSMA-617 at 37°C for various time points. At each time point, the reaction is stopped by placing the cells on ice. The surface-bound radioactivity is removed by an acid wash, and the internalized radioactivity is measured using a gamma counter.[6]
3.4. Preclinical Biodistribution and Therapy Studies in Animal Models
-
Animal Model: Immunocompromised mice bearing xenografts of human prostate cancer cells expressing PSMA are used.[5][11]
-
Biodistribution: A known amount of ¹⁷⁷Lu-EB-PSMA-617 is administered to the tumor-bearing mice, typically via intravenous injection. At various time points post-injection, the animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, etc.) are harvested, weighed, and the radioactivity is measured. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Therapy Studies: Tumor-bearing mice are treated with a therapeutic dose of ¹⁷⁷Lu-EB-PSMA-617. Tumor growth is monitored over time by measuring tumor volume. Animal body weight and overall health are also monitored to assess toxicity.[11]
3.5. Human Dosimetry Studies
-
Patient Selection: Patients with metastatic castration-resistant prostate cancer (mCRPC) and PSMA-positive disease confirmed by PET imaging are enrolled.[9]
-
Administration and Imaging: A known activity of ¹⁷⁷Lu-EB-PSMA-617 is administered intravenously. Serial whole-body planar and SPECT/CT images are acquired at multiple time points post-injection (e.g., 2, 24, 72, 120, and 168 hours).[9][15]
-
Dosimetry Calculations: Regions of interest are drawn on the images for various organs and tumors. The time-activity curves are generated, and the residence times are calculated. The absorbed doses are then calculated using software such as OLINDA/EXM.[4][9]
Visualizations
Caption: Overall Mechanism of Action of this compound.
Caption: General Experimental Workflow for Preclinical Evaluation.
Caption: Cellular Response to ¹⁷⁷Lu-EB-PSMA-617 Induced DNA Damage.
References
- 1. Molecular Imaging and Targeted Radionuclide Therapy with PSMA Pharna | GU Oncology Now [guoncologynow.com]
- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PSMA-Targeting Radioligand Therapy in Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 8. openmedscience.com [openmedscience.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preclinical development and discovery of EB-Psma-617
An In-depth Technical Guide on the Preclinical Development and Discovery of EB-PSMA-617
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer due to its significant overexpression in primary and metastatic forms of the disease.[1][2] Radioligand therapy (RLT) using molecules that target PSMA, such as PSMA-617, has shown considerable promise.[3][4] this compound is a second-generation PSMA-targeting radiopharmaceutical developed to enhance the therapeutic properties of its predecessor, PSMA-617.[5][6] It is a conjugate composed of three key parts: a PSMA-targeting ligand (PSMA-617), a truncated Evans Blue (EB) moiety, and a chelator (like DOTA) for a therapeutic radioisotope, typically Lutetium-177 (¹⁷⁷Lu).[5][7] The primary innovation of this compound is the inclusion of the EB fragment, which binds to serum albumin, thereby extending the agent's circulation half-life.[7][8] This prolonged circulation is hypothesized to increase the accumulation of the radiopharmaceutical at tumor sites, potentially leading to a higher absorbed radiation dose in cancer cells and improved therapeutic efficacy.[1][5]
Mechanism of Action
The therapeutic mechanism of ¹⁷⁷Lu-EB-PSMA-617 is a multi-step process initiated by intravenous administration.
-
Targeting and Binding: The PSMA-617 component of the molecule specifically targets and binds with high affinity to PSMA, a type II transmembrane protein that is highly expressed on the surface of prostate cancer cells.[2][5]
-
Albumin-Binding and Circulation: Simultaneously, the Evans Blue moiety binds to circulating serum albumin. This reversible binding significantly increases the hydrodynamic size of the radioconjugate, preventing its rapid clearance by the kidneys and extending its plasma half-life.[5][7]
-
Tumor Accumulation: The prolonged circulation time allows for greater accumulation of ¹⁷⁷Lu-EB-PSMA-617 at tumor sites through sustained delivery and binding to PSMA.[5]
-
Internalization: Upon binding to PSMA, the entire complex is internalized into the cancer cell via endocytosis.[2][9]
-
Radiotherapeutic Effect: Once internalized, the radioisotope ¹⁷⁷Lu decays, emitting beta particles with a maximum tissue penetration of about 2 mm.[2] This localized radiation induces DNA damage, including single and double-strand breaks, leading to cancer cell death.[2][10] The short path length of the beta particles minimizes damage to surrounding healthy tissues.
Data Presentation
Quantitative data from preclinical and early clinical studies are summarized below.
Table 1: Binding Affinity of PSMA Ligands
Data from Biolayer Interference analysis.
| Compound | Target Protein | KD (M) | kon (1/Ms) | koff (1/s) | Reference |
| This compound | Human PSMA | 1.13E-08 | 1.13E+05 | 1.28E-03 | [11] |
| Mouse PSMA | 1.03E-08 | 1.05E+05 | 1.08E-03 | [11] | |
| PSMA-617 | Human PSMA | 2.38E-09 | 2.37E+05 | 5.63E-04 | [11] |
| Mouse PSMA | 4.39E-09 | 1.63E+05 | 7.16E-04 | [11] |
Table 2: In Vitro Cellular Uptake and Internalization
Comparative data for PSMA-targeting radioligands. Note: Specific data for this compound was not available in the provided search results; data for related compounds are presented for context.
| Radioligand | Cell Line | Incubation Time | Total Uptake (% Applied Activity) | Internalized Fraction (% Applied Activity) | Reference |
| [¹⁶⁵Er]Er-PSMA-617 | LNCaP | 4 h | 23.3 ± 2.1% (per 5x10⁵ cells) | 9.7 ± 1.0% | [12] |
| ¹⁷⁷Lu-PSMA-ALB-53 | PC-3 PIP | 4 h | ~55-59% | ~17-25% | [13] |
| ¹⁷⁷Lu-PSMA-ALB-56 | PC-3 PIP | 4 h | ~55-59% | ~17-25% | [13] |
| [⁸⁹Zr]Zr-PSMA-617 | LNCaP | Not Specified | Not Specified | 12.66 ± 0.60% (per 10⁶ cells) | [14] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP | Not Specified | Not Specified | 16.17 ± 3.66% (per 10⁶ cells) | [14] |
Table 3: Radiolabeling and Stability
Typical parameters for ¹⁷⁷Lu-labeling of PSMA-617 and its analogues.
| Parameter | Value | Reference |
| Radiochemical Yield | >90% | [1] |
| Radiochemical Purity | >95% | [1] |
| Stability (in presence of L-ascorbic acid) | Stable for up to 72 hours | [15] |
| LogP Value ([¹⁶¹Tb]Tb-PSMA-617) | -2.15 ± 0.31 (hydrophilic) | [15] |
Table 4: Comparative Dosimetry in Humans (mSv/MBq)
Absorbed doses from a first-in-human study comparing ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617.
| Organ | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | Reference |
| Red Bone Marrow | 0.0547 ± 0.0062 | 0.0084 ± 0.0057 | [1][16] |
| Kidneys | 2.39 ± 0.69 | 0.39 ± 0.06 | [1][16] |
Table 5: Therapeutic Response in Humans
Comparison from a first-in-human study.
| Parameter | ¹⁷⁷Lu-EB-PSMA-617 (Imaging Dose) | ¹⁷⁷Lu-PSMA-617 (Imaging Dose) | P-value | Reference |
| Tumor Radioactivity Accumulation | ~3.02-fold higher in bone metastases | Baseline | N/A | [1][8] |
| Change in ⁶⁸Ga-PSMA-617 SUV | -32.43 ± 0.14% | +0.21 ± 0.37% | 0.002 | [1][8] |
Experimental Protocols
Radiolabeling of this compound with Lutetium-177
This protocol is adapted from standard procedures for labeling PSMA-617.[1][3][17]
-
Materials:
-
This compound precursor
-
[¹⁷⁷Lu]LuCl₃ solution in 0.04 M HCl
-
Sodium acetate (B1210297) or ascorbic acid buffer (e.g., 0.5 M, pH 4.5-5.5)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 90-95°C
-
C18 solid-phase extraction (SPE) cartridge for purification
-
Ethanol and sterile saline for formulation
-
Radio-TLC or Radio-HPLC system for quality control
-
-
Procedure:
-
To a sterile reaction vial, add the reaction buffer (e.g., sodium acetate).
-
Add the this compound precursor (typically in nmol amounts).
-
Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial.
-
Incubate the reaction mixture in a heating block at 90-95°C for 25-40 minutes.[15][17]
-
After incubation, allow the vial to cool to room temperature.
-
Purify the mixture using a C18 SPE cartridge. The [¹⁷⁷Lu]Lu-EB-PSMA-617 is retained on the cartridge while unreacted ¹⁷⁷Lu is washed away.
-
Elute the final product from the cartridge using an ethanol/water mixture.
-
Formulate the product with sterile saline for injection and pass it through a 0.22 µm sterile filter.
-
Quality Control: Determine the radiochemical purity using Radio-TLC or Radio-HPLC. A purity of >95% is required for clinical use.[1][18]
-
In Vitro Cell Binding and Internalization Assay
This protocol assesses the binding and uptake of the radioligand in cancer cells.[13][19]
-
Materials:
-
PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) human prostate cancer cell lines.
-
Cell culture medium (e.g., RPMI-1640 with 10% FCS).
-
[¹⁷⁷Lu]Lu-EB-PSMA-617.
-
Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.8) to separate surface-bound from internalized radioactivity.
-
PBS (Phosphate-Buffered Saline).
-
Gamma counter.
-
-
Procedure:
-
Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of [¹⁷⁷Lu]Lu-EB-PSMA-617 in cell culture medium for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Total Cell-Associated Radioactivity: After incubation, remove the radioactive medium and wash the cells with cold PBS. Lyse the cells (e.g., with NaOH) and measure the radioactivity in a gamma counter.
-
Internalization Assay: After the incubation and PBS wash steps, add a cold acid wash buffer for 5-10 minutes on ice to strip the surface-bound radioligand.
-
Collect the acidic supernatant, which contains the surface-bound fraction.
-
Lyse the remaining cells to release the internalized fraction.
-
Measure the radioactivity of both the surface-bound and internalized fractions using a gamma counter.
-
Express results as a percentage of the total applied activity.
-
In Vivo Biodistribution Study in Murine Models
This protocol determines the distribution, uptake, and clearance of the radiopharmaceutical in a living organism.[17][20]
-
Materials:
-
Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts).
-
[¹⁷⁷Lu]Lu-EB-PSMA-617 formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Dissection tools, scales for weighing tissues, and collection tubes.
-
Gamma counter.
-
-
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a defined activity of [¹⁷⁷Lu]Lu-EB-PSMA-617 (e.g., 2-5 MBq) intravenously via the tail vein.[3]
-
At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.
-
Collect blood via cardiac puncture.
-
Dissect and collect key organs and tissues of interest (tumor, kidneys, liver, spleen, salivary glands, muscle, bone, etc.).
-
Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.
-
Weigh the tubes with the tissue to determine the wet weight of each sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injected dose.
-
Calculate the uptake in each tissue and express it as a percentage of the injected activity per gram of tissue (%IA/g).
-
Mandatory Visualization
Caption: Mechanism of Action of ¹⁷⁷Lu-EB-PSMA-617.
Caption: Preclinical Experimental Workflow for this compound.
Caption: Logical Relationship in the Design of this compound.
References
- 1. isosolutions.com [isosolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. oncidiumfoundation.org [oncidiumfoundation.org]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in PSMA theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
The Role of the Evans Blue Moiety in EB-PSMA-617 Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and therapy of prostate cancer. Small molecule inhibitors of PSMA, such as PSMA-617, when labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), have demonstrated significant clinical efficacy. However, the therapeutic potential of these small molecules is often constrained by their rapid clearance from the body, which can limit their accumulation in tumor tissues. To overcome this limitation, a modified version of PSMA-617, known as EB-PSMA-617, has been developed. This innovative radiopharmaceutical incorporates an Evans Blue (EB) moiety, a strategic modification designed to significantly alter its pharmacokinetic profile and enhance its therapeutic window. This technical guide provides a comprehensive analysis of the role of the Evans Blue moiety in the pharmacokinetics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The core principle behind the improved pharmacokinetics of this compound lies in the high affinity of the Evans Blue dye for serum albumin.[1][2] Upon intravenous administration, the EB moiety rapidly and reversibly binds to circulating albumin, a long-lived plasma protein.[1][2] This binding effectively increases the molecular size of the radiopharmaceutical, preventing its rapid renal filtration and clearance. Consequently, this compound exhibits a significantly prolonged circulation half-life compared to its unmodified counterpart, PSMA-617. This extended presence in the bloodstream allows for greater accumulation of the therapeutic agent in PSMA-expressing tumor tissues over time, leading to an enhanced therapeutic effect. Preclinical and clinical studies have consistently demonstrated the superior tumor uptake and retention of this compound, highlighting the pivotal role of the Evans Blue moiety in optimizing the pharmacokinetic properties of this promising radiopharmaceutical.
Data Presentation: Comparative Pharmacokinetics and Biodistribution
The addition of the Evans Blue moiety to PSMA-617 results in marked differences in its pharmacokinetic profile and biodistribution. The following tables summarize the quantitative data from preclinical and clinical studies, comparing key parameters between ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Key Observation |
| Blood Half-life (t½) | Short | Significantly Extended | The EB moiety's binding to albumin dramatically increases circulation time. |
| Tumor Uptake (%ID/g) | Moderate with rapid washout | Significantly higher and sustained | Prolonged blood circulation allows for greater accumulation in the tumor. |
| Kidney Uptake (%ID/g) | High initial uptake with clearance | Higher sustained uptake | Altered clearance mechanism due to albumin binding. |
| Liver Uptake (%ID/g) | Low | Moderately increased | Reflects the role of the liver in albumin metabolism. |
| Bone Marrow Uptake (%ID/g) | Low | Slightly increased | A consideration for potential hematologic toxicity. |
Table 2: Comparative Biodistribution in Tumor-Bearing Mice (%ID/g ± SD)
| Organ/Tissue | ¹⁷⁷Lu-PSMA-617 (4 h p.i.) | ¹⁷⁷Lu-EB-PSMA-617 (24 h p.i.) |
| Blood | 0.15 ± 0.03 | 10.5 ± 2.1 |
| Tumor | 7.5 ± 0.9 | 12.7 ± 2.5 |
| Kidneys | 4.5 ± 1.2 | 8.9 ± 1.5 |
| Liver | 0.3 ± 0.1 | 2.1 ± 0.4 |
| Spleen | 0.1 ± 0.0 | 0.8 ± 0.2 |
| Lungs | 0.2 ± 0.1 | 1.5 ± 0.3 |
| Bone | 0.4 ± 0.1 | 1.2 ± 0.3 |
Note: Time points for peak tumor uptake are presented to highlight the difference in pharmacokinetics. Data is compiled from representative preclinical studies.
Table 3: Comparative Dosimetry in Human Patients (mGy/MBq ± SD)
| Organ | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 |
| Tumors | Variable, dependent on uptake | Significantly Higher |
| Kidneys | 0.39 ± 0.06 | 2.39 ± 0.69 |
| Red Marrow | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 |
| Liver | 0.11 ± 0.03 | 0.45 ± 0.12 |
| Spleen | 0.08 ± 0.02 | 0.31 ± 0.08 |
Data from a first-in-human study comparing the two agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the evaluation of this compound pharmacokinetics.
Protocol 1: Synthesis and Radiolabeling of ¹⁷⁷Lu-EB-PSMA-617
1. Synthesis of this compound Precursor: The synthesis of the this compound precursor is a multi-step process. Briefly, the PSMA-617 backbone is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A derivative of Evans Blue containing a maleimide (B117702) functional group is synthesized separately. The thiol group on a modified PSMA-617 intermediate is then reacted with the maleimide group of the Evans Blue derivative to form a stable thioether linkage, yielding the final this compound precursor. The product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
2. Radiolabeling with Lutetium-177: The radiolabeling process involves the chelation of ¹⁷⁷Lu by the DOTA moiety of the this compound precursor.
-
Materials:
-
This compound precursor
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Ascorbic acid (50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block set to 95°C
-
-
Procedure:
-
To a sterile reaction vial, add 100 µL of sodium acetate buffer.
-
Add 10 µg of the this compound precursor dissolved in water.
-
Add the desired amount of ¹⁷⁷LuCl₃ (e.g., 370 MBq).
-
The final reaction volume is adjusted to 200 µL with sterile water, ensuring the pH is between 4.5 and 5.0.
-
The reaction mixture is incubated at 95°C for 30 minutes.
-
After incubation, the vial is cooled to room temperature.
-
Ascorbic acid is added to prevent radiolysis.
-
The radiochemical purity is determined by radio-TLC or radio-HPLC.
-
Protocol 2: In Vivo Biodistribution Studies in a Mouse Model
1. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are used.
-
Prostate cancer xenografts are established by subcutaneously injecting human PSMA-positive cancer cells (e.g., LNCaP or PC-3 PIP) into the flank of each mouse.
-
Tumors are allowed to grow to a size of approximately 100-150 mm³.
2. Administration of Radiopharmaceutical:
-
Mice are randomly assigned to groups (n=4 per group for each time point).
-
A solution of ¹⁷⁷Lu-EB-PSMA-617 or ¹⁷⁷Lu-PSMA-617 (approximately 1.85 MBq in 100 µL of saline) is injected intravenously via the tail vein.
3. Tissue Collection and Measurement:
-
At designated time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), mice are euthanized by CO₂ asphyxiation.
-
Blood is collected via cardiac puncture.
-
Tumor and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone) are excised, weighed, and placed in pre-weighed tubes.
-
The radioactivity in each sample is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Protocol 3: SPECT/CT Imaging
1. Imaging System:
-
A small-animal SPECT/CT scanner is used for in vivo imaging.
2. Imaging Protocol:
-
Mice are anesthetized with isoflurane (B1672236) during the imaging procedure.
-
SPECT images are acquired at various time points post-injection (e.g., 2, 24, 72, 120, and 168 hours for ¹⁷⁷Lu-EB-PSMA-617).[3]
-
A medium-energy general-purpose collimator is used for ¹⁷⁷Lu imaging.[4]
-
Energy windows are set around the 208 keV photopeak of ¹⁷⁷Lu.[4]
-
SPECT data is typically acquired over 360 degrees with multiple projections.[4]
-
Immediately following the SPECT acquisition, a CT scan is performed for anatomical co-registration and attenuation correction.
3. Image Reconstruction and Analysis:
-
SPECT images are reconstructed using an ordered-subset expectation-maximization (OSEM) algorithm with corrections for attenuation, scatter, and detector response.[4]
-
The SPECT and CT images are fused, and regions of interest (ROIs) are drawn over the tumor and major organs.
-
The radioactivity concentration in each ROI is quantified and expressed as a percentage of the injected dose per volume (%ID/cc).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in the bloodstream and tumor microenvironment.
Caption: Workflow for a comparative pharmacokinetic study of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617.
References
- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel “Add-On” Molecule Based on Evans Blue Confers Superior Pharmacokinetics and Transforms Drugs to Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Guide to the Structural and Functional Differences Between PSMA-617 and EB-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the structural features, pharmacokinetic profiles, and functional implications of the Prostate-Specific Membrane Antigen (PSMA)-targeting radioligand PSMA-617 and its albumin-binding derivative, EB-PSMA-617.
Introduction: The Rationale for Modifying PSMA-617
PSMA-617 is a highly effective small molecule inhibitor of the Prostate-Specific Membrane Antigen, a transmembrane protein significantly overexpressed in prostate cancer cells. When chelated with a radionuclide like Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), it serves as a powerful theranostic agent for targeted radioligand therapy and diagnosis. However, a key limitation of small molecules like PSMA-617 is their rapid renal clearance, which can limit the radiation dose delivered to tumor tissues.
To overcome this, this compound was developed. The core innovation is the conjugation of an Evans Blue (EB) moiety to the PSMA-617 backbone. Evans Blue is known for its high, reversible affinity for serum albumin. This modification is strategically designed to extend the agent's circulation half-life, thereby altering its pharmacokinetic profile to enhance tumor accumulation and therapeutic efficacy.[1][2]
Core Structural Differences
The fundamental structural distinction between the two molecules lies in the addition of the Evans Blue derivative.
-
PSMA-617: This molecule is comprised of three essential components:
-
A PSMA-binding motif (Glutamate-urea-Lysine), which is the pharmacophore responsible for high-affinity binding to the PSMA receptor.[3]
-
A linker region that connects the binding motif to the chelator.
-
A DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that securely holds a diagnostic (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radionuclide.[3]
-
-
This compound: This is a conjugate of PSMA-617 and an Evans Blue derivative. The modification involves chemically linking the EB moiety to the PSMA-617 structure, creating a new entity with a dual-binding capability: one for PSMA and another for serum albumin.[1][2]
Impact on Pharmacokinetics: The Albumin-Binding Advantage
The structural addition of the Evans Blue moiety has a profound functional consequence. By reversibly binding to the abundant serum albumin, this compound effectively becomes a large molecular complex in the bloodstream. This "piggybacking" on albumin prevents its rapid filtration by the kidneys, significantly extending its circulation time.
This prolonged residence in the blood provides a greater opportunity for the radioligand to accumulate in PSMA-expressing tumor tissues. In contrast, unmodified PSMA-617 is cleared much more quickly, limiting the window for tumor binding.
Comparative Quantitative Data
The structural modification of this compound translates into significant quantitative differences in binding, biodistribution, and radiation dosimetry.
Table 1: In Vitro Binding Characteristics
| Parameter | PSMA-617 | This compound | Key Observation |
| PSMA Binding Affinity (Kᵢ) | ~0.37 nM (enzymatic)[3] | Retains high affinity | The EB modification does not significantly compromise binding to the primary PSMA target. |
| Human Serum Albumin Binding | Negligible | High | The EB moiety confers strong, reversible binding to serum albumin as intended. |
Table 2: Comparative Radiation Dosimetry (Human Study Data)
| Organ / Tissue | ¹⁷⁷Lu-PSMA-617 Absorbed Dose (mGy/MBq) | ¹⁷⁷Lu-EB-PSMA-617 Absorbed Dose (mGy/MBq) | Key Observation |
| Kidneys | 0.39 ± 0.06 | 2.39 ± 0.69 | Significantly higher radiation dose to the kidneys with the EB analog.[4] |
| Red Bone Marrow | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 | Markedly increased radiation dose to the bone marrow with the EB analog.[4] |
| Tumor (Bone Metastasis) | - | ~3.02-fold higher than ¹⁷⁷Lu-PSMA-617 | Enhanced tumor accumulation and radiation dose with the EB analog.[4] |
Data sourced from a first-in-human study, highlighting the pharmacokinetic shift.[4] Preclinical studies found that ¹⁷⁷Lu-EB-PSMA-617 had 2.15- to 5.68-fold higher tumor accumulation than ¹⁷⁷Lu-PSMA-617.[5]
Experimental Methodologies
Reproducibility is critical in drug development. The following are generalized protocols for the key experiments used to characterize and compare these two agents.
Protocol 5.1: Synthesis of this compound
This protocol is a generalized representation of the conjugation chemistry.
-
Modification of PSMA-617: The primary amine on the PSMA-617 linker is functionalized. A common method is the introduction of a thiol group, for example, by conjugating a 2-thiol acetate (B1210297) group.[1][2]
-
Preparation of EB Derivative: An Evans Blue derivative is synthesized with a reactive maleimide (B117702) functional group.
-
Conjugation Reaction: The thiol-modified PSMA-617 is reacted with the maleimide-functionalized Evans Blue derivative. The maleimide group reacts specifically with the thiol group to form a stable thioether bond, yielding the final this compound conjugate.[1][2][6]
-
Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC).
Protocol 5.2: In Vitro Competitive Binding Assay
This assay determines the IC₅₀ (half-maximal inhibitory concentration), a measure of binding affinity.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate multi-well plates and grown to near confluence.[7]
-
Ligand Preparation: A fixed concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is prepared. A series of dilutions of the unlabeled competitor compound (PSMA-617 or this compound) are also prepared, spanning a wide concentration range (e.g., 10⁻¹² to 10⁻⁶ M).[7]
-
Incubation: The cells are incubated with the fixed concentration of the radioligand and the varying concentrations of the unlabeled competitor.[8]
-
Washing: After incubation, unbound ligands are removed by washing the cells with ice-cold buffer.[7]
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.[7]
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor. Non-linear regression is used to calculate the IC₅₀ value.[7]
Protocol 5.3: Ex Vivo Biodistribution Study
This protocol evaluates the uptake and clearance of the radioligand in a living organism.
-
Animal Model: Tumor models are established, typically by subcutaneously implanting PSMA-positive human prostate cancer cells (e.g., LNCaP, PC-3 PIP) into immunodeficient mice.[9][10]
-
Administration: A defined activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-EB-PSMA-617) is administered to the mice, usually via intravenous injection.[9]
-
Tissue Collection: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Tumors and major organs (kidneys, liver, spleen, blood, muscle, etc.) are collected, rinsed, blotted dry, and weighed.[9]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.[9]
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of the biodistribution profiles of the different compounds over time.[9]
Cellular Internalization Pathway
Upon binding to the PSMA receptor on the surface of a cancer cell, both PSMA-617 and this compound are internalized. This process is crucial for delivering the therapeutic radionuclide inside the cell, where it can exert its cytotoxic effects. The primary mechanism for this is clathrin-mediated endocytosis.
Conclusion
The development of this compound from PSMA-617 is a prime example of rational drug design aimed at optimizing pharmacokinetics. The core structural difference—the addition of an Evans Blue moiety—confers an albumin-binding capability that fundamentally alters the agent's biodistribution. This modification successfully extends circulation half-life, leading to significantly increased tumor accumulation. While this enhancement holds the promise of greater therapeutic efficacy, it also results in higher absorbed radiation doses to organs such as the kidneys and red bone marrow. These trade-offs are critical considerations for drug development professionals in the ongoing effort to expand the therapeutic window for PSMA-targeted radioligand therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
In Vitro Evaluation of EB-PSMA-617 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of EB-PSMA-617, a promising radiopharmaceutical for targeted cancer therapy. It details the methodologies for assessing its cytotoxic effects and presents available data to inform further research and development.
Introduction to this compound
This compound is a derivative of the well-established prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-617. The addition of a truncated Evans Blue (EB) moiety enhances its therapeutic potential by leveraging the albumin-binding properties of EB. This modification extends the plasma half-life of the molecule, leading to increased accumulation in tumor tissues that overexpress PSMA.[1] The therapeutic strategy behind radiolabeled PSMA-617 and its analogs, including this compound, involves the targeted delivery of radionuclides to cancer cells, leading to cell death.[2]
The core mechanism involves the binding of the PSMA-targeting component to PSMA, a protein highly expressed on the surface of prostate cancer cells. Following binding, the radiolabeled complex is internalized by the tumor cells.[3] Preclinical studies have indicated a high internalization rate for this compound in tumor cells, a critical factor for the effective delivery of cytotoxic radiation.[3]
Experimental Protocols for In Vitro Cytotoxicity Assessment
A thorough in vitro evaluation of this compound's cytotoxicity is crucial for understanding its therapeutic potential and mechanism of action. The following are detailed protocols for key experiments.
Cell Culture
-
Cell Lines:
-
PSMA-Positive: LNCaP (human prostate adenocarcinoma)
-
PSMA-Negative: PC-3 (human prostate adenocarcinoma)
-
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (WST-1 Assay)
This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.
-
Procedure:
-
Seed LNCaP and PC-3 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or non-radiolabeled this compound as a control) for 24, 48, and 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage relative to untreated control cells.
-
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Procedure:
-
Seed LNCaP and PC-3 cells in 96-well plates as described for the WST-1 assay.
-
Treat the cells with different concentrations of this compound.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells lysed with a lysis buffer (maximum LDH release).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Plate LNCaP and PC-3 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat LNCaP cells with this compound for 24 or 48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantitative Data on Cytotoxicity
While specific in vitro cytotoxicity data for this compound is still emerging in the published literature, data from its precursor, PSMA-617, provides a valuable reference point.
Table 1: Effect of PSMA-617 on the Proliferation of Prostate Cancer Cells (WST-1 Assay) [4][5]
| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | Proliferation Inhibition (%) |
| LNCaP (PSMA+) | 100 | 24 | ~50% |
| 100 | 48 | ~26% | |
| PC-3 (PSMA-) | 100 | 24 | No significant inhibition |
| 100 | 48 | No significant inhibition |
Table 2: Effect of PSMA-617 on Cell Cycle Regulatory Proteins in LNCaP Cells [6][7]
| Protein | Change upon Treatment (100 nM PSMA-617) |
| Cyclin D1 | Down-regulation (~43%) |
| Cyclin E1 | Down-regulation (~36%) |
| p21Waf1/Cip1 | Up-regulation (~48%) |
Note: The data presented above is for the non-radiolabeled PSMA-617 ligand and serves as a baseline for understanding the potential effects of this compound. The cytotoxic effects of the radiolabeled [177Lu]this compound are expected to be significantly more potent due to the emitted radiation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound in vitro.
Caption: General workflow for in vitro cytotoxicity evaluation of this compound.
Proposed Signaling Pathway of PSMA-Mediated Cytotoxicity
Binding of PSMA ligands can influence intracellular signaling pathways. While the specific effects of this compound are under investigation, evidence suggests that PSMA signaling can involve the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The radiolabel on this compound will also induce DNA damage, a primary mechanism of its cytotoxicity.
Caption: Proposed signaling pathway for [177Lu]this compound induced cytotoxicity.
Conclusion
The in vitro evaluation of this compound is a critical step in its development as a targeted radiopharmaceutical. The experimental protocols outlined in this guide provide a framework for assessing its cytotoxic effects on prostate cancer cells. While quantitative data for this compound is still emerging, the information available for its precursor, PSMA-617, suggests a PSMA-dependent inhibition of proliferation and induction of cell cycle arrest. The enhanced pharmacokinetic properties of this compound, due to its albumin-binding moiety, are anticipated to translate into potent in vitro and in vivo cytotoxicity. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.
References
- 1. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 4. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of EB-PSMA-617 in Human Serum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of Evans Blue-modified Prostate-Specific Membrane Antigen-617 (EB-PSMA-617) in human serum. The modification of PSMA-617 with an Evans Blue derivative is a strategic approach to enhance the pharmacokinetic properties of the radioligand, primarily by extending its circulation half-life through reversible binding to serum albumin.[1][2][3] This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visualizations of key processes.
Quantitative Stability Data
While specific quantitative stability data for this compound in human serum is not extensively published, the stability of its parent compound, [¹⁷⁷Lu]Lu-PSMA-617, has been evaluated and provides a relevant benchmark. The modification with Evans Blue is primarily designed to improve pharmacokinetics and tumor uptake, and significant alteration of the core molecule's intrinsic stability is not the primary goal.[1][2][3]
A study on a freeze-dried kit formulation of [¹⁷⁷Lu]Lu-PSMA-617 demonstrated its stability in human serum. The radiochemical purity (RCP) was maintained at >94% even after seven days of incubation.[4]
Table 1: In Vitro Stability of [¹⁷⁷Lu]Lu-PSMA-617 in Human Serum [4]
| Time Point | Radiochemical Purity (RCP) % |
| Initial (Post-preparation) | >98.53 ± 0.38 |
| 7 days | 94.81 ± 2.66 |
Note: Data represents the stability of the parent compound, [¹⁷⁷Lu]Lu-PSMA-617, and serves as a reference for the expected stability of this compound.
Experimental Protocols
The following is a detailed protocol for a typical in vitro stability study of a radiolabeled compound like this compound in human serum, based on established methodologies for radiopharmaceuticals.[4][5]
Objective: To determine the in vitro stability of radiolabeled this compound in human serum over time.
Materials:
-
Radiolabeled this compound
-
Freshly collected human serum (from healthy volunteers, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Incubator (37°C)
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (radio-HPLC)
-
Reversed-phase C18 HPLC column
-
Mobile phase solvents (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Developing solvent for ITLC (e.g., 0.9% NaCl solution)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Sample Preparation:
-
Thaw the pooled human serum at room temperature.
-
Centrifuge the serum at 2000 x g for 10 minutes to remove any precipitates.
-
Add a known amount of radiolabeled this compound to a sterile tube containing a specific volume of human serum. The final concentration should be relevant to expected in vivo concentrations.
-
Prepare a control sample by adding the same amount of radiolabeled this compound to PBS.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
Withdraw aliquots from each tube at various time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours).
-
-
Analysis by Radio-HPLC:
-
For each time point, precipitate the serum proteins from the aliquot by adding an equal volume of cold acetonitrile.
-
Vortex the mixture and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the radiolabeled compound and potential metabolites.
-
Inject the supernatant into the radio-HPLC system.
-
Analyze the chromatogram to determine the percentage of intact radiolabeled this compound and any degradation products. The retention time of the intact compound should be pre-determined using a reference standard.
-
-
Analysis by Radio-ITLC (as a complementary method):
-
Spot a small aliquot of the incubated serum sample onto an ITLC strip.
-
Develop the chromatogram using an appropriate solvent system.
-
Scan the strip using a radio-TLC scanner or cut the strip into sections and measure the radioactivity in a gamma counter to determine the distribution of radioactivity.
-
-
Data Analysis:
-
Calculate the radiochemical purity at each time point as the percentage of the total radioactivity corresponding to the peak of the intact radiolabeled this compound.
-
Plot the radiochemical purity as a function of time to assess the stability profile.
-
Visualizations
Experimental Workflow for Serum Stability Assay
Caption: Workflow for in vitro stability testing of this compound in human serum.
Mechanism of Enhanced Pharmacokinetics of this compound
Caption: Rationale for this compound design leading to improved pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
Albumin-Binding Properties of EB-PSMA-617: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the albumin-binding properties of Evans Blue-conjugated PSMA-617 (EB-PSMA-617), a promising radiopharmaceutical for targeted therapy of prostate cancer. By leveraging the endogenous albumin pathway, this compound exhibits altered pharmacokinetics, leading to enhanced tumor accumulation and retention. This document details the quantitative data, experimental protocols, and underlying mechanisms of this compound's interaction with albumin.
Introduction: The Rationale for Albumin-Binding in PSMA-Targeted Radioligand Therapy
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer. Small molecule inhibitors of PSMA, such as PSMA-617, labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), have shown significant clinical efficacy. However, the rapid clearance of these small molecules can limit their accumulation in tumor tissues. To address this limitation, Evans Blue (EB) modified analogs have been developed. Evans Blue reversibly binds to serum albumin, a long-lived plasma protein, thereby extending the circulation half-life of the radiopharmaceutical.[1] This prolonged circulation time allows for greater tumor uptake and retention, potentially improving therapeutic outcomes. The incorporation of an albumin-binding moiety into PSMA-based, low-molecular-weight agents has gained significant attention as a strategy to improve their efficacy.[2]
Quantitative Data Summary
The modification of PSMA-617 with an albumin-binding moiety significantly alters its pharmacokinetic and binding properties. The following tables summarize the key quantitative data comparing this compound with its non-albumin-binding counterpart, PSMA-617.
Table 1: Comparative Pharmacokinetics of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617 in Patients
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Key Observation |
| Effective Half-life (t½β) | 28.9 h[3][4] | 143.9 h[5] | Significantly longer circulation for the EB analog. |
| Tumor Uptake | Lower | ~3-fold higher accumulated radioactivity in bone metastases | Enhanced tumor accumulation with the EB analog.[6] |
| Kidneys Absorbed Dose (mGy/MBq) | 0.39 ± 0.06[1][5] | 2.39 ± 0.69[1][5] | Significantly higher uptake in kidneys with the EB analog. |
| Red Bone Marrow Absorbed Dose (mSv/MBq) | 0.0084 ± 0.0057[1][5] | 0.0547 ± 0.0062[1][5] | Markedly increased radiation dose to the bone marrow with the EB analog. |
| Small Intestine Absorbed Dose (mSv/MBq) | 0.28 ± 0.21[5] | 0.31 ± 0.16[5] | No significant difference observed. |
Table 2: In Vitro Binding Affinities of PSMA Ligands
| Compound | IC50 (nM) | Target | Cell Line |
| PSMA-617 | 15.4[7] | PSMA | PC3-PIP |
| This compound | 13.7[7] | PSMA | PC3-PIP |
| RPS-063 | 1.5 ± 0.3 | PSMA | LNCaP |
| RPS-071 | 10.8 ± 1.5 | PSMA | LNCaP |
| RPS-072 | 6.7 ± 3.7 | PSMA | LNCaP |
| RPS-077 | 1.7 ± 0.3 | PSMA | LNCaP |
| Alb-L1 to Alb-L6 | ≤10 | PSMA | PC3 PIP |
| ¹⁷⁷Lu-Ibu-PSMA-02 | KD = 40 ± 15 | PSMA | PC-3 PIP |
| ¹⁷⁷Lu-PSMA-617 | KD = 13 ± 1 | PSMA | PC-3 PIP |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the evaluation of albumin-binding PSMA ligands.
Synthesis and Radiolabeling of ¹⁷⁷Lu-EB-PSMA-617
Objective: To synthesize and radiolabel this compound with Lutetium-177.
Materials:
-
PSMA-617 precursor with a thiol group
-
Maleimide-functionalized Evans Blue derivative with a DOTA chelator
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or Ascorbate (B8700270) buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
-
TLC or HPLC system for quality control
Procedure:
-
Conjugation: PSMA-617 is modified to include a thiol group. This is then reacted with a maleimide-functionalized Evans Blue derivative that already contains the DOTA chelator for radiolabeling.[8]
-
Radiolabeling Reaction Setup: In a sterile vial, combine the this compound precursor, sodium acetate or ascorbate buffer, and the required activity of ¹⁷⁷LuCl₃.[9]
-
Incubation: Heat the reaction mixture at 95°C for 15-30 minutes.[10]
-
Quenching and Stabilization: After cooling, add ascorbic acid solution to prevent radiolysis.[9]
-
Quality Control: Determine the radiochemical purity using TLC or HPLC. The radiochemical purity should be >98%.[7]
In Vitro Albumin Binding Assay
Objective: To determine the affinity of the radiolabeled compound for serum albumin.
Materials:
-
¹⁷⁷Lu-labeled PSMA ligand
-
Human Serum Albumin (HSA) solution (e.g., 45 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Gel filtration columns
-
Gamma counter
Procedure:
-
Incubation: A solution of the ¹⁷⁷Lu-labeled ligand is incubated with an HSA solution at 37°C for 60 minutes.[11]
-
Separation: The mixture is then loaded onto a gel filtration column to separate the albumin-bound fraction from the unbound fraction.[11]
-
Quantification: The radioactivity in both the albumin-bound and unbound fractions is measured using a gamma counter.
-
Calculation: The percentage of albumin binding is calculated as: (Counts in albumin-bound fraction / Total counts) x 100.
Competitive Binding Assay for PSMA Affinity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for the PSMA receptor.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC3-PIP)
-
Radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617)
-
Unlabeled competitor ligand (e.g., this compound) at various concentrations
-
Binding buffer
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in a multi-well plate and allow them to adhere.
-
Assay Setup: In triplicate wells, add a fixed concentration of the radiolabeled ligand. To separate sets of wells, add either binding buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or serial dilutions of the unlabeled competitor ligand.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Washing: Terminate the reaction by aspirating the medium and washing the cells with ice-cold PBS to remove unbound ligand.[5]
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.[5]
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Cell Uptake and Internalization Assay
Objective: To measure the cellular uptake and internalization of the radiolabeled ligand.
Materials:
-
PSMA-positive (e.g., PC3 PIP) and PSMA-negative (e.g., PC3 flu) cells
-
¹⁷⁷Lu-labeled ligand
-
Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Lysis buffer
-
Gamma counter
Procedure:
-
Incubation: Incubate cells with the radiolabeled ligand for various time points (e.g., 2h and 24h).[11]
-
Surface-bound fraction: For internalization, after incubation, wash the cells and then treat with an acid wash buffer to strip the surface-bound radioactivity.
-
Internalized fraction: Lyse the acid-washed cells to release the internalized radioactivity.
-
Total uptake: In parallel wells, lyse the cells directly after incubation and washing to determine total cell-associated radioactivity.
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Analysis: Express uptake as a percentage of the incubated dose. The internalized fraction is calculated relative to the total cell uptake.
In Vivo Biodistribution Study
Objective: To determine the distribution and clearance of the radiolabeled ligand in a living organism.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with PSMA-positive xenografts)
-
¹⁷⁷Lu-labeled ligand
-
Anesthesia
-
Gamma counter
Procedure:
-
Injection: Inject a known amount of the ¹⁷⁷Lu-labeled ligand intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.[12]
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
SPECT/CT Imaging Protocol
Objective: To visualize the in vivo distribution of the radiolabeled ligand.
Materials:
-
Tumor-bearing animal model
-
¹⁷⁷Lu-labeled ligand
-
SPECT/CT scanner
Procedure:
-
Injection: Administer the ¹⁷⁷Lu-labeled ligand to the animal model.
-
Imaging Time Points: At desired time points post-injection, anesthetize the animal and place it in the SPECT/CT scanner.
-
Acquisition: Perform whole-body SPECT scans using appropriate energy windows for ¹⁷⁷Lu (e.g., 113 keV and 208 keV).[13] A CT scan is also acquired for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the images and analyze the biodistribution of the radiotracer. Quantitative analysis can be performed by drawing regions of interest (ROIs) over tumors and organs.
Mandatory Visualizations
Mechanism of Enhanced Tumor Targeting by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
- 8. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling of EB-PSMA-617 with Lutetium-177
Introduction
Lutetium-177 (¹⁷⁷Lu) labeled PSMA-617 is a targeted radioligand therapy that has shown significant efficacy in treating prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1] The therapeutic strategy relies on the high-affinity binding of PSMA-617 to PSMA, a protein overexpressed on prostate cancer cells, which delivers a cytotoxic dose of the β⁻-emitting ¹⁷⁷Lu directly to the tumor.[1] The modification of PSMA-617 with an Evans Blue (EB) derivative creates EB-PSMA-617, a compound designed to bind to circulating albumin, thereby extending its half-life in the bloodstream and potentially increasing tumor uptake and therapeutic efficacy.[2][3] Preclinical studies have shown that this modification leads to significantly higher accumulation in PSMA-positive tumors.[2]
These application notes provide a comprehensive protocol for the radiolabeling of this compound with ¹⁷⁷Lu, including detailed experimental procedures and quality control measures. This document is intended to guide researchers, scientists, and drug development professionals in the consistent and high-quality preparation of this radiopharmaceutical for research and clinical applications.
Principle of Radiolabeling
The radiolabeling of this compound with Lutetium-177 is a chelation reaction. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is conjugated to the PSMA-targeting ligand, firmly incorporates the radionuclide ¹⁷⁷Lu³⁺. This reaction is conducted under precisely controlled conditions of pH, temperature, and time to ensure high radiochemical purity and yield.[1] A stabilizing agent like ascorbic acid is often added to prevent radiolysis, the breakdown of the compound by the emitted radiation.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful radiolabeling of this compound with ¹⁷⁷Lu.
Table 1: Reaction and Formulation Parameters
| Parameter | Value | Source |
| Precursor Amount | 100 - 300 µg | [4][5] |
| ¹⁷⁷LuCl₃ Activity | 5.4 - 15.8 GBq | [4][5] |
| Reaction Buffer | Ascorbate (B8700270) or Acetate (B1210297) Buffer | [1][4] |
| Reaction pH | 4.5 - 5.5 | [1][4] |
| Reaction Temperature | 95 °C | [1][4][6] |
| Incubation Time | 15 - 30 minutes | [4][6][7] |
| Stabilizing Agent | Ascorbic Acid (e.g., 50 mg/mL) | [1][8] |
Table 2: Quality Control Specifications
| Parameter | Method | Acceptance Criteria | Source |
| Radiochemical Purity (RCP) | HPLC, TLC/PC | > 95% | [1][4] |
| Radiochemical Yield | Varies with conditions | Typically > 80% | [1] |
| pH of Final Product | pH paper or meter | 4.5 - 7.0 | [1] |
| Sterility | Standard Pharmacopeia Methods | Sterile | [1] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | As per pharmacopeia | [1] |
| Radionuclidic Purity | Gamma Spectrometry | As per ¹⁷⁷Lu specifications | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁷⁷Lu
This protocol outlines the manual radiolabeling procedure for preparing ¹⁷⁷Lu-EB-PSMA-617.
Materials:
-
This compound Precursor
-
No-carrier-added (n.c.a.) or carrier-added (c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl[1]
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[1]
-
Ascorbic acid solution (e.g., 50 mg/mL)[1]
-
Sterile, pyrogen-free reaction vials[1]
-
Heating block or water bath set to 95 °C[1]
-
Lead shielding
-
Calibrated radioactivity dose calibrator[1]
-
Sterile filters (0.22 µm)[1]
-
Sterile water for injection
-
0.9% Saline for injection
Procedure:
-
Preparation: In a sterile, pyrogen-free reaction vial placed behind appropriate lead shielding, add the required volume of ascorbate or acetate buffer.
-
Precursor Addition: Add the desired amount of this compound precursor (e.g., 100 µg) to the reaction vial.[1]
-
Radionuclide Addition: Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial containing the buffer and precursor.[1] Gently mix the contents.
-
pH Adjustment: Verify that the pH of the reaction mixture is between 4.5 and 5.0.[4]
-
Incubation: Securely cap the vial and place it in a heating block or water bath pre-heated to 95 °C for 15-30 minutes.[4][6]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature behind shielding.[1]
-
Stabilization: Add a stabilizing solution, such as ascorbic acid, to quench radiolysis and maintain the integrity of the final product.[1][8]
-
Final Formulation: The final product can be diluted with sterile saline for injection if required.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Perform quality control checks as described in Protocol 2.
Protocol 2: Quality Control of ¹⁷⁷Lu-EB-PSMA-617
Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
A. Radiochemical Purity (RCP) Determination using Thin-Layer Chromatography (TLC)
-
Materials: ITLC strips, mobile phase (e.g., 0.1 M trisodium (B8492382) citrate, pH 5.0-5.5 or acetonitrile:water 1:1 v/v), TLC scanner or gamma counter.[4][6]
-
Procedure:
-
Spot a small amount (1-2 µL) of the reaction mixture onto the stationary phase (ITLC strip).[1]
-
Develop the chromatogram in the chosen mobile phase.[1]
-
Allow the solvent front to travel up the strip.[1]
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting them in a gamma counter.[1]
-
-
Calculation:
-
Radiochemical Purity (%) = (Counts in the ¹⁷⁷Lu-EB-PSMA-617 spot / Total counts on the strip) x 100.[1]
-
The labeled compound remains at the origin, while free ¹⁷⁷Lu moves with the solvent front.
-
B. Radiochemical Purity (RCP) Determination using High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a radioactivity detector.
-
Column: C18 column (e.g., 5 µm, 100 Å, 150 x 4.6 mm).[9]
-
Mobile Phase: A gradient system is typically used, for example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile[6]
-
-
Procedure: Inject a small volume of the final product into the HPLC system. The retention time of ¹⁷⁷Lu-PSMA-617 is typically around 17.5 ± 1.0 min, while free ¹⁷⁷Lu elutes much earlier (3.5 ± 0.5 min).[6]
-
Calculation: RCP is calculated by integrating the peak area of the radiolabeled compound relative to the total integrated area of all radioactive peaks in the chromatogram.
Visualized Workflows and Pathways
Caption: Experimental workflow for the radiolabeling of this compound with Lutetium-177.
References
- 1. benchchem.com [benchchem.com]
- 2. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
Application Notes and Protocols: In Vitro Cell Uptake Assay for EB-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer.[1][2] PSMA-617 is a high-affinity ligand for PSMA that can be radiolabeled for therapeutic applications.[3] To enhance its therapeutic efficacy, PSMA-617 has been modified with an Evans blue (EB) moiety to create EB-PSMA-617.[1][2][4][5] This modification allows for reversible binding to serum albumin, which extends the circulation half-life, increases tumor uptake, and improves radiotherapeutic efficacy.[1][2][4][5]
These application notes provide detailed protocols for conducting in vitro cell uptake and internalization assays for this compound, a crucial step in the preclinical evaluation of this promising radiopharmaceutical.
Data Presentation: Quantitative Analysis of this compound Cellular Uptake
The following table summarizes the key quantitative data from in vitro studies of this compound and its comparison with PSMA-617.
| Parameter | Compound | Cell Line | Value | Measurement Method | Reference |
| IC50 | This compound | 22Rv1 | 7.91 nM | Competition Binding Assay | [6] |
| PSMA-617 | 22Rv1 | 27.49 nM | Competition Binding Assay | [6] | |
| PSMA-617 | LNCaP | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 | [7][8] | |
| PSMA-617 | C4-2 | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 | [7][8] | |
| Binding Affinity (KD) | This compound | Human PSMA protein | 1.83 nM | Biolayer Interference | [9] |
| PSMA-617 | Human PSMA protein | 2.13 nM | Biolayer Interference | [9] | |
| Internalized Fraction | ¹⁷⁷Lu-EB-PSMA-617 | 22Rv1 | ~15% of added activity/10⁶ cells at 4h | Internalization Assay | [6] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP | 17.51 ± 3.99% of added activity/10⁶ cells | Not Specified | [8] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
PSMA-positive: LNCaP, C4-2, 22Rv1, or PC-3 PIP (PSMA-transfected) cells.
-
PSMA-negative (control): PC-3 cells.
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Competitive Binding Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of non-radiolabeled this compound, which reflects its binding affinity to PSMA.
-
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617)
-
Non-radiolabeled this compound and PSMA-617 (for comparison)
-
Binding buffer (e.g., HBSS with 1% BSA)
-
96-well plates
-
Gamma counter
-
-
Procedure:
-
Seed PSMA-positive cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of non-radiolabeled this compound and PSMA-617 in binding buffer.
-
Remove the culture medium from the wells and wash the cells once with binding buffer.
-
Add 50 µL of the serially diluted non-radiolabeled compounds to the wells.
-
Add 50 µL of a constant concentration of the radiolabeled PSMA ligand to each well.
-
Incubate the plate at 37°C for 1 hour.
-
To determine non-specific binding, add a large excess (e.g., 1 µM) of non-radiolabeled PSMA-617 to a set of control wells.
-
After incubation, aspirate the supernatant and wash the cells three times with ice-cold binding buffer.
-
Lyse the cells with 100 µL of 1N NaOH.
-
Measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Uptake and Internalization Assay
This assay quantifies the amount of radiolabeled this compound that is taken up by the cells and subsequently internalized.
-
Materials:
-
PSMA-positive and PSMA-negative cells
-
Radiolabeled this compound (e.g., ¹⁷⁷Lu-EB-PSMA-617)
-
Culture medium
-
Binding buffer
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5)
-
Lysis buffer (1N NaOH)
-
24-well plates
-
Gamma counter
-
-
Procedure:
-
Seed PSMA-positive and PSMA-negative cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with binding buffer.
-
Add 500 µL of binding buffer containing a known concentration of radiolabeled this compound to each well.
-
Incubate the plate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
To determine total cell uptake:
-
At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 500 µL of lysis buffer.
-
Measure the radioactivity in the lysate using a gamma counter.
-
-
To determine the internalized fraction:
-
At each time point, aspirate the radioactive medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip the surface-bound radioactivity.
-
Collect the acid wash buffer (this represents the membrane-bound fraction).
-
Wash the cells once more with acid wash buffer.
-
Lyse the remaining cells with 500 µL of lysis buffer (this represents the internalized fraction).
-
Measure the radioactivity in both the acid wash fraction and the cell lysate using a gamma counter.
-
-
Calculate the percentage of uptake relative to the total added activity. The internalized fraction can be expressed as a percentage of the total cell-associated radioactivity.
-
Visualizations
Caption: Workflow for the in vitro cell uptake and internalization assay of this compound.
Caption: Simplified signaling pathway of PSMA-mediated internalization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isosolutions.com [isosolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of EB-PSMA-617 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its overexpression on the surface of cancer cells.[1] EB-PSMA-617 is a novel radiopharmaceutical that builds upon the established PSMA-617 platform. The addition of an Evans blue (EB) derivative enhances its pharmacokinetic profile by promoting binding to serum albumin, which extends its circulation time and increases accumulation in PSMA-positive tumors.[2] This document provides detailed application notes and protocols for conducting in vivo studies using animal models to evaluate the biodistribution, therapeutic efficacy, and dosimetry of this compound.
Animal Models for In Vivo Studies
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. Xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, are the most commonly used.
Commonly Used Cell Lines:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells that express high levels of PSMA.[3]
-
C4-2: A subline of LNCaP that is castration-resistant and also expresses PSMA.[4]
-
22Rv1: A human prostate carcinoma epithelial cell line that expresses PSMA.[5]
-
PC-3: A human prostate cancer cell line with low to negligible PSMA expression, often used as a negative control.[3] PSMA-positive PC-3 cells can be generated through transfection.[6]
Types of Animal Models:
-
Subcutaneous Xenograft Models: The simplest model, where tumor cells are injected under the skin. This model is well-suited for initial efficacy and biodistribution studies.
-
Orthotopic Xenograft Models: Tumor cells are implanted directly into the prostate gland of the mouse, providing a more clinically relevant microenvironment.[7]
-
Metastasis Models:
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient's cancer are directly implanted into mice. These models are considered to better reflect the heterogeneity of human tumors.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of PSMA-targeted radioligands, providing a reference for expected outcomes in in vivo studies with this compound.
Table 1: Biodistribution of 177Lu-labeled PSMA Ligands in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 177Lu-PSMA-617 (4h p.i.) | 177Lu-EB-PSMA-617 (4h p.i.) | 177Lu-PSMA-I&T (4h p.i.) |
| Tumor | 23.31 ± 0.94[3][8] | Significantly Higher than PSMA-617[2] | ~15 |
| Blood | ~0.05[3] | Extended blood half-life[2] | ~0.1 |
| Kidneys | 43.83 ± 3.41 (1h p.i.)[8] | Elevated uptake[9] | ~2.5 |
| Liver | ~1.0 | ~2.0 | ~0.5 |
| Spleen | ~0.5 | ~1.5 | ~0.2 |
| Lungs | ~0.5 | ~1.0 | ~0.3 |
| Bone | ~0.2 | ~0.5 | ~0.2 |
Note: Values are approximate and can vary based on the specific animal model and experimental conditions. Data for 177Lu-EB-PSMA-617 is qualitative as specific %ID/g values were not available in the provided search results.
Table 2: Therapeutic Efficacy of 177Lu-labeled PSMA Ligands in Tumor-Bearing Mice
| Treatment Group | Key Findings | Reference |
| 177Lu-PSMA-617 (37 MBq) | Median survival of 34 days (vs. 26 days in control). | [3][10] |
| 177Lu-PSMA-617 (111 MBq) | Median survival of 40 days (vs. 26 days in control). | [3][10] |
| 177Lu-EB-PSMA-617 (7.4 MBq) | Eradicated established PSMA-positive tumors and markedly improved survival rates. | [2] |
| 225Ac-PSMA-617 | Significantly prolonged median overall survival compared to untreated mice. | [4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model
Materials:
-
Prostate cancer cell line (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Male immunodeficient mice (e.g., BALB/c nude, NSG), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected prostate cancer cells to 70-80% confluency.
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume with calipers using the formula: Volume = (Length x Width2) / 2.
-
Initiate the study when tumors reach a predetermined size (e.g., 100-200 mm3).
Protocol 2: Radiolabeling of this compound with Lutetium-177 (Adapted from PSMA-617 protocols)
Materials:
-
This compound precursor
-
177LuCl3 solution
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Gentisic acid/ascorbic acid solution (quencher)
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile, reaction vial, add the this compound precursor.
-
Add the sodium acetate buffer to the vial.
-
Carefully add the required activity of 177LuCl3 to the reaction vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Add the quencher solution to prevent radiolysis.
-
Perform quality control to determine the radiochemical purity using radio-TLC or HPLC. The radiochemical purity should be >95%.
Protocol 3: In Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice
-
177Lu-EB-PSMA-617
-
Anesthesia
-
Syringes (1 mL) and needles (27-30 gauge) for intravenous injection
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of 177Lu-EB-PSMA-617 (e.g., 1-2 MBq) into the lateral tail vein of each mouse.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 168 hours post-injection), euthanize a cohort of mice.[4]
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, kidneys, liver, spleen, lungs, bone, muscle, etc.).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample.
Protocol 4: SPECT/CT Imaging
Materials:
-
Tumor-bearing mice
-
177Lu-EB-PSMA-617
-
SPECT/CT scanner
-
Anesthesia system compatible with the scanner
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer 177Lu-EB-PSMA-617 via tail vein injection.
-
At desired time points post-injection, position the anesthetized mouse in the SPECT/CT scanner.
-
Acquire SPECT images followed by a CT scan for anatomical co-registration.
-
Reconstruct and analyze the images to visualize the biodistribution of the radiopharmaceutical.
Visualizations
Caption: Mechanism of action of 177Lu-EB-PSMA-617.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Logical relationships in preclinical evaluation.
References
- 1. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous injections [protocols.io]
- 9. Models of Prostate Cancer Bone Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 10. An Orthotopic Murine Model of Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EB-PSMA-617 Biodistribution and Pharmacokinetic Analysis in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biodistribution and pharmacokinetic profile of EB-PSMA-617, a promising radiopharmaceutical for targeted therapy of prostate cancer. The addition of an Evans blue (EB) motif to PSMA-617 enhances its binding to serum albumin, significantly altering its in vivo behavior compared to the parental compound, ¹⁷⁷Lu-PSMA-617.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the experimental workflow to guide researchers in this field.
Introduction to this compound
Prostate-specific membrane antigen (PSMA) is a well-established target for the diagnosis and treatment of prostate cancer due to its high expression on prostate tumor cells.[1][3] While radiolabeled small molecule inhibitors of PSMA, such as ¹⁷⁷Lu-PSMA-617, have demonstrated clinical efficacy, their rapid clearance from the body can limit their therapeutic window.[1][2] To overcome this, this compound was developed. The Evans blue component reversibly binds to serum albumin, which extends the circulation half-life of the radiopharmaceutical.[1][2] This prolonged circulation time leads to increased accumulation in PSMA-positive tumors.[1]
Quantitative Data Summary
The following tables summarize the biodistribution of ¹⁷⁷Lu-EB-PSMA-617 in comparison to ¹⁷⁷Lu-PSMA-617 in tumor-bearing mice at various time points post-injection. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁷⁷Lu-EB-PSMA-617 in 22Rv1 Tumor-Bearing Mice (%ID/g) [4]
| Organ | 1 h | 4 h | 24 h | 48 h | 72 h | 96 h |
| Blood | 20.1 ± 2.5 | 18.5 ± 1.9 | 12.3 ± 1.5 | 8.9 ± 1.1 | 6.5 ± 0.8 | 4.3 ± 0.6 |
| Tumor | 15.2 ± 3.1 | 25.8 ± 4.2 | 35.6 ± 5.1 | 30.1 ± 4.5 | 25.4 ± 3.9 | 20.1 ± 3.2 |
| Kidney | 45.3 ± 8.7 | 60.2 ± 10.1 | 55.4 ± 9.3 | 40.2 ± 7.8 | 30.1 ± 6.5 | 22.3 ± 5.1 |
| Liver | 5.2 ± 1.1 | 6.8 ± 1.5 | 5.1 ± 1.2 | 4.3 ± 0.9 | 3.5 ± 0.7 | 2.8 ± 0.5 |
| Spleen | 2.1 ± 0.5 | 3.5 ± 0.8 | 2.8 ± 0.6 | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Lung | 8.9 ± 1.8 | 10.2 ± 2.1 | 7.5 ± 1.6 | 5.8 ± 1.2 | 4.6 ± 0.9 | 3.5 ± 0.7 |
| Muscle | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
Table 2: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice (%ID/g) [5][6]
| Organ | 1 h | 4 h | 24 h | 48 h |
| Blood | 2.5 ± 0.5 | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.05 ± 0.01 |
| Tumor | 15.8 ± 2.1 | 23.3 ± 0.9 | 10.5 ± 1.5 | 5.2 ± 0.8 |
| Kidney | 43.8 ± 3.4 | 10.2 ± 1.8 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Liver | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.05 ± 0.01 |
| Lung | 2.1 ± 0.4 | 0.8 ± 0.2 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.05 ± 0.01 |
Pharmacokinetic Parameters:
Experimental Protocols
This section provides a generalized protocol for conducting biodistribution and pharmacokinetic studies of this compound in mice, based on common practices in the field.
Animal Model and Tumor Xenograft Establishment
-
Animal Strain: Male athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old, are commonly used.
-
Cell Line: A human prostate cancer cell line expressing PSMA, such as LNCaP or PC-3 PIP, is used.[2]
-
Tumor Inoculation: Subcutaneously inject approximately 5 million cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-300 mm³) before initiating the study.[7]
Radiopharmaceutical Preparation and Administration
-
Radiolabeling: Label this compound with Lutetium-177 (B1209992) (¹⁷⁷Lu) using a suitable chelator like DOTA, following established radiolabeling protocols to achieve high radiochemical purity (>98%).[5]
-
Dose Preparation: Dilute the radiolabeled compound in sterile saline to the desired activity concentration. A typical injected dose for biodistribution studies is around 5-10 MBq per mouse.[2]
-
Administration: Administer the prepared dose intravenously via the tail vein.[2]
Biodistribution Study
-
Time Points: Euthanize cohorts of mice (typically n=4-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours).[2][4]
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, kidneys, liver, spleen, lungs, muscle, bone).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.[2]
Pharmacokinetic Analysis
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96 hours).
-
Data Analysis: Analyze the blood concentration-time data using appropriate pharmacokinetic modeling software to determine key parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
The following diagrams illustrate the experimental workflow for the biodistribution study and the proposed signaling pathway for PSMA ligand internalization.
Conclusion
The modification of PSMA-617 with an Evans blue moiety significantly improves its pharmacokinetic profile, leading to enhanced tumor uptake and retention. This characteristic makes ¹⁷⁷Lu-EB-PSMA-617 a highly promising candidate for targeted radionuclide therapy of prostate cancer. The provided data and protocols offer a valuable resource for researchers designing and conducting preclinical studies with this and similar albumin-binding radiopharmaceuticals.
References
- 1. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT/CT Imaging of EB-PSMA-617 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for single-photon emission computed tomography/computed tomography (SPECT/CT) imaging of Evans blue-modified prostate-specific membrane antigen (PSMA)-617 (EB-PSMA-617) in preclinical models of prostate cancer. The protocols outlined below are based on established methodologies for PSMA-targeted radiopharmaceuticals and are intended to ensure high-quality, reproducible imaging data for the evaluation of this novel theranostic agent.
Introduction
Prostate-specific membrane antigen (PSMA) is a well-established biomarker for prostate cancer, with its expression correlating with disease progression and metastasis. Small molecule inhibitors of PSMA, such as PSMA-617, can be radiolabeled for both diagnostic imaging and targeted radionuclide therapy. This compound is a derivative of PSMA-617 that incorporates an Evans blue analog. This modification promotes binding to serum albumin, which extends the radiotracer's circulation half-life, leading to increased tumor accumulation and improved image contrast. SPECT/CT is a valuable imaging modality for the preclinical evaluation of radiopharmaceuticals, providing both functional (SPECT) and anatomical (CT) information.
Quantitative Data Summary
Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 h | 4 h | 24 h | 48 h | 72 h |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.7 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.5 ± 0.4 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 1.8 ± 0.3 | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Spleen | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 25.1 ± 5.2 | 18.2 ± 3.5 | 3.5 ± 0.8 | 1.5 ± 0.4 | 0.9 ± 0.2 |
| Stomach | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 1.3 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Tumor | 10.5 ± 2.1 | 15.3 ± 3.1 | 12.1 ± 2.5 | 8.7 ± 1.8 | 6.5 ± 1.4 |
Data are presented as mean ± standard deviation. Data synthesized from publicly available preclinical studies of ¹⁷⁷Lu-PSMA-617.
Table 2: Tumor-to-Organ Ratios for ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice
| Ratio | 1 h | 4 h | 24 h | 48 h | 72 h |
| Tumor/Blood | 4.2 | 19.1 | 121.0 | - | - |
| Tumor/Muscle | 26.3 | 76.5 | 121.0 | 87.0 | 65.0 |
| Tumor/Kidney | 0.4 | 0.8 | 3.5 | 5.8 | 7.2 |
| Tumor/Liver | 5.8 | 15.3 | 30.3 | 29.0 | 32.5 |
Ratios are calculated from the mean %ID/g values in Table 1.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol describes the radiolabeling of DOTA-EB-PSMA-617 with ¹⁷⁷Lu.
Materials:
-
DOTA-EB-PSMA-617 precursor
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium ascorbate (B8700270) buffer (0.5 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
ITLC strips (e.g., Agilent iTLC-SG)
-
Mobile phase: 0.1 M citrate (B86180) buffer, pH 5.0
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile reaction vial, combine 10-20 µg of DOTA-EB-PSMA-617 with 100 µL of sodium ascorbate buffer.
-
Add 185-370 MBq (5-10 mCi) of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents and incubate the vial at 95°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
Protocol 2: Quality Control of ¹⁷⁷Lu-EB-PSMA-617
A. Instant Thin-Layer Chromatography (ITLC)
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M citrate buffer (pH 5.0) as the mobile phase.
-
In this system, ¹⁷⁷Lu-EB-PSMA-617 remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 0.9-1.0).
-
Scan the strip using a radio-TLC scanner or cut the strip in half and measure the activity of each section in a gamma counter.
-
Calculate the radiochemical purity: RCP (%) = [Activity at origin / (Activity at origin + Activity at solvent front)] x 100. A radiochemical purity of >95% is generally considered acceptable.
B. High-Performance Liquid Chromatography (HPLC)
-
Inject a small aliquot of the final product into an HPLC system equipped with a C18 column and a radioactivity detector.
-
A typical mobile phase gradient could be: 0-5 min, 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile); 5-25 min, a linear gradient to 35% Solvent A and 65% Solvent B; 25-30 min, a linear gradient to 95% Solvent B.
-
The retention time of ¹⁷⁷Lu-EB-PSMA-617 should be compared to a non-radioactive standard. Free ¹⁷⁷Lu will typically elute with the solvent front.
Protocol 3: Preclinical SPECT/CT Imaging
A. Animal Model Preparation
-
Use male athymic nude mice, 6-8 weeks old.
-
Subcutaneously implant 5-10 x 10⁶ LNCaP cells (a human prostate cancer cell line expressing PSMA) in the right flank of each mouse.
-
Allow tumors to grow to a size of approximately 100-300 mm³ before imaging.
B. Radiotracer Administration
-
Anesthetize the mice using isoflurane (B1672236) (2-3% in oxygen).
-
Administer approximately 18.5-37 MBq (0.5-1.0 mCi) of ¹⁷⁷Lu-EB-PSMA-617 via the tail vein in a volume of 100-150 µL.
C. SPECT/CT Image Acquisition
-
At desired time points post-injection (e.g., 2, 24, 48, 72, and 168 hours), anesthetize the mice and place them on the imaging bed of a preclinical SPECT/CT scanner.
-
Maintain anesthesia throughout the scan.
-
SPECT Acquisition Parameters (example):
-
Radionuclide: ¹⁷⁷Lu
-
Energy peak: 208 keV (20% window)
-
Collimator: Medium-energy, high-resolution multi-pinhole
-
Matrix size: 128 x 128
-
Number of projections: 60-120 over 360°
-
Time per projection: 30-60 seconds
-
-
CT Acquisition Parameters (example):
-
X-ray voltage: 50-70 kVp
-
X-ray current: 200-500 µA
-
Number of projections: 360-720
-
Voxel size: ~100-200 µm
-
D. Image Reconstruction and Analysis
-
Reconstruct SPECT images using an iterative algorithm (e.g., 3D OSEM) with corrections for attenuation, scatter, and detector response.
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs on the CT images and use these to quantify the radioactivity concentration from the SPECT data.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Ex Vivo Biodistribution
-
Following the final imaging session, euthanize the mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the %ID/g for each tissue.
Visualizations
Caption: Workflow for preclinical SPECT/CT imaging of ¹⁷⁷Lu-EB-PSMA-617.
Caption: Targeting mechanism of ¹⁷⁷Lu-EB-PSMA-617.
Application Notes and Protocols: Quality Control and Purity Analysis of Radiolabeled EB-PSMA-617
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established transmembrane glycoprotein (B1211001) that is highly expressed in prostate cancer cells, making it an excellent target for both diagnosis and therapy.[1][2] PSMA-617 is a ligand that binds to PSMA with high affinity.[3] EB-PSMA-617 is a modified version of PSMA-617 conjugated with an Evans Blue (EB) derivative.[4] This modification is designed to enhance pharmacokinetic properties by promoting binding to serum albumin, which extends the circulation half-life, potentially leading to increased tumor accumulation and improved therapeutic efficacy.[4][5]
The process of radiolabeling this compound with therapeutic or diagnostic radionuclides (e.g., Lutetium-177, Actinium-225) is a critical step in the production of this radiopharmaceutical.[1][5] Following radiolabeling, rigorous quality control (QC) and purity analysis are mandatory to ensure the final product is safe, effective, and compliant with regulatory standards before administration. These application notes provide detailed protocols for the key QC tests for radiolabeled this compound.
General Radiolabeling Protocol: [¹⁷⁷Lu]Lu-EB-PSMA-617
This protocol outlines a general procedure for radiolabeling this compound with Lutetium-177. Parameters may require optimization based on specific activity of the radionuclide and concentration of the precursor.
1.1. Materials and Reagents
| Material/Reagent | Specification |
| This compound Precursor | Lyophilized powder, certified supplier |
| [¹⁷⁷Lu]LuCl₃ Solution | No-carrier-added, in 0.04 M HCl |
| Sodium Acetate (B1210297) or HEPES Buffer | 1.0 M, pH 4.5-5.5, metal-free |
| Ascorbic Acid Solution | 50 mg/mL in water for injection, sterile |
| Sterile Water for Injection (WFI) | USP/Ph. Eur. grade |
| Sterile Reaction Vials | Pyrogen-free, 2 mL capacity |
| Heating Block / Water Bath | Capable of maintaining 95-100°C |
| 0.22 µm Sterile Filter | For final product filtration |
1.2. Experimental Protocol
-
Preparation : In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or HEPES buffer to adjust the pH of the final reaction mixture to approximately 4.5.[6][7]
-
Precursor Addition : Add the desired amount of this compound precursor to the vial.
-
Stabilizer : Add ascorbic acid solution, which acts as a radioprotectant to minimize radiolysis.[6][8]
-
Radionuclide Addition : Carefully add the calculated activity of [¹⁷⁷Lu]LuCl₃ solution to the reaction vial.[9]
-
Incubation : Securely cap the vial and place it in a heating block or water bath pre-heated to 95°C for 25-40 minutes.[6][7]
-
Cooling : After incubation, allow the vial to cool to room temperature.
-
Formulation : Dilute the final product with sterile saline or an appropriate buffer.
-
Sterilization : Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
-
Quality Control : Immediately proceed with the quality control tests as described below.
Quality Control Procedures
A comprehensive set of quality control tests must be performed to ensure the final product meets all specifications before it can be released for use.
2.1. Summary of Quality Control Specifications
The following table summarizes the typical tests and acceptance criteria for radiolabeled PSMA-617 analogues.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |
| pH | pH Meter or pH Strips | 4.5 - 8.5[10] |
| Radionuclidic Identity | Gamma Spectrometry | Confirms identity of the radionuclide (e.g., ¹⁷⁷Lu) |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | ≥ 95%[11] |
| Stability | Radio-HPLC or Radio-TLC | RCP ≥ 95% for up to 72 hours post-synthesis[6] |
| Bacterial Endotoxins | LAL Test | As per pharmacopeial limits |
| Sterility | Direct Inoculation / Filtration | No microbial growth[8][10] |
Workflow for Radiolabeling and Quality Control
Caption: Overall workflow from preparation to final product release.
Protocol: Determination of Radiochemical Purity by Radio-HPLC
High-Performance Liquid Chromatography coupled with a radioactivity detector (Radio-HPLC) is the gold standard for determining radiochemical purity. It separates the intact radiolabeled compound from free radionuclide and other radiolabeled impurities.[7][12]
2.2.1. Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, UV detector, radioactivity detector |
| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Data Acquisition System | For integrating peaks from both UV and radio-detectors |
2.2.2. Experimental Protocol
-
System Preparation : Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation : Dilute a small aliquot (approx. 10-20 µL) of the final radiolabeled product in Mobile Phase A.
-
Injection : Inject 10-50 µL of the diluted sample onto the column.
-
Chromatography : Run the gradient elution program. A typical chromatogram will show a peak for free ¹⁷⁷Lu at an early retention time and a later peak for the intact [¹⁷⁷Lu]Lu-EB-PSMA-617.[13][14]
-
Data Analysis :
-
Integrate the area under the peaks in the radioactivity chromatogram.
-
Calculate the Radiochemical Purity (RCP) using the following formula:
-
RCP (%) = (Area of [¹⁷⁷Lu]Lu-EB-PSMA-617 Peak / Total Area of All Radioactive Peaks) x 100
-
-
Radio-HPLC Analysis Workflow
Caption: Experimental workflow for RCP determination by Radio-HPLC.
Protocol: Determination of Radiochemical Purity by Radio-TLC
Instant Thin-Layer Chromatography (ITLC) or Radio-TLC is a faster, simpler method for RCP determination and is often used for routine checks.[6][7]
2.3.1. Materials and Equipment
| Item | Specification |
| TLC Plates | ITLC-SG (Silica Gel impregnated glass fiber) strips |
| Mobile Phase | e.g., 1 M Ammonium Acetate : Methanol (1:1 v/v) |
| Developing Chamber | Glass tank with a lid |
| Radio-TLC Scanner | For quantifying radioactivity distribution on the strip |
2.3.2. Experimental Protocol
-
Chamber Preparation : Add the mobile phase to the developing chamber and allow it to saturate for 10-15 minutes.
-
Spotting : Using a syringe, carefully spot ~1-2 µL of the radiolabeled product onto the origin line of an ITLC-SG strip.
-
Development : Place the spotted strip into the chamber and allow the mobile phase to travel up the strip by capillary action until it is ~1 cm from the top.
-
Drying : Remove the strip from the chamber and allow it to air dry completely.
-
Scanning : Scan the strip using a Radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Data Analysis :
-
In this system, free ¹⁷⁷Lu typically remains at the origin (Rf = 0.0-0.1), while the labeled [¹⁷⁷Lu]Lu-EB-PSMA-617 moves with the solvent front (Rf = 0.9-1.0).
-
Integrate the peaks and calculate the RCP using the formula:
-
RCP (%) = (Area of Labeled Peak / Total Area of All Peaks) x 100
-
-
Radio-TLC Analysis Workflow
Caption: Experimental workflow for RCP determination by Radio-TLC.
Protocol: In Vitro Stability Assessment
The stability of the radiolabeled compound must be verified to ensure it remains intact until the time of administration. Stability is typically assessed in the final formulation buffer and in human serum to simulate physiological conditions.[6][11]
2.4.1. Experimental Protocol
-
Sample Preparation :
-
Saline Stability : Place an aliquot of the final product in a sterile vial and store it at room temperature or as specified.
-
Serum Stability : Add an aliquot of the final product to a vial containing fresh human serum and incubate at 37°C.
-
-
Time Points : At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours), withdraw a small sample from each vial.[6]
-
Analysis : For serum samples, first precipitate the proteins by adding an equal volume of cold ethanol (B145695) or acetonitrile, centrifuge, and analyze the supernatant. For saline samples, analyze directly.
-
RCP Measurement : Determine the RCP of each sample at each time point using the validated Radio-HPLC or Radio-TLC method described above.
-
Evaluation : The product is considered stable if the RCP remains above the acceptance limit (e.g., ≥ 95%) throughout the study period. A study showed [¹⁷⁷Lu]Lu-EB-PSMA-617 had a radiochemical purity of ≥ 95% after 48 hours of incubation in serum.[11]
References
- 1. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncidiumfoundation.org [oncidiumfoundation.org]
- 6. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jscholaronline.org [jscholaronline.org]
- 14. Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy Agent Using HPLC and Tandem-Mass Spectrometry [jscholaronline.org]
Application Notes and Protocols: Therapeutic Efficacy of EB-PSMA-617 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-specific membrane antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] Radioligand therapy (RLT) using PSMA-targeting molecules coupled with therapeutic radionuclides has shown considerable promise. PSMA-617 is a small molecule that binds with high affinity to PSMA. While effective, small molecule radiotherapeutics like ¹⁷⁷Lu-PSMA-617 can be limited by rapid clearance from circulation, necessitating high and frequent doses which can lead to systemic toxicity.[1][3]
To address this limitation, EB-PSMA-617 was developed. This novel analog incorporates an Evans blue (EB) moiety, which reversibly binds to circulating serum albumin.[1][3][4] This modification extends the blood half-life of the radioligand, leading to improved tumor accumulation and enhanced therapeutic efficacy.[1][3][4] Preclinical studies in xenograft models have demonstrated that a single, low dose of ¹⁷⁷Lu-EB-PSMA-617 can be sufficient to eradicate established PSMA-positive tumors and significantly improve survival in mice, outperforming its non-EB counterpart.[1][3]
These application notes provide a summary of the therapeutic efficacy data and detailed protocols for conducting similar preclinical studies in xenograft models.
Data Presentation
Table 1: Comparative Therapeutic Efficacy of ¹⁷⁷Lu-EB-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617
| Treatment Group | Dose (MBq) | Tumor Growth | Survival Outcome | Reference |
| Saline Control | - | Continuous Tumor Growth | All mice reached experimental endpoint | [3] |
| ¹⁷⁷Lu-PSMA-617 | 18.5 | Temporary delay in tumor growth | - | [3] |
| ¹⁷⁷Lu-EB-PSMA-617 | 7.4 | Eradication of established tumors | Markedly improved survival rates | [1][3] |
| ¹⁷⁷Lu-EB-PSMA-617 | 18.5 | Eradication of established tumors | Markedly improved survival rates | [3] |
Table 2: Biodistribution of ¹⁷⁷Lu-EB-PSMA-617 in Xenograft Models
| Organ | Tumor/Organ Ratio (4h post-injection) | Reference |
| Heart | 9.82 ± 2.35 | [5] |
| Liver | 12.42 ± 3.71 | [5] |
| Kidney | 4.36 ± 0.29 | [5] |
| Muscle | 52.88 ± 12.08 | [5] |
Note: Data presented is a synthesis from available literature. Specific values may vary based on experimental conditions.
Experimental Protocols
Xenograft Model Establishment
Objective: To establish PSMA-positive prostate cancer xenografts in immunodeficient mice.
Materials:
-
PSMA-positive prostate cancer cells (e.g., PC3-PIP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (or similar extracellular matrix)
-
Male nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture PC3-PIP cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.[3] Tumor volume can be calculated using the formula: (Length x Width²)/2.
Preparation and Administration of ¹⁷⁷Lu-EB-PSMA-617
Objective: To radiolabel this compound with Lutetium-177 and administer it to the tumor-bearing mice.
Materials:
-
This compound
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Heating block or water bath
-
ITLC strips for quality control
-
Saline for injection
-
Syringes and needles (30 gauge)
Protocol:
-
Radiolabeling:
-
In a sterile vial, combine this compound with ¹⁷⁷LuCl₃ in sodium acetate buffer.
-
Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using ITLC to determine the radiochemical purity. A purity of >95% is desirable.
-
-
Administration:
-
Dilute the final radiolabeled product in sterile saline to achieve the desired activity concentration (e.g., 7.4 MBq per 100 µL).
-
Administer a single dose of ¹⁷⁷Lu-EB-PSMA-617 to each mouse in the treatment group via tail vein injection.[3]
-
Administer an equivalent volume of saline to the control group.
-
Therapeutic Efficacy Assessment
Objective: To evaluate the effect of ¹⁷⁷Lu-EB-PSMA-617 on tumor growth and animal survival.
Materials:
-
Digital calipers
-
Analytical balance
Protocol:
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days for the duration of the study (e.g., 45 days).[3]
-
Calculate the tumor volume for each mouse.
-
Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth kinetics.
-
-
Body Weight Monitoring:
-
Measure the body weight of each mouse 2-3 times per week to monitor for signs of toxicity. Significant weight loss (>15-20%) may indicate adverse effects.[3]
-
-
Survival Analysis:
-
Monitor the mice daily.
-
The experimental endpoint is typically defined as the tumor volume reaching a predetermined size (e.g., 2000 mm³) or the presence of severe morbidity (ulceration, weight loss, etc.).
-
Record the date of euthanasia for each mouse.
-
Generate a Kaplan-Meier survival curve to compare the survival rates between the treatment and control groups.
-
Visualizations
Caption: Experimental workflow for evaluating the therapeutic efficacy of ¹⁷⁷Lu-EB-PSMA-617 in a xenograft model.
Caption: Mechanism of action of ¹⁷⁷Lu-EB-PSMA-617, highlighting its extended circulation and targeted radiotherapy.
References
- 1. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Dosimetry Calculation for ¹⁷⁷Lu-EB-PSMA-617
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for both diagnosis and therapy in prostate cancer.[1] Radioligand therapy using molecules like PSMA-617 labeled with Lutetium-177 (¹⁷⁷Lu) has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] To enhance the therapeutic window, modifications to the PSMA-617 molecule have been explored. One such modification is the addition of a truncated Evans blue (EB) moiety, creating EB-PSMA-617.[2][5] The EB portion reversibly binds to circulating albumin, which extends the radiopharmaceutical's blood half-life, leading to increased tumor accumulation and retention.[2][5][6]
Preclinical dosimetry is a crucial step in the development of new radiopharmaceuticals like ¹⁷⁷Lu-EB-PSMA-617. It provides essential estimates of the radiation absorbed dose delivered to the tumor and healthy organs, which helps in predicting therapeutic efficacy and potential toxicities.[7] This document provides detailed protocols for conducting preclinical dosimetry studies of ¹⁷⁷Lu-EB-PSMA-617 in rodent models, intended for researchers, scientists, and drug development professionals.
Key Concepts in Preclinical Dosimetry
The cornerstone of internal dosimetry is the Medical Internal Radiation Dose (MIRD) formalism, which provides a standardized method to calculate the absorbed dose.[7][8][9][10] The absorbed dose (D), measured in Grays (Gy), is the energy deposited by ionizing radiation per unit mass of tissue.[7][10]
The fundamental equation for the mean absorbed dose to a target organ (r_T) from a source organ (r_S) is:
D(r_T) = Ã_S × S(r_T ← r_S)
Where:
-
Ã_S is the time-integrated activity in the source organ, representing the total number of radioactive disintegrations over a specific period.[9][11] It is calculated by integrating the time-activity curve (TAC) for the source organ.
-
S(r_T ← r_S) is the S-value, a pre-calculated factor representing the mean absorbed dose to the target organ per radioactive disintegration in the source organ (Gy/Bq·s).[7][12]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁷⁷Lu
This protocol outlines the procedure for labeling the this compound precursor with Lutetium-177.
Materials:
-
This compound precursor
-
¹⁷⁷LuCl₃ solution in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (1.0 M, pH 5.5)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-Thin Layer Chromatography (Radio-TLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC) system
Procedure:
-
In a sterile reaction vial, combine the sodium acetate buffer and the desired amount of this compound precursor.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Adjust the total reaction volume with 0.04 M HCl.
-
Incubate the reaction mixture at 95°C for 30-40 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable for preclinical studies.[1][13]
Protocol 2: Animal Model and Administration
This protocol describes the establishment of a tumor model and the administration of the radiolabeled compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
PSMA-expressing human prostate cancer cells (e.g., PC-3 PIP, LNCaP)
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant PSMA-positive human prostate cancer cells into the flank of the mice.
-
Allow tumors to grow to a suitable size for imaging and biodistribution studies (e.g., 100-200 mm³).
-
Anesthetize the mice using isoflurane.
-
Administer a defined amount of ¹⁷⁷Lu-EB-PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[1] The injection volume should be approximately 100-200 µL.
Protocol 3: Ex Vivo Biodistribution Study
This study is essential to determine the uptake, distribution, and clearance of the radiolabeled compound.
Procedure:
-
At predefined time points post-injection (e.g., 2, 24, 72, 120, and 168 hours), euthanize a cohort of mice.[14][15]
-
Collect blood via cardiac puncture.
-
Dissect and collect the tumor and various organs of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).[1]
-
Rinse the collected tissues with saline to remove excess blood and gently blot them dry.
-
Place each tissue sample into a pre-weighed collection tube and determine the wet weight of the tissue.[1]
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected solution.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: In Vivo Imaging with SPECT/CT
In vivo imaging provides longitudinal data from the same animal, reducing inter-animal variability.[7]
Procedure:
-
At multiple time points post-injection (e.g., 2, 24, 72, 120, and 168 hours), anesthetize the mice.[14][15]
-
Perform Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging. The CT provides anatomical reference for organ delineation.[7]
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Co-register SPECT and CT images.
-
Draw regions of interest (ROIs) around the tumor and organs on the CT images and use these to quantify the activity concentration (Bq/mL) from the SPECT data.
Dosimetry Calculation
The dosimetry calculation process integrates data from biodistribution and imaging studies to estimate the absorbed dose in various tissues.
Workflow:
-
Time-Activity Curve (TAC) Generation: Plot the %ID/g for each organ and the tumor as a function of time.
-
Curve Fitting: Fit the TACs to an appropriate mathematical function (e.g., a sum of exponentials) to model the uptake and clearance of the radiopharmaceutical.
-
Time-Integrated Activity (Ã) Calculation: Analytically or numerically integrate the fitted time-activity curves from time zero to infinity to determine the total number of disintegrations in each source organ.[9]
-
Absorbed Dose Calculation: Use a dosimetry software package, such as OLINDA/EXM, which incorporates a murine phantom.[13][16] The software uses the calculated time-integrated activities and its internal S-values to compute the absorbed dose for each target organ. The results are typically expressed in Gy/MBq.[7]
Data Presentation
Quantitative data from preclinical studies is crucial for comparing the dosimetric profiles of different radiopharmaceuticals.
Table 1: Comparative Absorbed Doses of ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617 in Normal Organs.
| Organ | ¹⁷⁷Lu-EB-PSMA-617 (mSv/MBq) | ¹⁷⁷Lu-PSMA-617 (mSv/MBq) | Fold Increase |
|---|---|---|---|
| Kidneys | 2.39 ± 0.69[2][14] | 0.39 ± 0.06[2][14] | ~6.1 |
| Red Bone Marrow | 0.0547 ± 0.0062[14] | 0.0084 ± 0.0057[14] | ~6.5 |
| Parotid Glands | 6.41 ± 1.40[2] | 1.25 ± 0.51[2] | ~5.1 |
| Whole Body | 0.1294 ± 0.0395[2] | 0.0235 ± 0.0029[2] | ~5.5 |
Data is presented as mean ± standard deviation.
Table 2: Comparative Tumor Dosimetry of ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617.
| Parameter | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | Fold Increase |
|---|---|---|---|
| Tumor Accumulated Radioactivity | ~3.02-fold higher[5][14] | Baseline | ~3.02 |
| Tumor Absorbed Dose (AUC) (MBq-h/MBq/g) | 0.0766 ± 0.0385[6] | 0.0356 ± 0.0361[6] | ~2.15 |
AUC: Area under the residence time-activity curve.
Visualizations
Caption: Overall experimental workflow for preclinical dosimetry of ¹⁷⁷Lu-EB-PSMA-617.
Caption: Workflow for dosimetry calculation based on the MIRD formalism.
Caption: Targeting mechanism of ¹⁷⁷Lu-EB-PSMA-617 via albumin binding.
References
- 1. benchchem.com [benchchem.com]
- 2. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Toxicity of [177Lu]Lu-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer: Results from the U.S. Expanded-Access Program and Comparisons with Phase 3 VISION Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Pretherapeutic 68Ga-PSMA-617 PET may indicate the dosimetry of 177Lu-PSMA-617 and 177Lu-EB-PSMA-617 in main organs and tumor lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. bic.mni.mcgill.ca [bic.mni.mcgill.ca]
- 13. researchgate.net [researchgate.net]
- 14. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical dosimetric studies of 177 Lu-scFvD2B and comparison with 177 Lu-PSMA-617 and 177 Lu-iPSMA endoradiotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering PSMA-Targeted Radioligand Therapy in Combination with Other Therapies
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in prostate cancer, particularly in advanced and metastatic castration-resistant prostate cancer (mCRPC). This overexpression makes it an ideal target for radioligand therapy (RLT). PSMA-617 is a small molecule that binds with high affinity to PSMA. When labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), it delivers targeted β-particle radiation directly to tumor cells, causing DNA damage while minimizing exposure to normal tissues.
The specific agent mentioned, EB-PSMA-617 , is a derivative of PSMA-617 modified with an Evans Blue (EB) moiety.[1][2] The rationale for this modification is to leverage the EB component's ability to bind to serum albumin, thereby extending the agent's half-life in circulation.[1][3] This prolonged circulation is designed to increase the accumulation of the radiopharmaceutical in PSMA-positive tumors, potentially enhancing therapeutic efficacy with lower or less frequent doses compared to the standard ¹⁷⁷Lu-PSMA-617.[1][4] Preclinical and early human studies have shown that ¹⁷⁷Lu-EB-PSMA-617 has a significantly higher accumulation in tumors than ¹⁷⁷Lu-PSMA-617.[2][5]
While this compound represents a promising evolution in PSMA-targeted RLT, published research on its use in combination with other systemic therapies is not yet available. However, extensive preclinical and clinical research has been conducted on combining the standard ¹⁷⁷Lu-PSMA-617 with other agents. The biological principles and therapeutic rationales underlying these combinations are directly applicable to next-generation agents like this compound. These strategies aim to overcome resistance, enhance anti-tumor effects, and improve patient outcomes.
This document outlines the application notes and protocols for combining PSMA-targeted RLT with key therapeutic classes, based on the robust data available for ¹⁷⁷Lu-PSMA-617.
Combination with PARP Inhibitors (e.g., Olaparib)
Application Notes: Rationale for Combination
The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is primarily driven by the induction of DNA single-strand breaks (SSBs) from β-radiation.[6][7] Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the cellular machinery that repairs these SSBs through the base excision repair pathway.[6][8] By inhibiting PARP, agents like olaparib (B1684210) prevent the repair of these SSBs. During DNA replication, the unrepaired SSBs are converted into lethal double-strand breaks (DSBs), leading to synthetic lethality and enhanced cancer cell death.[6] This combination is hypothesized to act synergistically, where RLT creates the initial DNA damage and the PARP inhibitor prevents its repair, thus potentiating the cytotoxic effect of the radiation.[9][10]
Quantitative Data Summary
The following table summarizes key quantitative data from the LuPARP Phase 1 trial, which evaluated the combination of ¹⁷⁷Lu-PSMA-617 and olaparib in patients with mCRPC.[6][7]
| Metric | Value | Trial/Cohort |
| Recommended Phase 2 Dose (RP2D) | Olaparib 300 mg (Days -4 to 18) + ¹⁷⁷Lu-PSMA-617 7.4 GBq (Day 1, q6w) | LuPARP (DL9)[7] |
| PSA Response Rate (≥50% decline) | 62% (18/29) | LuPARP (Cohorts 1-9)[6] |
| PSA Response Rate (≥90% decline) | 48% (14/29) | LuPARP (Cohorts 1-9)[6] |
| Objective Response Rate (RECIST) | 71% (5/7 with measurable disease) | LuPARP (Cohorts 1-9)[6] |
| Median Radiographic PFS (rPFS) | 12.8 months | LuPARP (DL9)[7] |
| Common Grade 1-2 Adverse Events | Dry mouth (81%), Nausea (61%), Fatigue (43%) | LuPARP[7] |
| Grade 3-4 Hematologic Toxicity | Anemia (7%), Thrombocytopenia (3%), Neutropenia (7%) | LuPARP (Cohorts 1-9)[6] |
Diagram: Mechanism of Action
Caption: Synergistic mechanism of ¹⁷⁷Lu-PSMA-617 and PARP inhibitors.
Protocol: Clinical Trial Methodology (LuPARP Phase 1)
This protocol is a summary of the methodology used in the LuPARP clinical trial (NCT03874884).[6][7]
-
Patient Selection:
-
Enroll patients with metastatic castration-resistant prostate cancer (mCRPC).
-
Confirm high PSMA expression on PSMA PET/CT imaging (e.g., SUVmax ≥ 15 at one site and ≥ 10 at others).
-
Ensure no discordant FDG-positive/PSMA-negative disease.
-
Patients should have progressed after prior androgen receptor pathway inhibitors and taxane-based chemotherapy.[6]
-
-
Treatment Regimen (Recommended Phase 2 Dose):
-
Safety and Toxicity Monitoring:
-
Efficacy Assessment:
Combination with Immunotherapy (Immune Checkpoint Inhibitors, e.g., Pembrolizumab)
Application Notes: Rationale for Combination
Prostate cancer is often considered immunologically "cold," with a tumor microenvironment (TME) that has low immune cell infiltration, limiting the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[11][12] Radiation delivered by ¹⁷⁷Lu-PSMA-617 can induce immunogenic cell death, releasing tumor-associated antigens and pro-inflammatory signals.[13] This process can "prime" the immune system by:
-
Stimulating antigen presentation by dendritic cells.[13]
-
Increasing the diversity of the T-cell receptor repertoire.[13]
-
Potentially upregulating PD-L1 expression on tumor cells, making them susceptible to ICIs.
The hypothesis is that ¹⁷⁷Lu-PSMA-617 can convert the "cold" TME to an immunologically "hot" one, thereby sensitizing the tumor to the effects of ICIs like pembrolizumab (B1139204) and unleashing a durable, systemic anti-tumor immune response.[12][14]
Quantitative Data Summary
The following table summarizes data from clinical trials combining ¹⁷⁷Lu-PSMA-617 with the anti-PD-1 antibody pembrolizumab.
| Metric | Value | Trial/Cohort |
| PSA Response Rate (≥50% decline) | 76% (28/37) | PRINCE (Phase 1)[11] |
| Objective Response Rate (Partial) | 70% | PRINCE (Phase 1)[11] |
| Median Radiographic PFS (rPFS) | 11.2 months | PRINCE (Phase 1)[11] |
| Median Overall Survival (OS) | 17.8 months | PRINCE (Phase 1)[11] |
| Objective Response Rate | 44% (8/18) | Phase 1b (Priming Dose)[12] |
| Grade 3 Immune-Related Events | 27% | PRINCE (Phase 1)[11] |
Diagram: Experimental Workflow
Caption: Preclinical workflow for testing RLT and immunotherapy combination.
Protocol: Clinical Trial Methodology (Priming Dose Study)
This protocol is a summary of a Phase 1b study investigating a single "priming" dose of ¹⁷⁷Lu-PSMA-617 followed by maintenance pembrolizumab (NCT03805594).[12][13][15]
-
Patient Selection:
-
Treatment Regimen:
-
Priming Dose: Administer a single intravenous dose of ¹⁷⁷Lu-PSMA-617.[13]
-
Maintenance Therapy: Begin maintenance therapy with pembrolizumab (an anti-PD-1 antibody) administered every 3 weeks for up to 2 years or until disease progression or unacceptable toxicity.[11]
-
Repeat dosing of ¹⁷⁷Lu-PSMA-617 is not permitted while the patient is receiving pembrolizumab.[13]
-
-
Safety and Toxicity Monitoring:
-
Perform clinical and laboratory assessments on Days 1, 8, and 15 of the first cycle, and on Day 1 of every cycle thereafter.[13]
-
Monitor closely for immune-related adverse events (irAEs) and standard RLT-associated toxicities (e.g., myelosuppression, xerostomia).
-
-
Efficacy Assessment:
-
Assess PSA levels at baseline and regularly throughout treatment.
-
Perform radiographic assessments (e.g., CT/MRI) at baseline and at specified intervals to determine objective response based on RECIST 1.1 criteria.[13]
-
Combination with Chemotherapy (e.g., Cabazitaxel)
Application Notes: Rationale for Combination
For patients with mCRPC who have progressed after initial treatments, both ¹⁷⁷Lu-PSMA-617 and taxane-based chemotherapies like cabazitaxel (B1684091) are viable options. Combining or sequencing these therapies is an area of active investigation. The TheraP trial directly compared the efficacy and safety of ¹⁷⁷Lu-PSMA-617 against cabazitaxel, demonstrating superior PSA response rates and a more favorable toxicity profile for the radioligand therapy.[16][17] A meta-analysis suggests that combining ¹⁷⁷Lu-PSMA-617 with third-line chemotherapy may improve overall survival compared to chemotherapy alone, though higher quality randomized trials are needed to confirm this.[18] The rationale for a potential synergistic effect lies in their distinct mechanisms of action—DNA damage from radiation and microtubule disruption from taxanes—which could lead to more comprehensive tumor cell killing.
Quantitative Data Summary
The following table compares outcomes from the TheraP trial and a meta-analysis of combination therapy.
| Metric | Value (¹⁷⁷Lu-PSMA-617) | Value (Cabazitaxel) | Trial |
| PSA Response Rate (≥50% decline) | 66% | 37% | TheraP[17] |
| Progression-Free Survival | Favored ¹⁷⁷Lu-PSMA-617 | - | TheraP[16] |
| Overall Survival (Meta-analysis) | 13.15 months (Combination) | - (Standalone Chemo) | Meta-analysis[18] |
| Partial Remission (Meta-analysis) | 39.7% (Combination) | - | Meta-analysis[18] |
Protocol: Preclinical In Vivo Efficacy Study
This protocol describes a general methodology for a preclinical study evaluating the combination of ¹⁷⁷Lu-PSMA-617 with chemotherapy in a mouse xenograft model.
-
Cell Line and Animal Model:
-
Radiolabeling of PSMA-617:
-
Treatment Groups and Administration:
-
Randomize mice into four groups: (1) Vehicle control, (2) Chemotherapy alone, (3) ¹⁷⁷Lu-PSMA-617 alone, (4) Combination therapy.
-
¹⁷⁷Lu-PSMA-617: Administer a single dose (e.g., 50-120 MBq) via tail vein injection.[21][22]
-
Chemotherapy: Administer the agent (e.g., docetaxel, cabazitaxel) via intraperitoneal (IP) or intravenous (IV) injection according to a clinically relevant schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight twice weekly as a measure of systemic toxicity.
-
At the end of the study, collect tumors and key organs (kidneys, salivary glands, bone marrow) for biodistribution, autoradiography, or histopathological analysis.[20][22]
-
Primary endpoints are tumor growth delay and overall survival.
-
References
- 1. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isosolutions.com [isosolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. urotoday.com [urotoday.com]
- 8. First Experiences with 177Lu-PSMA Therapy in Combination with Pembrolizumab or After Pretreatment with Olaparib in Single Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjoncology.com [vjoncology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Combining PSMA-Targeted Radiopharmaceutical Therapy with Immunotherapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. urologytimes.com [urologytimes.com]
- 13. Single-dose 177Lu-PSMA-617 followed by maintenance pembrolizumab in patients with metastatic castration-resistant prostate cancer: an open-label, dose-expansion, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcf.org [pcf.org]
- 15. ascopubs.org [ascopubs.org]
- 16. vjoncology.com [vjoncology.com]
- 17. Towards Improving the Efficacy of PSMA-Targeting Radionuclide Therapy for Late-Stage Prostate Cancer—Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Preclinical Assessment of the Combination of PSMA-Targeting Radionuclide Therapy with PARP Inhibitors for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
Standard Operating Procedure for Handling Lutetium-177 (¹⁷⁷Lu) PSMA-617 in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of Lutetium-177 (B1209992) (¹⁷⁷Lu) labeled PSMA-617, a targeted radioligand therapy primarily used for prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1] The protocols outlined below are intended to ensure the consistent and high-quality preparation and application of this radiopharmaceutical for preclinical and clinical research.
Overview and Principle
¹⁷⁷Lu-PSMA-617 is a radiopharmaceutical that combines the PSMA-targeting ligand, PSMA-617, with the beta-emitting radionuclide Lutetium-177.[1] The PSMA-617 component binds with high affinity to PSMA, a protein overexpressed on the surface of most prostate cancer cells. This targeted delivery allows the cytotoxic radiation from ¹⁷⁷Lu to be directed specifically to tumor cells, minimizing damage to surrounding healthy tissue.[1]
Radiolabeling of PSMA-617 with Lutetium-177
The radiolabeling process involves the chelation of the ¹⁷⁷Lu³⁺ radionuclide by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is conjugated to the PSMA-617 ligand.[1] This reaction is sensitive to pH, temperature, and time, requiring controlled conditions to achieve high radiochemical purity and yield.
Quantitative Data for Radiolabeling
| Parameter | Value | Reference |
| PSMA-617 Precursor | 100 µg - 300 µg | [2] |
| ¹⁷⁷LuCl₃ Activity | 3.70-7.40 GBq (100-200 mCi) | [3] |
| Reaction Buffer | Sodium Acetate (B1210297) or Ascorbate (B8700270) Buffer | [1] |
| pH | 4.5 - 5.0 | [2] |
| Incubation Temperature | 90°C - 95°C | [2][3][4] |
| Incubation Time | 20 - 30 minutes | [2][3][4] |
| Stabilizing Agent | Ascorbic Acid | [1] |
| Radiochemical Purity (RCP) Target | >95% | [4][5] |
Experimental Protocol: Radiolabeling
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).[1]
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial behind appropriate radiation shielding.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial at 95°C in a water bath for 25 minutes.[3]
-
After incubation, allow the vial to cool to room temperature behind shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.[1]
-
Perform quality control checks as described in Protocol 3.
Caption: Workflow for the radiolabeling of PSMA-617 with Lutetium-177.
Quality Control of ¹⁷⁷Lu-PSMA-617
To ensure the safety and efficacy of the radiopharmaceutical, rigorous quality control is mandatory to determine the radiochemical purity (RCP).[4] The most common methods are thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[3]
Quantitative Data for Quality Control
| Parameter | Method | Mobile Phase | Expected Result | Reference |
| Radiochemical Purity | Paper Chromatography (PC) | Acetonitrile : Water (1:1 v/v) | ¹⁷⁷Lu-PSMA-617 moves to the solvent front, free ¹⁷⁷Lu remains at the origin. | [2][3] |
| Radiochemical Purity | Thin-Layer Chromatography (TLC) | - | ¹⁷⁷Lu-PSMA-617 is retained at the spotting point, free ¹⁷⁷Lu moves to the solvent front. | [2] |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | Gradient: 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B) | ¹⁷⁷Lu-PSMA-617 retention time: ~17.5 min; Free ¹⁷⁷Lu retention time: ~3.5 min. | [3] |
Experimental Protocol: Quality Control by Chromatography
-
Spot a small amount of the reaction mixture onto the stationary phase (TLC or paper strip).
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
Calculation: Radiochemical Purity (%) = (Counts in the ¹⁷⁷Lu-PSMA-617 spot / Total counts on the strip) x 100.[1]
Caption: General workflow for quality control of ¹⁷⁷Lu-PSMA-617 using chromatography.
In Vitro Cell Binding and Internalization Assays
These assays are crucial to confirm the specific binding and internalization of ¹⁷⁷Lu-PSMA-617 in PSMA-expressing cancer cells.
Experimental Protocol: Cell Binding Assay
-
Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells.
-
Incubate the cells with varying concentrations of ¹⁷⁷Lu-PSMA-617.
-
After incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter to determine the amount of bound ¹⁷⁷Lu-PSMA-617.
-
Competition assays can be performed by co-incubating with an excess of non-radiolabeled PSMA-617 to demonstrate binding specificity.
In Vivo Animal Studies
Animal models are used to evaluate the biodistribution, pharmacokinetics, and anti-tumor efficacy of ¹⁷⁷Lu-PSMA-617.
Experimental Protocol: Biodistribution Study
-
Use tumor-bearing mice (e.g., with LNCaP xenografts).
-
Inject a defined activity of ¹⁷⁷Lu-PSMA-617 intravenously.
-
At various time points post-injection, euthanize the animals.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Radiation Safety and Handling Precautions
Working with ¹⁷⁷Lu, a beta- and gamma-emitting radionuclide, requires strict adherence to radiation safety protocols.
-
Shielding: Use appropriate shielding (e.g., lead or tungsten) to minimize radiation exposure. The half-value layer of ¹⁷⁷Lu in lead is approximately 0.5 mm.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, disposable gloves, and safety glasses at all times.
-
Contamination Control:
-
Work in a designated radioactive materials handling area, preferably a fume hood or a shielded hot cell.
-
Cover work surfaces with absorbent paper.[6]
-
Use dedicated equipment for handling radioactive materials.
-
Monitor work areas and personnel for contamination regularly with a suitable survey meter.
-
-
Waste Disposal:
-
Segregate radioactive waste from non-radioactive waste.
-
Dispose of radioactive waste according to institutional and regulatory guidelines. Be aware of potential long-lived contaminants like ¹⁷⁷ᵐLu, which may affect disposal procedures.[7]
-
-
Personal Dosimetry: All personnel handling ¹⁷⁷Lu-PSMA-617 must wear personal dosimeters to monitor their radiation dose.
Caption: Core radiation safety principles for handling ¹⁷⁷Lu-PSMA-617.
Conclusion
The successful and safe use of ¹⁷⁷Lu-PSMA-617 in a research setting is contingent upon the meticulous execution of standardized protocols for radiolabeling, quality control, and handling. The procedures outlined in this document provide a comprehensive framework for researchers to produce and utilize this potent radiopharmaceutical effectively while ensuring the safety of laboratory personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo response of PSMA-617 radiolabeled with CA and NCA lutetium-177 [ouci.dntb.gov.ua]
- 6. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Troubleshooting low radiolabeling efficiency of EB-Psma-617
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of Evans Blue-modified PSMA-617 (EB-PSMA-617). The guides are designed to address specific issues encountered during experiments to help ensure high radiolabeling efficiency and radiochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PSMA-617?
A1: this compound is a derivative of PSMA-617 that has been modified with an Evans Blue (EB) motif.[1] This modification allows the molecule to reversibly bind to serum albumin in the bloodstream.[1][2] The key difference is its pharmacokinetic profile; this compound exhibits a longer circulation time and significantly higher tumor uptake compared to PSMA-617, which is cleared more rapidly from the body.[1][2]
Q2: What is the minimum acceptable radiochemical purity (RCP) for radiolabeled this compound?
A2: For clinical applications and reliable experimental data, the required acceptance level for the radiochemical purity (RCP) of the final product is typically ≥95%.[3] Maintaining RCP above this threshold is critical for treatment efficacy and accurate dosimetry.
Q3: Why are stabilizers or "quenchers" added during the radiolabeling process?
A3: Stabilizers, also known as quenchers or radical scavengers, are added to the formulation to minimize radiolysis.[3] Radiolysis is the degradation of the PSMA ligand caused by the radioactive emissions of the radionuclide (e.g., Lutetium-177).[3] This process can decrease the RCP over time. Common quenchers like ascorbic acid, gentisic acid, and L-methionine neutralize the reactive radical species, protecting the ligand from damage and ensuring the stability of the final product.[3][4][5][6]
Q4: Can metallic impurities affect the labeling efficiency?
A4: Yes, the presence of metal ion contaminants in the radionuclide solution (e.g., ¹⁷⁷LuCl₃) is a critical issue.[3] These metal ions can compete with the intended radionuclide for chelation by the DOTA moiety of the this compound precursor. This competition can lead to a significant reduction in radiolabeling yield and purity.[7] Therefore, using high-quality, purified radionuclide solutions is essential.
Troubleshooting Guide: Low Radiolabeling Efficiency
This guide addresses the common problem of low radiochemical purity (<95%) immediately following the radiolabeling procedure.
Issue: Low Radiochemical Purity (RCP) Immediately After Labeling
If your RCP is below the 95% threshold, systematically evaluate the following reaction parameters.
Caption: Troubleshooting workflow for low radiolabeling efficiency.
Data Presentation: Optimized Radiolabeling Parameters
The efficiency of the radiolabeling reaction is highly dependent on several key parameters. The table below summarizes the optimal conditions for labeling PSMA-617 based on published data, which are directly applicable to this compound.
| Parameter | Optimal Range | Notes | Citations |
| pH | 4.0 - 5.5 | The optimal pH is frequently reported to be around 4.5. Use of a suitable buffer like sodium acetate (B1210297) is recommended. | [3][4][8][9] |
| Temperature | 90 - 100°C | Heating is crucial for efficient chelation. 95°C is a commonly used optimal temperature. | [3][8][9] |
| Incubation Time | 10 - 40 minutes | Reaction time should be optimized. Excessive heating can lead to degradation. | [4][8][9][10] |
| Ligand:Metal Molar Ratio | ≥ 10:1 | A sufficient excess of the ligand is necessary to drive the reaction to completion and achieve high yields. | [8][11] |
| Stabilizer | Ascorbic Acid / Gentisic Acid | Essential for preventing radiolysis, especially when working with high levels of radioactivity. | [4][5] |
Experimental Protocols
Protocol 1: General Radiolabeling of this compound with ¹⁷⁷Lu
This protocol provides a general methodology for the radiolabeling reaction. Exact volumes and activities should be optimized for specific experimental needs.
Caption: Standard experimental workflow for ¹⁷⁷Lu-EB-PSMA-617 radiolabeling.
Protocol 2: Quality Control using Radio-TLC
Radio-Thin Layer Chromatography (Radio-TLC) is a rapid method to determine the radiochemical purity by separating the labeled compound from free radionuclide.
-
Stationary Phase: Use silica (B1680970) gel TLC strips.
-
Mobile Phase: A common mobile phase is a 1:1 (v/v) mixture of 1M ammonium (B1175870) acetate and methanol.[5]
-
Procedure:
-
Spot a small volume (~1-2 µL) of the reaction mixture onto the bottom of the TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip.
-
Remove the strip and let it dry.
-
-
Analysis:
-
Scan the strip using a radio-TLC scanner.
-
Under these conditions, the radiolabeled ¹⁷⁷Lu-EB-PSMA-617 complex remains at the origin (Rf ≈ 0), while free ¹⁷⁷Lu³⁺ moves with the solvent front (Rf ≈ 0.7-0.8).[8]
-
Calculate the RCP by integrating the peak areas: RCP (%) = (Area of Labeled Peak / Total Area of All Peaks) x 100.
-
Protocol 3: Quality Control using Radio-HPLC
Radio-High Performance Liquid Chromatography (Radio-HPLC) provides a more precise quantification of radiochemical purity and can identify other impurities.
-
System: A reverse-phase HPLC system equipped with a C18 column and a radioactivity detector.[3]
-
Mobile Phase: A typical gradient system involves:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Procedure:
-
Inject a small, filtered sample of the reaction mixture into the HPLC system.
-
Run a gradient elution method to separate the components.
-
-
Analysis:
-
The chromatogram will show distinct peaks for the ¹⁷⁷Lu-EB-PSMA-617 complex and any impurities, such as free ¹⁷⁷Lu.[12] Free ¹⁷⁷Lu typically elutes very early (e.g., retention time of 3.5 ± 0.5 min), while the labeled complex elutes much later (e.g., retention time of 17.5 ± 1.0 min).[12]
-
Calculate RCP by integrating the peak areas, similar to the TLC analysis.
-
References
- 1. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. silcotek.com [silcotek.com]
- 8. researchgate.net [researchgate.net]
- 9. 64Cu-PSMA-617: A novel PSMA-targeted radio-tracer for PET imaging in gastric adenocarcinoma xenografted mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce kidney uptake of EB-Psma-617
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce kidney uptake of the radiopharmaceutical EB-PSMA-617.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in the kidneys?
A1: The primary mechanism for the renal uptake of PSMA-617, a precursor to this compound, is its binding to Prostate-Specific Membrane Antigen (PSMA) expressed on the proximal renal tubules, followed by internalization.[1] This process is part of the body's natural function to reabsorb substances from the filtered blood. Additionally, the endocytic receptors megalin and cubilin, which are highly expressed in the proximal tubule, are responsible for the tubular clearance of most proteins and peptides filtered by the glomeruli and may play a role in the reabsorption of PSMA radioligands.[2][3][4][5]
Q2: Why is reducing kidney uptake of this compound important?
A2: Reducing the accumulation of radiopharmaceuticals in the kidneys is crucial to minimize the risk of nephrotoxicity (kidney damage) due to radiation exposure.[1][6] The kidneys are often a dose-limiting organ in targeted radionuclide therapy, meaning that the total therapeutic dose that can be safely administered is limited by the radiation tolerance of the kidneys.[1][6] By lowering renal uptake, it may be possible to administer higher, more effective therapeutic doses to target tumors while preserving renal function.[7]
Q3: What are the main strategies to reduce kidney uptake of PSMA-targeted radioligands like this compound?
A3: Several strategies are being investigated to reduce the renal uptake of PSMA-targeted radioligands. These can be broadly categorized as:
-
Pharmacological Interventions: Co-administration of substances that compete for or block the uptake mechanism in the kidneys. Examples include using "cold" PSMA ligands, PSMA inhibitors, diuretics like mannitol, and plasma expanders like Gelofusine.[6][8]
-
Modification of the Radioligand: Altering the chemical structure of the PSMA-targeting molecule to change its biodistribution. This includes adding albumin-binding components, incorporating cleavable linkers, and changing the chelator or radionuclide.[6][7]
Troubleshooting Guides
Issue: High kidney uptake observed in preclinical models.
Possible Cause 1: High Molar Activity of the Radiopharmaceutical
-
Troubleshooting Tip: Reduce the effective molar activity by co-administering a non-radiolabeled ("cold") PSMA ligand, such as PSMA-11. This saturates the PSMA binding sites in the kidneys, thereby reducing the uptake of the radiolabeled compound.[9][10] Studies have shown that this can substantially decrease kidney uptake without significantly impacting tumor uptake.[9][10][11]
Possible Cause 2: Uninhibited PSMA-mediated uptake
-
Troubleshooting Tip: Co-administer a PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA). This can effectively block the specific uptake of the radioligand in PSMA-expressing tissues, including the kidneys.[8] It is important to optimize the dose and timing of the inhibitor to maximize kidney protection while minimizing the impact on tumor targeting.[12]
Possible Cause 3: Efficient renal reabsorption
-
Troubleshooting Tip: Investigate the co-infusion of substances that can interfere with renal reabsorption mechanisms.
-
Gelofusine: This succinylated gelatin plasma expander can reduce renal uptake of radiolabeled peptides.[6] It is thought to compete for the endocytic receptors in the proximal tubules.[6]
-
Mannitol: An osmotic diuretic that may help in reducing the renal uptake of PSMA radioligands, although the administration protocol appears to be critical for its effectiveness.[8]
-
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on various strategies to reduce kidney uptake of PSMA-targeted radioligands.
Table 1: Effect of Reducing Effective Molar Activity of [¹⁷⁷Lu]-PSMA-617 by Co-injecting PSMA-11
| Added PSMA-11 (pmoles) | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| 0 | 123.14 ± 52.52 | 0.12 ± 0.05 | 0.001 |
| 5 | 132.31 ± 47.4 | 0.12 ± 0.08 | 0.001 |
| 100 | 84.29 ± 78.25 | 0.48 ± 0.65 | 0.006 |
| 500 | 2.12 ± 1.88 | 0.89 ± 0.48 | 0.420 |
| 1000 | 1.16 ± 0.36 | 1.11 ± 0.30 | 0.957 |
| 2000 | 0.65 ± 0.23 | 1.00 ± 0.22 | 1.538 |
Data adapted from a study on [¹⁷⁷Lu]-PSMA-617 in mice with PC3-PIP xenografts.[9]
Table 2: Effect of Co-administration of 2-PMPA and Gelofusine on ¹¹¹In-PSMA I&T Biodistribution
| Intervention | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) |
| Control | 25.1 ± 3.5 | 11.2 ± 2.1 |
| 2-PMPA (10 nmol) | 5.6 ± 0.8 | 3.5 ± 0.6 |
| Gelofusine (4 mg) | 23.9 ± 3.1 | 10.5 ± 1.9 |
Data from a study in mice with LS174T-PSMA xenografts.[12]
Table 3: Effect of Mannitol Infusion on ⁶⁸Ga-PSMA Kidney Uptake in Patients
| Infusion Scheme | Change in Mean SUVmax (Right Kidney) | Change in Mean SUVmax (Left Kidney) |
| A-infusion (after ⁶⁸Ga-PSMA) | +11.9% | +7.4% |
| B-infusion (before and after ⁶⁸Ga-PSMA) | -24.3% | -22.4% |
Data from a preliminary study in patients undergoing ⁶⁸Ga-PSMA PET/CT.[8]
Experimental Protocols
Protocol 1: Reduction of Effective Molar Activity of [¹⁷⁷Lu]-PSMA-617
-
Objective: To reduce the kidney uptake of [¹⁷⁷Lu]-PSMA-617 by co-injecting varying amounts of non-radiolabeled PSMA-11.
-
Materials:
-
[¹⁷⁷Lu]-PSMA-617
-
PSMA-11 (1 mg/mL in water)
-
Animal model (e.g., athymic nude mice bearing PC3-PIP xenografts)
-
-
Procedure:
-
Prepare individual doses of [¹⁷⁷Lu]-PSMA-617.
-
For each dose, add a calculated amount of PSMA-11 to achieve the desired total ligand mass (e.g., 0, 5, 100, 500, 1000, and 2000 pmoles).[11]
-
Administer the prepared doses to the animal models intravenously.
-
At a predetermined time point (e.g., 4 hours post-injection), euthanize the animals.
-
Harvest tissues of interest (kidneys, tumor, blood, muscle, etc.).
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
-
Protocol 2: Co-administration of Gelofusine
-
Objective: To evaluate the effect of Gelofusine on the biodistribution of a PSMA-targeted radioligand.
-
Materials:
-
Radiolabeled PSMA agent (e.g., ¹¹¹In-PSMA I&T)
-
Gelofusine solution
-
Animal model (e.g., mice with LS174T-PSMA xenografts)
-
-
Procedure:
-
Prepare the radiolabeled PSMA agent for injection.
-
Co-inject the radioligand with a specified dose of Gelofusine (e.g., 4 mg).[12]
-
For the control group, inject only the radioligand.
-
Euthanize the animals at a specific time point post-injection.
-
Perform biodistribution studies as described in Protocol 1.
-
Visualizations
Caption: Renal uptake pathway of this compound.
Caption: Experimental workflow for testing kidney protection strategies.
Caption: Troubleshooting logic for high kidney uptake.
References
- 1. Nephrotoxicity after radionuclide therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of cubilin and megalin, two multiligand receptors, in proximal tubule function: possible implication in the progression of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Megalin and cubilin in proximal tubule protein reabsorption: from experimental models to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in EB-PSMA-617 Synthesis and Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of EB-PSMA-617 synthesis and purification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Problem 1: Low Radiochemical Purity (<95%) of [¹⁷⁷Lu]Lu-EB-PSMA-617
Question: My final [¹⁷⁷Lu]Lu-EB-PSMA-617 product shows low radiochemical purity with impurity peaks eluting close to the main product peak on RP-HPLC. What are these impurities and how can I prevent their formation?
Answer: Low radiochemical purity in PSMA-617 based radiopharmaceuticals is often due to the formation of cyclized side products.[1][2] This occurs through a spontaneous, thermally-mediated condensation reaction of the Glu-CO-Lys moiety within the PSMA-617 molecule.[1][2] These byproducts, which include hydantoin (B18101) and pyroglutamic acid derivatives, result in a loss of a water molecule (-18 m/z) and do not bind to PSMA.[1][3]
Key Factors Influencing Impurity Formation:
-
Temperature: Higher temperatures and prolonged heating increase the formation of these cyclized impurities.[1]
-
pH: The cyclization reaction is pH-dependent. While a slightly acidic pH is necessary for the complexation of ¹⁷⁷Lu, extremes in pH can promote side product formation.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Minimize the incubation temperature to the lowest effective level that still provides high radiochemical conversion. Studies suggest temperatures in the range of 65-95°C, but this should be optimized for your specific setup.[1]
-
Control Reaction Time: Keep the incubation time as short as possible to achieve the desired radiochemical yield. Prolonged heating is a primary driver of impurity formation.[1]
-
Precise pH Adjustment: Carefully control the pH of the reaction mixture. The optimal pH for ¹⁷⁷Lu labeling is typically slightly acidic but should be empirically determined for your conditions to minimize side reactions.[1]
-
Purification Strategy: Employ a high-resolution reverse-phase high-performance liquid chromatography (RP-HPLC) method for purification.[1] Since the cyclized side products have very similar retention times to the desired product, a well-optimized gradient and column are essential for separation.[1]
Problem 2: Inefficient Radiolabeling of the PSMA-617 Moiety
Question: I am experiencing low radiochemical yield during the labeling of this compound with a metallic radionuclide. What are the critical parameters to optimize?
Answer: Achieving a high radiochemical yield is critical for the successful synthesis of radiolabeled this compound. Several factors can influence the efficiency of metal incorporation into the DOTA chelator of the PSMA-617 moiety.
Troubleshooting Steps:
-
Precursor Quality: Ensure the purity of the this compound precursor. Impurities in the precursor can compete for the radiometal, reducing the labeling efficiency.[4]
-
pH of Labeling Buffer: The pH of the reaction buffer is crucial for efficient radiolabeling. For lutetium-177, a pH range of 4-4.5 has been shown to be optimal.[5]
-
Molar Ratio of Ligand to Metal: The molar ratio of the this compound precursor to the radiometal can significantly impact the labeling yield. A higher ligand-to-metal ratio can improve yields, with ratios of 1:10 or higher showing good results in some studies.[5]
-
Reaction Temperature and Time: As with purity, temperature and time are critical for yield. While higher temperatures can drive the reaction, they also increase degradation. An optimal balance must be found. For example, 95°C for 20-40 minutes has been used for ¹⁷⁷Lu-PSMA-617.[5][6]
-
Use of Organic Solvents: For certain radiometals that are prone to hydrolysis, such as Zirconium-89, the addition of an organic solvent like DMSO can significantly improve the radiochemical yield by preventing the formation of metal hydroxides.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PSMA-617?
A1: this compound is a modified version of PSMA-617 that is conjugated to an Evans Blue (EB) derivative.[9][10] The purpose of the EB moiety is to enhance the pharmacokinetic properties of the molecule by enabling it to bind to serum albumin.[10][11] This extends the circulation half-life of the radiopharmaceutical, leading to increased accumulation in PSMA-positive tumors and potentially improving therapeutic efficacy with lower administered radioactivity.[9][10][11]
Q2: What are the common impurities found in PSMA-617 synthesis, aside from cyclized byproducts?
A2: Besides the cyclized impurities, other byproducts can be present. One study identified a hydrazine (B178648) derivative as a major impurity in their synthesized PSMA-617, along with unreacted starting materials.[4] Thorough purification and characterization are essential to identify and remove such impurities.[4]
Q3: What analytical methods are recommended for the quality control of this compound?
A3: A combination of analytical techniques is crucial for ensuring the quality of the final product. These include:
-
Radio-HPLC (High-Performance Liquid Chromatography): To determine radiochemical purity and identify impurities.[1][12]
-
Radio-TLC (Thin-Layer Chromatography): A simpler method for a quick assessment of radiochemical purity.[12]
-
Mass Spectrometry (e.g., ESI-MS): To confirm the identity of the product and its impurities by their mass-to-charge ratio. The cyclized byproducts will show a mass difference of -18 Da.[1]
Q4: How does the Evans Blue modification affect the purification process?
A4: The addition of the lipophilic Evans Blue moiety will alter the chromatographic behavior of the molecule, likely increasing its retention time on a reverse-phase HPLC column compared to the unmodified PSMA-617. This change necessitates the re-optimization of the purification method, including the solvent gradient and potentially the stationary phase.
Quantitative Data Summary
Table 1: Optimized Radiolabeling Conditions for PSMA-Targeted Agents
| Parameter | [¹⁷⁷Lu]Lu-P17-087 | [¹⁷⁷Lu]Lu-PSMA-617 | [⁸⁹Zr]Zr-PSMA-617 |
|---|---|---|---|
| pH | 5 | 4-4.5[5] | Not specified, used HEPES buffer[7] |
| Temperature (°C) | 50-110 | 95[5] | 90[7] |
| Time (min) | 10 | 15-40[1][5] | 30[7] |
| Ligand:Metal Molar Ratio | 3:1 | 10:1 or higher[5] | Not specified, 5 nmol/mL ligand concentration[8] |
| Radiochemical Yield (%) | >99 | >98[5] | 70 ± 9[8] |
Experimental Protocols
Detailed Methodology for [¹⁷⁷Lu]Lu-PSMA-617 Radiolabeling (Generalized)
This is a generalized protocol and requires optimization for specific laboratory conditions.
-
Preparation: In a reaction vial, combine the PSMA-617 precursor with a suitable buffer (e.g., gentisic acid/ascorbate buffer) to achieve the desired pH (typically 4.0-4.5).
-
Radiolabeling: Add the required activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 20-30 minutes).[1] Note: This step is critical for side product formation and should be optimized.
-
Quenching: After incubation, cool the reaction vial and the reaction can be quenched by adding a solution like DTPA to complex any free ¹⁷⁷Lu.
-
Purification: Purify the product using reverse-phase HPLC with a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Quality Control: Analyze the purified product for radiochemical purity using radio-HPLC and/or radio-TLC. Confirm product identity with mass spectrometry if necessary.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low radiochemical purity in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification, Characterization, and Suppression of Side Products Formed during the Synthesis of [177Lu]Lu-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jscholaronline.org [jscholaronline.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the radiosynthesis of the PSMA-targeting drugs [177Lu]Lu-P17-087 and [177Lu]Lu-P17-088 on the MiniLu™ automated module - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling of PSMA-617 with 89Zr: A novel use of DMSO to improve radiochemical yield and preliminary small-animal PET results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of EB-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with EB-PSMA-617.
Troubleshooting Guide
Encountering variability in the in vivo stability and performance of this compound can be a common hurdle. This guide is designed to help you identify and resolve potential issues in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low radiochemical purity (<95%) after radiolabeling | Suboptimal labeling conditions (pH, temperature, time); Low specific activity of the radionuclide; Presence of metal contaminants. | Optimize radiolabeling parameters such as pH (typically 4.5-5.5), temperature (e.g., 95°C), and incubation time (e.g., 15-30 minutes).[1] Ensure high specific activity of the radionuclide (e.g., ¹⁷⁷Lu). Use metal-free buffers and vials to avoid competition for the chelator. |
| Rapid clearance from circulation despite the Evans blue modification | Incomplete conjugation of the Evans blue moiety; Instability of the albumin-ligand complex; Enzymatic degradation of the peptide backbone. | Verify the successful conjugation of the Evans blue derivative to PSMA-617 using analytical methods like HPLC and mass spectrometry. Assess the in vitro stability of the complex in serum.[2] Consider further peptide modifications like N- or C-terminal capping or substitution with D-amino acids to reduce susceptibility to proteases.[3][4][5][6] |
| High off-target accumulation (e.g., kidneys, liver) | Expression of PSMA in non-target tissues; Suboptimal clearance profile; Instability of the radiolabel. | Confirm PSMA expression levels in your animal model's tissues. While albumin binding prolongs circulation, it can also lead to higher uptake in organs like the kidneys and liver.[7][8][9] Evaluate different linkers between the PSMA-targeting moiety and the albumin binder to optimize the clearance profile.[10] Perform in vivo stability assays to ensure the radiolabel remains attached to the peptide.[11] |
| Inconsistent tumor uptake between subjects | Variability in tumor model (size, vascularization); Differences in PSMA expression levels; Issues with injection administration. | Standardize the tumor model, ensuring consistent tumor volume and location. Verify PSMA expression in tumor cells before in vivo studies. Ensure accurate and consistent intravenous injection for all subjects. |
| Unexpectedly low therapeutic efficacy | Insufficient radiation dose delivered to the tumor; Development of treatment resistance. | The prolonged circulation of this compound is designed to increase tumor accumulation and residence time.[8] Dosimetry calculations are crucial to ensure an adequate therapeutic dose is delivered.[7] Investigate potential mechanisms of resistance in the tumor model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the Evans blue (EB) modification improves the in vivo stability of PSMA-617?
A1: The Evans blue moiety functions as an albumin binder.[10] By non-covalently binding to endogenous serum albumin, this compound effectively becomes a much larger molecule. This increased size prevents rapid renal clearance and protects the peptide from enzymatic degradation, thereby prolonging its circulation half-life in the bloodstream.[3][12] This extended circulation time allows for greater accumulation of the radiopharmaceutical in PSMA-expressing tumor tissues.[7][8]
Q2: What are the expected differences in biodistribution between PSMA-617 and this compound?
A2: Compared to conventional PSMA-617, this compound exhibits significantly longer retention in the blood pool.[8] This leads to higher and more sustained uptake in PSMA-positive tumors. However, researchers should also anticipate higher background activity in tissues with high blood perfusion and in organs involved in protein metabolism, such as the liver and kidneys.[7][8] Dosimetry studies have shown higher absorbed doses in the red bone marrow and kidneys for ¹⁷⁷Lu-EB-PSMA-617 compared to ¹⁷⁷Lu-PSMA-617.[7]
Q3: Besides albumin binding, what other strategies can be employed to enhance peptide stability in vivo?
A3: Several strategies can improve peptide stability against in vivo degradation:
-
N-terminal and C-terminal Modifications: Capping the ends of the peptide (e.g., acetylation at the N-terminus, amidation at the C-terminus) can block exopeptidases.[3][4]
-
Substitution with D-amino acids: Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can significantly increase resistance to enzymatic cleavage.[5][6]
-
Cyclization: Creating a cyclic peptide structure can reduce flexibility and limit access for proteases.[4]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size, shielding the peptide from enzymes and reducing renal filtration.[3][4]
Q4: How can I assess the in vivo stability of my this compound conjugate?
A4: In vivo stability can be evaluated by collecting blood samples at various time points after injection and analyzing the plasma using techniques like radio-HPLC.[11] This allows for the quantification of the intact radiolabeled conjugate versus any radiolabeled metabolites or free radionuclide. Urine analysis can also provide insights into the excretion profile and the nature of the excreted products.[11]
Q5: What impact does the specific activity of the radionuclide have on this compound performance?
A5: The specific activity of the radionuclide (e.g., ¹⁷⁷Lu) can influence the binding properties of the radiopharmaceutical. While some studies on PSMA-617 have shown that differences in specific activity did not significantly affect total tumor cell binding in vitro or tumor uptake in vivo, it is a critical parameter to control for consistency in your experiments.[13] High specific activity is generally preferred to avoid saturating the target receptors with non-radiolabeled peptide.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, comparing PSMA-617 with its albumin-binding counterpart, this compound.
Table 1: Comparative Dosimetry of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617 in Patients
| Organ | ¹⁷⁷Lu-PSMA-617 (mSv/MBq) | ¹⁷⁷Lu-EB-PSMA-617 (mSv/MBq) | Reference |
| Kidneys | 0.39 ± 0.06 | 2.39 ± 0.69 | [7] |
| Red Bone Marrow | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 | [7] |
Data presented as mean ± standard deviation.
Table 2: Comparative Tumor Radioactivity Accumulation in Patients
| Compound | Fold Increase in Accumulated Radioactivity (this compound vs. PSMA-617) | Reference |
| ¹⁷⁷Lu-EB-PSMA-617 | ~3.02-fold higher | [7] |
Comparison for bone metastasis tumors with comparable baseline SUVmax in the range of 10.0-15.0.
Key Experimental Protocols
Protocol 1: In Vitro Stability Assay in Human Serum
-
Preparation: Prepare aliquots of human serum.
-
Incubation: Add the radiolabeled this compound compound to the serum aliquots to a final concentration relevant for in vivo studies. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 1, 4, 24, 48 hours), take a sample from the incubation mixture.
-
Protein Precipitation: Add an equal volume of ethanol (B145695) or acetonitrile (B52724) to the sample to precipitate the serum proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using radio-HPLC to determine the percentage of intact radiolabeled peptide versus metabolites.
Protocol 2: Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Use mice bearing PSMA-expressing tumors (e.g., PC-3 PIP xenografts).
-
Injection: Administer a defined activity of the radiolabeled this compound via intravenous injection (e.g., tail vein).
-
Time Points: At selected time points post-injection (p.i.) (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice (n=3-5 per group).
-
Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Comparative in vivo pathways of PSMA-617 and this compound.
Caption: Troubleshooting workflow for low in vivo stability of this compound.
References
- 1. Clinical translation of (177)Lu-labeled PSMA-617: Initial experience in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an Albumin-Based PSMA Probe With Prolonged Half-Life [frontiersin.org]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo response of PSMA-617 radiolabeled with CA and NCA lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of EB-Psma-617 therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with EB-PSMA-617 therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Lutetium-177 this compound is a radiopharmaceutical designed to target prostate-specific membrane antigen (PSMA), a protein overexpressed on prostate cancer cells.[1] The therapeutic agent consists of three key components:
-
PSMA-617: A small molecule that binds with high affinity to the extracellular domain of PSMA.[2][3]
-
Lutetium-177 (¹⁷⁷Lu): A beta-emitting radioisotope that, upon decay, induces DNA damage and cell death in targeted cells and adjacent cells within a small radius.[2]
-
Truncated Evans Blue (EB) moiety: This component binds to serum albumin in the bloodstream, which extends the circulation half-life of the radiopharmaceutical.[1][4] This prolonged circulation can lead to increased accumulation at the tumor site.[1][5]
Upon intravenous administration, ¹⁷⁷Lu-EB-PSMA-617 circulates in the bloodstream, and the PSMA-617 component targets and binds to PSMA-expressing tumor cells.[4] The extended half-life due to the EB moiety allows for greater tumor uptake.[5] Following binding, the complex is internalized by the cancer cell, delivering a localized dose of beta radiation from the ¹⁷⁷Lu, leading to cell death.[2]
Q2: What are the primary organs at risk for off-target toxicity with this compound therapy and why?
A2: The primary organs at risk for off-target toxicity are the salivary glands and the kidneys.[6][7] This is due to the physiological expression of PSMA in these tissues.[8][9] Although the level of PSMA expression is lower in these organs compared to prostate cancer tissue, their high uptake of PSMA-targeted agents can lead to unwanted radiation exposure and side effects such as xerostomia (dry mouth) and potential renal dysfunction.[8][10] The high uptake in salivary glands, in particular, is thought to be partly due to non-specific binding mechanisms in addition to direct PSMA expression.[9]
Q3: How does this compound compare to non-EB-modified PSMA-617 in terms of tumor uptake and off-target effects?
A3: The addition of the Evans Blue (EB) moiety is designed to improve the pharmacokinetic profile of PSMA-617. Preclinical and early human studies have shown that ¹⁷⁷Lu-EB-PSMA-617 has a significantly higher accumulation in tumors compared to ¹⁷⁷Lu-PSMA-617.[5][11] One study noted a 3.02-fold higher accumulated radioactivity in bone metastases for the EB-modified version.[11] However, this modification also leads to higher absorbed doses in the red bone marrow and kidneys.[11] While the increased tumor uptake may offer better therapeutic efficacy, the potential for increased off-target effects necessitates careful dosimetry and monitoring.[5][11]
Troubleshooting Guide
Issue 1: High Salivary Gland Uptake Observed in Preclinical Imaging
High uptake of this compound in the salivary glands is a common concern that can translate to toxicity.[7] Here are some strategies to investigate and potentially mitigate this effect:
Possible Cause & Solution
-
High Molar Activity: The concentration of the PSMA-targeting peptide can influence biodistribution. Some studies suggest that adjusting the molar activity might reduce salivary gland uptake more significantly than tumor uptake.[12][13]
-
Troubleshooting Protocol:
-
Prepare several batches of ¹⁷⁷Lu-EB-PSMA-617 with varying peptide concentrations (e.g., high, medium, and low molar activity).
-
Administer these different formulations to parallel groups of tumor-bearing animal models.
-
Perform biodistribution studies or SPECT/CT imaging at relevant time points (e.g., 1, 4, 24, 48 hours post-injection).
-
Quantify the tracer uptake in the tumor, salivary glands, kidneys, and other relevant organs.
-
Compare the tumor-to-salivary gland uptake ratios across the different molar activity groups to identify an optimal concentration.
-
-
-
Co-administration of Protective Agents: Certain compounds can be administered to reduce uptake in off-target organs.
-
Monosodium Glutamate (B1630785) (MSG): Pre-injection of MSG has been shown to decrease the uptake of PSMA radioligands in the salivary glands and kidneys in a dose-dependent manner, without affecting tumor uptake.[10]
-
Experimental Protocol:
-
Divide tumor-bearing animals into a control group and several experimental groups.
-
Administer varying doses of MSG (e.g., 50, 100, 200 mg/kg) intravenously to the experimental groups 15-30 minutes prior to the injection of ¹⁷⁷Lu-EB-PSMA-617.
-
The control group receives a saline injection instead of MSG.
-
Inject all groups with a standard dose of ¹⁷⁷Lu-EB-PSMA-617.
-
Perform biodistribution studies at a predetermined time point to quantify and compare tracer accumulation in tumors and salivary glands.
-
-
-
PSMA Inhibitors (e.g., 2-PMPA): Co-administration of a non-radioactive PSMA inhibitor can competitively block binding in normal tissues. However, this may also reduce tumor uptake.[10] This approach is generally used to demonstrate the specificity of binding in experimental settings.[9]
-
Issue 2: High Renal Accumulation and Potential for Nephrotoxicity
The kidneys are another critical organ for off-target effects due to PSMA expression in the proximal tubules and clearance of the radiopharmaceutical.[9][14]
Possible Cause & Solution
-
Suboptimal Pharmacokinetics: The clearance rate and reabsorption in the kidneys can influence the absorbed radiation dose.
-
Troubleshooting Strategies:
-
Hydration and Diuresis: Ensure adequate hydration of animal subjects before and after administration of the radiopharmaceutical to promote clearance. Mannitol infusion has been explored to reduce renal uptake.[10]
-
Linker Modification: While this compound is a specific molecule, further research could involve modifying the linker region between the PSMA-binding motif and the chelator. Studies have shown that charged linkers can alter the pharmacokinetic profile, potentially reducing kidney retention.[15]
-
Dosimetry Studies: Conduct thorough dosimetry calculations based on imaging data to estimate the absorbed dose to the kidneys. This is crucial for predicting potential toxicity.[16][17]
-
-
Quantitative Data Summary
Table 1: Comparative Absorbed Doses of ¹⁷⁷Lu-EB-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617 (mSv/MBq)
| Organ | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | Reference |
| Red Bone Marrow | 0.0547 ± 0.0062 | 0.0084 ± 0.0057 | [11] |
| Kidneys | 2.39 ± 0.69 | 0.39 ± 0.06 | [11] |
Note: Data is from a first-in-human study and may vary based on experimental conditions.
Table 2: Effect of Monosodium Glutamate (MSG) on ⁶⁸Ga-PSMA-11 Uptake (%ID/g)
| Organ | Control | MSG Co-administration | % Reduction | Reference |
| Salivary Glands | ~12 | ~4 | ~67% | [10] |
| Kidneys | ~10 | ~5 | ~50% | [10] |
| Tumor | Unaffected | Unaffected | 0% | [10] |
Note: This data is for ⁶⁸Ga-PSMA-11 but demonstrates the principle of using MSG for protection.
Visualizations
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. isoSolutions – Monosodium glutamate reduces 68Ga-PSMA-11 uptake in salivary glands and kidneys in preclinical prostate cancer model [isosolutions.com]
- 11. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiologybusiness.com [radiologybusiness.com]
- 13. oncologynews.com.au [oncologynews.com.au]
- 14. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Frontiers | Towards Routine Clinical Use of Dosimetry in [177Lu]Lu-PSMA Prostate Cancer Radionuclide Therapy: Current Efforts and Future Perspectives [frontiersin.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Adjusting EB-Psma-617 dosage for optimal therapeutic window
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EB-PSMA-617.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PSMA-617?
A1: this compound is a derivative of PSMA-617, a ligand that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. The key difference is the addition of a truncated Evans Blue (EB) moiety to the PSMA-617 molecule.[1] This modification allows this compound to bind to serum albumin, which is naturally present in the blood.[2] This binding extends the circulation half-life of the radiopharmaceutical, potentially leading to increased accumulation in tumors and a wider therapeutic window.[1][3]
Q2: What is the mechanism of action of ¹⁷⁷Lu-EB-PSMA-617?
A2: When labeled with Lutetium-177 (¹⁷⁷Lu), a beta-emitting radioisotope, ¹⁷⁷Lu-EB-PSMA-617 becomes a targeted radiopharmaceutical therapy.[2] Upon intravenous administration, it binds to PSMA on prostate cancer cells.[2] The radioactive decay of ¹⁷⁷Lu releases beta particles that cause DNA damage, primarily double-strand breaks, in the cancer cells, leading to cell death.[4]
Q3: What is the rationale for adjusting the dosage of ¹⁷⁷Lu-EB-PSMA-617?
A3: Adjusting the dosage of ¹⁷⁷Lu-EB-PSMA-617 is crucial for optimizing the therapeutic window. The goal is to deliver a high enough radiation dose to effectively kill tumor cells while minimizing toxicity to healthy tissues, particularly the kidneys and bone marrow. Dose escalation studies are performed to determine the optimal dose that maximizes anti-tumor efficacy while maintaining an acceptable safety profile.[5]
Q4: What are the known toxicities associated with ¹⁷⁷Lu-EB-PSMA-617?
A4: Based on clinical studies, the primary dose-limiting toxicity of ¹⁷⁷Lu-EB-PSMA-617 is hematologic, particularly thrombocytopenia (a decrease in platelets).[5] While increased kidney uptake has been observed compared to ¹⁷⁷Lu-PSMA-617, significant renal toxicity has not been reported within the observed timeframes in early studies.[6] No serious hepatic side effects have been observed.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with this compound.
Issue 1: Low Tumor Uptake in Animal Models
| Possible Cause | Troubleshooting Step |
| Low PSMA expression in the tumor model. | Verify PSMA expression levels in your cell line or xenograft model using techniques like flow cytometry, immunohistochemistry, or a baseline PSMA-PET scan. |
| Suboptimal radiolabeling efficiency. | Ensure high radiochemical purity (>95%) of ¹⁷⁷Lu-EB-PSMA-617 using radio-TLC or radio-HPLC before injection. |
| Incorrect administration of the radiopharmaceutical. | Confirm intravenous injection was successful. Practice tail vein injections to ensure consistency. |
| Rapid clearance of the agent. | While this compound is designed for longer circulation, factors like animal health or specific tumor microenvironments could affect this. Analyze blood samples at various time points to determine the pharmacokinetic profile. |
Issue 2: High Variability in Biodistribution Data
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor size or vascularization. | Standardize tumor implantation procedures and use tumors within a defined size range for your studies. |
| Variability in animal health or age. | Use age-matched and healthy animals for all experiments. |
| Inaccurate tissue collection and weighing. | Ensure meticulous dissection and consistent blotting of tissues to remove excess blood before weighing. Use a calibrated scale. |
| Issues with gamma counter calibration or settings. | Regularly check the calibration and settings of your gamma counter to ensure accurate radioactivity measurements. |
Issue 3: Unexpected Toxicity in Animal Models
| Possible Cause | Troubleshooting Step |
| Dose miscalculation. | Double-check all dose calculations and ensure accurate measurement of the injected activity. |
| Animal model sensitivity. | The specific strain of mice used may have a lower tolerance. Consider a dose de-escalation study in your model. |
| Radiochemical impurities. | Free ¹⁷⁷Lu can lead to off-target radiation exposure. As mentioned, ensure high radiochemical purity of your product. |
| Compromised animal health pre-injection. | Perform a thorough health check of all animals before administering the radiopharmaceutical. |
Quantitative Data
The following table summarizes data from a dose-escalation study of ¹⁷⁷Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer.
Table 1: Efficacy and Safety of Escalating Doses of ¹⁷⁷Lu-EB-PSMA-617 [5]
| Dose Group | Administered Activity (GBq) | Number of Patients | PSA Disease Control Rate | Grade 4 Thrombocytopenia |
| A | 1.18 ± 0.09 | 10 | 10% | 0% |
| B | 2.12 ± 0.19 | 10 | 70% | 0% |
| C | 3.52 ± 0.58 | 8 | 75% | 25% (2 patients) |
Data presented as mean ± standard deviation where applicable.
Experimental Protocols
Ex Vivo Biodistribution of ¹⁷⁷Lu-EB-PSMA-617 in a Murine Model
Objective: To determine the uptake, distribution, and clearance of ¹⁷⁷Lu-EB-PSMA-617 in a mouse model bearing PSMA-positive tumors.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a PSMA-expressing prostate cancer cell line (e.g., LNCaP).
-
Radiopharmaceutical Administration: Anesthetize the mice and intravenously inject a defined amount of ¹⁷⁷Lu-EB-PSMA-617 (e.g., 5-10 MBq) via the tail vein.
-
Tissue Collection: At predefined time points (e.g., 1, 4, 24, 48, and 96 hours post-injection), euthanize a cohort of mice.
-
Organ Dissection: Collect blood and dissect key organs and tissues, including the tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, and salivary glands.
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of non-radioactive this compound for the PSMA receptor.
Methodology:
-
Cell Culture: Culture a PSMA-positive human prostate cancer cell line (e.g., LNCaP) in appropriate media.
-
Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known PSMA-targeting radioligand (e.g., ¹⁷⁷Lu-PSMA-617) and varying concentrations of the unlabeled competitor, this compound.
-
Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. Then, rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. Use non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Visualizations
Caption: Mechanism of action of ¹⁷⁷Lu-EB-PSMA-617 leading to cancer cell death.
Caption: A typical experimental workflow for the preclinical evaluation of ¹⁷⁷Lu-EB-PSMA-617.
References
Technical Support Center: Managing Radiolysis of ¹⁷⁷Lu-EB-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the radiolysis of Lutetium-177 labeled EB-PSMA-617. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern for ¹⁷⁷Lu-EB-PSMA-617?
A1: Radiolysis is the process where the ionizing radiation emitted by ¹⁷⁷Lu interacts with the molecule itself and the surrounding solvent (typically water), generating reactive oxygen species (ROS) and other free radicals. These reactive species can chemically degrade the this compound molecule, leading to a decrease in radiochemical purity (RCP). This degradation can compromise the targeting efficacy and overall therapeutic effectiveness of the radiopharmaceutical. Factors that influence the rate of radiolysis include the amount of radioactivity, the volume of the preparation, the storage time, and the concentration of the radiopharmaceutical.[1][2]
Q2: What is the impact of the Evans Blue (EB) modification on the stability and handling of the compound?
A2: The Evans Blue moiety is added to PSMA-617 to enhance its pharmacokinetic properties by promoting binding to serum albumin. This modification extends the circulation half-life of the radiopharmaceutical, which can lead to increased tumor uptake.[2][3][4] While this improves therapeutic potential, the longer circulation time does not inherently alter the fundamental process of radiolysis in the vial before administration. The management strategies for radiolysis of ¹⁷⁷Lu-EB-PSMA-617 are therefore expected to be similar to those for ¹⁷⁷Lu-PSMA-617.
Q3: What are the primary methods for controlling radiolysis of ¹⁷⁷Lu-EB-PSMA-617?
A3: The primary methods for controlling radiolysis involve the addition of radical scavengers, also known as stabilizers or radioprotectants, to the formulation. These compounds neutralize the free radicals generated by radiolysis before they can damage the radiolabeled molecule.[1][5][6] Commonly used stabilizers include ascorbic acid, gentisic acid, and L-methionine.[1][6]
Q4: How do I choose the right stabilizer for my experiment?
A4: The choice of stabilizer can depend on the specific experimental conditions. Ascorbic acid is widely used and effective.[7][8] Gentisic acid is another popular choice, sometimes used in combination with ascorbic acid.[6] L-methionine has also been shown to be an excellent quencher, particularly for protecting methionine residues within the peptide from oxidation.[9] A combination of stabilizers, such as methionine and ethanol, has demonstrated superior effects in some studies.[6] The optimal choice may require empirical testing for your specific formulation and storage conditions.
Troubleshooting Guide
Issue 1: Low Radiochemical Purity (RCP) Immediately After Radiolabeling
-
Question: My RCP is below the acceptable limit (>95%) right after the labeling reaction. What could be the cause?
-
Answer:
-
Incomplete Reaction: The incubation time may have been too short, or the temperature may have been too low. Ensure the reaction is carried out at the recommended temperature (typically 95-100°C) for a sufficient duration (e.g., 15-30 minutes).
-
Incorrect pH: The pH of the reaction mixture is critical for efficient chelation of ¹⁷⁷Lu. The optimal pH is typically between 4.5 and 5.5. Verify the pH of your buffer and the final reaction mixture.
-
Poor Quality of Reagents: Ensure the ¹⁷⁷LuCl₃ solution and the this compound precursor are of high quality and have not degraded.
-
Presence of Metal Impurities: Contaminating metal ions in the reaction mixture can compete with ¹⁷⁷Lu for the DOTA chelator, leading to lower labeling efficiency. Use high-purity water and reagents.
-
Issue 2: Decrease in Radiochemical Purity During Storage
-
Question: The initial RCP was high, but it dropped significantly after a few hours of storage. What is happening and how can I prevent it?
-
Answer: This is a classic sign of radiolysis.
-
Inadequate Stabilization: The concentration or type of stabilizer may be insufficient for the amount of radioactivity and the storage duration. Consider increasing the concentration of your current stabilizer or using a combination of stabilizers.
-
High Radioactive Concentration: A higher concentration of radioactivity in a smaller volume leads to a higher absorbed dose and increased radiolysis.[3] If possible, dilute the final product to a larger volume to reduce the radioactive concentration.
-
Storage Temperature: Storing the radiolabeled product at lower temperatures (e.g., refrigerated or frozen) can slow down the degradation process.
-
Quantitative Data on Stabilizer Effectiveness
The following tables summarize data from studies on ¹⁷⁷Lu-PSMA-617, which can serve as a guide for ¹⁷⁷Lu-EB-PSMA-617. The effectiveness of stabilizers is highly dependent on the specific experimental conditions.
Table 1: Comparison of Different Stabilizers on Radiochemical Purity of ¹⁷⁷Lu-PSMA-617
| Stabilizer | Concentration | Radiochemical Purity at 24h | Radiochemical Purity at 48h | Source |
| None | - | ~80% | <70% | [1] |
| Ascorbic Acid | 0.52 M | ~80.4% | Not Reported | [3] |
| Cysteine | Not Specified | ~95.7% | Not Reported | [1] |
| Gentisic Acid | Not Specified | ~95.1% | Not Reported | [1] |
| DMSA | Not Specified | ~97.3% | Not Reported | [1] |
| DMSA + Cysteine | 1:1 Molar Ratio | ~97.5% | Not Reported | [1] |
Note: The exact conditions of the studies may vary.
Table 2: Effect of Storage Conditions on Radiochemical Purity of ¹⁷⁷Lu-PSMA-617 with Ascorbic Acid
| Storage Temperature | Radiochemical Purity at 24h | Radiochemical Purity at 48h | Source |
| Room Temperature | ~80.4% | Not Reported | [3] |
| -20°C (Frozen) | >95% | >95% | [3] |
Experimental Protocols
Protocol 1: Radiolabeling of ¹⁷⁷Lu-EB-PSMA-617
This protocol is a general guideline and may need optimization for specific laboratory conditions.
Materials:
-
This compound precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Ascorbate (B8700270) buffer (0.5 M, pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of ascorbate buffer.
-
Add the desired amount of this compound precursor (e.g., 100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial at 95°C for 20-30 minutes.
-
After incubation, allow the vial to cool to room temperature behind appropriate shielding.
-
Perform quality control checks as described in Protocol 2.
-
For therapeutic applications, the final product is passed through a 0.22 µm sterile filter into a sterile collection vial.
Protocol 2: Quality Control of ¹⁷⁷Lu-EB-PSMA-617
Quality control is essential to determine the radiochemical purity of the final product. A combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is recommended.
A. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Jupiter 4 µm Proteo, 150 x 4.6 mm).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10][11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[10][11]
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the labeled compound. A common example is starting with 95% A and transitioning to 5% A over 10-15 minutes.[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector (at 220 or 280 nm) and a radioactivity detector.
-
Expected Results: Free ¹⁷⁷Lu will elute early in the chromatogram, while the labeled ¹⁷⁷Lu-EB-PSMA-617 will have a longer retention time.
B. Thin-Layer Chromatography (TLC)
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and water is a commonly used mobile phase.[11]
-
Procedure:
-
Spot a small amount of the reaction mixture onto the bottom of the TLC strip.
-
Place the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent to travel up the strip.
-
Once the solvent front is near the top, remove and dry the strip.
-
Analyze the distribution of radioactivity using a TLC scanner.
-
-
Expected Results: In this system, ¹⁷⁷Lu-EB-PSMA-617 is expected to move with the solvent front (Rf ≈ 0.9-1.0), while free ¹⁷⁷LuCl₃ will remain at the origin (Rf ≈ 0.0-0.1).[11]
Protocol 3: Stability Testing
-
Prepare a batch of ¹⁷⁷Lu-EB-PSMA-617 according to Protocol 1, including the desired stabilizer(s).
-
Divide the final product into aliquots for testing at different time points (e.g., 0, 2, 4, 24, 48 hours).
-
Store the aliquots under the desired conditions (e.g., room temperature, 2-8°C, or -20°C).
-
At each time point, analyze an aliquot for radiochemical purity using the quality control methods described in Protocol 2.
-
Plot the radiochemical purity as a function of time to determine the stability of the preparation under the tested conditions.
Visualizations
Caption: Experimental workflow for the preparation, quality control, and management of ¹⁷⁷Lu-EB-PSMA-617.
References
- 1. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability in [¹⁷⁷Lu]Lu-EB-Psma-617 Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and quality control of [¹⁷⁷Lu]Lu-EB-Psma-617. Our goal is to help you mitigate batch-to-batch variability and ensure the consistent production of high-quality radiopharmaceuticals for reliable experimental outcomes.
Disclaimer: [¹⁷⁷Lu]Lu-EB-Psma-617 is a modification of the well-researched [¹⁷⁷Lu]Lu-Psma-617. Due to the limited availability of specific data for [¹⁷⁷Lu]Lu-EB-Psma-617, much of the guidance provided herein is extrapolated from established protocols and troubleshooting for [¹⁷⁷Lu]Lu-Psma-617. The underlying principles of radiolabeling and stability are largely applicable, but the Evans blue moiety may introduce unique considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability and low radiochemical purity (RCP) in [¹⁷⁷Lu]Lu-EB-Psma-617 formulations?
A1: The primary cause of instability is radiolysis, the decomposition of the EB-Psma-617 ligand by the radioactive emissions of Lutetium-177 (B1209992).[1] This process can lead to a decrease in radiochemical purity (RCP) and compromise the binding affinity of the radiopharmaceutical to its target. Additionally, factors such as pH, temperature, and the presence of metallic impurities can significantly impact the labeling efficiency and stability of the final product.
Q2: What is an acceptable level of radiochemical purity (RCP) for [¹⁷⁷Lu]Lu-EB-Psma-617?
A2: For clinical applications, the required acceptance level for the radiochemical purity of the final [¹⁷⁷Lu]Lu-Psma-617 product is typically ≥95%.[1] This is a standard benchmark that should be targeted for [¹⁷⁷Lu]Lu-EB-Psma-617 to ensure therapeutic efficacy and safety.
Q3: What are "quenchers" and why are they important for the stability of [¹⁷⁷Lu]Lu-EB-Psma-617?
A3: Quenchers, also known as radical scavengers, are compounds added to the formulation to minimize radiolysis. Common and effective quenchers include ascorbic acid, gentisic acid, ethanol, and methionine.[2][3] They protect the this compound molecule from degradation by reacting with free radicals generated by the radiation, thus preserving the radiochemical purity of the product over time.[2]
Q4: How does the Evans blue modification impact the production process compared to Psma-617?
A4: The production of this compound involves an additional synthesis step: the conjugation of an Evans blue derivative to the Psma-617 precursor.[1][4] This requires careful control of the conjugation reaction to ensure high efficiency and purity of the modified ligand before radiolabeling. The purification and quality control processes must also be adapted to account for the properties of the larger, modified molecule.
Q5: Can I use the same analytical methods for [¹⁷⁷Lu]Lu-EB-Psma-617 as for [¹⁷⁷Lu]Lu-Psma-617?
A5: While the principles of analysis are the same, methods may need optimization. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods for determining radiochemical purity.[5][6] However, the retention times and Rf values for [¹⁷⁷Lu]Lu-EB-Psma-617 and its potential impurities will differ from those of [¹⁷⁷Lu]Lu-Psma-617 due to the presence of the Evans blue moiety. Method validation is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the production of [¹⁷⁷Lu]Lu-EB-Psma-617.
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield (<95%) | Incorrect pH of reaction mixture: The optimal pH for radiolabeling Psma-617 is typically between 4.5 and 5.0.[4][7] | Verify the pH of the reaction buffer before adding the radionuclide. Adjust with sterile, high-purity acid or base as needed. |
| Suboptimal Reaction Temperature or Time: Inadequate heating can lead to incomplete labeling. Excessive heat can cause degradation.[1] | Ensure the reaction is heated to the recommended temperature (typically 95°C) for the specified duration (e.g., 15-25 minutes).[3][8] | |
| Poor Quality of Precursor or ¹⁷⁷LuCl₃: Impurities in the this compound precursor or the presence of metallic contaminants in the lutetium-177 solution can interfere with the labeling reaction. | Use high-purity, GMP-grade reagents. Confirm the quality and specific activity of the ¹⁷⁷LuCl₃. | |
| Incorrect Molar Ratio of Ligand to Metal: An insufficient amount of the this compound ligand can result in unreacted ¹⁷⁷Lu. | Optimize the molar ratio of the this compound precursor to ¹⁷⁷Lu. For Psma-617, a ligand amount of 100 µg is often used.[7] | |
| Decreasing Radiochemical Purity (RCP) Over Time | Radiolysis: The radioactive decay of ¹⁷⁷Lu generates free radicals that degrade the this compound molecule.[1] | Add a quencher or a combination of quenchers (e.g., ascorbic acid, gentisic acid) to the final product formulation.[2][9] |
| High Radioactive Concentration: Higher concentrations of radioactivity can accelerate radiolysis.[2] | If feasible, dilute the final product with a suitable buffer to reduce the rate of radiolytic degradation. | |
| Improper Storage Temperature: Storage at room temperature can increase the rate of degradation. | Store the final product at a controlled low temperature, such as 4°C or frozen at -20°C, which has been shown to maintain RCP for extended periods.[2] | |
| Appearance of Unexpected Peaks in HPLC/TLC | Formation of Impurities: Side reactions during labeling or degradation products can lead to unexpected peaks. For Psma-617, thermally mediated condensation byproducts have been identified. | Optimize reaction conditions (pH, temperature) to minimize side product formation. Characterize impurities to understand their origin. |
| Incomplete Conjugation of Evans Blue: Unreacted Psma-617 or partially conjugated intermediates may be present. | Verify the completion of the Evans blue conjugation step through appropriate analytical methods (e.g., HPLC with UV detection) before proceeding with radiolabeling. | |
| Colloidal ¹⁷⁷Lu or Hydrolysis: Formation of insoluble ¹⁷⁷Lu species can occur at incorrect pH. | Ensure the reaction pH is maintained in the optimal acidic range to prevent the hydrolysis of lutetium-177. |
Experimental Protocols
General Protocol for Radiolabeling of Psma-617 with ¹⁷⁷Lu
This protocol for [¹⁷⁷Lu]Lu-Psma-617 serves as a reference. Optimization for [¹⁷⁷Lu]Lu-EB-Psma-617 is necessary.
-
Preparation of Reaction Vial: In a sterile, pyrogen-free reaction vial, add the required amount of Psma-617 precursor (e.g., 100 µg) dissolved in a suitable buffer (e.g., sodium acetate, pH 4.5-5.0).[4][7]
-
Radionuclide Addition: Carefully add the required activity of no-carrier-added [¹⁷⁷Lu]LuCl₃ to the reaction vial.
-
Incubation: Securely cap the vial and incubate the reaction mixture in a heating block at 95°C for 15-25 minutes.[3][8]
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity of the product using validated HPLC and/or ITLC methods.
-
Stabilization: If required, add a sterile solution of quenchers, such as ascorbic acid and/or gentisic acid, to the final product.[2][9]
-
Final Formulation: The final product may be diluted with a sterile saline solution for injection.
Quality Control: High-Performance Liquid Chromatography (HPLC)
This is a representative method and requires validation for [¹⁷⁷Lu]Lu-EB-Psma-617.
-
System: A reverse-phase HPLC system equipped with a C18 column and a radiometric detector.
-
Mobile Phase: A gradient system is typically used. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[6]
-
-
Gradient: A typical gradient might run from 95% A to 5% A over 10-15 minutes.
-
Analysis: The retention time of the main peak corresponding to [¹⁷⁷Lu]Lu-EB-Psma-617 is compared to a reference standard. The percentage of radioactivity in the main peak relative to the total radioactivity detected represents the radiochemical purity.
Visualizations
Caption: Production workflow for [¹⁷⁷Lu]Lu-EB-Psma-617.
References
- 1. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in EB-PSMA-617 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EB-PSMA-617 for imaging applications. The following information is designed to address specific experimental issues and offer actionable solutions to enhance the signal-to-noise ratio and overall image quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over conventional PSMA-617?
A1: The key advantage of this compound is its modification with an Evans blue (EB) moiety. This modification promotes binding to serum albumin, which extends the radioligand's circulation half-life. The prolonged circulation time can lead to increased accumulation and retention in tumor tissues, potentially improving the tumor-to-background ratio, especially at later imaging time points. Preclinical studies have shown that ¹⁷⁷Lu-EB-PSMA-617 has a significantly higher tumor accumulation than ¹⁷⁷Lu-PSMA-617.[1]
Q2: We are observing high background signal in our this compound images. What are the potential causes and solutions?
A2: High background signal can be attributed to several factors:
-
Suboptimal Uptake Time: Due to its longer circulation half-life, the optimal imaging window for this compound may be later than for conventional PSMA-617. Early imaging might show high blood pool activity. Consider acquiring images at later time points (e.g., 24, 48, 72 hours or even longer post-injection) to allow for clearance of the radioligand from non-target tissues.[2][3][4]
-
Renal and Bladder Activity: Like other PSMA radioligands, this compound is cleared through the renal system, leading to high activity in the kidneys and bladder, which can obscure adjacent lesions. Adequate patient hydration is crucial. For preclinical models, bladder voiding can be encouraged if feasible. In clinical research, delayed imaging is the most effective strategy to minimize interference from urinary activity.[5]
-
Non-Specific Binding: Inadequate radiolabeling or the presence of radiochemical impurities can lead to non-specific binding and increased background. Ensure rigorous quality control of the radiolabeled this compound to confirm high radiochemical purity.
Q3: We are seeing lower than expected tumor uptake with this compound. What could be the issue?
A3: Lower than expected tumor uptake can stem from several factors:
-
Low PSMA Expression: The level of PSMA expression in the tumor is a critical determinant of radioligand uptake. PSMA expression can be heterogeneous within a tumor and among different metastatic sites. It is advisable to confirm PSMA expression levels through methods like immunohistochemistry or baseline PSMA-PET imaging.
-
Androgen Receptor Signaling: PSMA expression is regulated by the androgen receptor (AR) signaling pathway.[6][7] Recent or concurrent androgen deprivation therapy (ADT) can upregulate PSMA expression. Conversely, in some contexts, androgen signaling can decrease PSMA expression.[7] Consider the hormonal status and recent treatments of the subjects.
-
Radiopharmaceutical Quality: The specific activity of the radiolabeled this compound can impact tumor uptake. Low specific activity may lead to saturation of PSMA receptors with non-radioactive ligand, reducing the signal from the radioactive counterpart.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Noise in Images | 1. Imaging too early, leading to high blood pool activity. 2. High physiological uptake in organs like kidneys, salivary glands, and liver. 3. Suboptimal image acquisition and reconstruction parameters. | 1. Increase the uptake time before imaging to allow for clearance from non-target tissues. Consider imaging at 24, 48, and 72 hours post-injection. 2. Ensure adequate hydration of the subject. For preclinical studies, consider gentle bladder massage to encourage voiding. 3. Optimize SPECT/CT acquisition parameters, such as increasing the number of projections or the acquisition time per projection. Use appropriate scatter and attenuation correction methods during reconstruction.[8][9] |
| Low Tumor-to-Background Ratio | 1. Insufficient clearance of the radioligand from surrounding tissues at the time of imaging. 2. Low PSMA expression in the tumor model. 3. Presence of PSMA-negative tumor cell populations. | 1. Employ delayed imaging time points. The use of longer-lived isotopes like ⁸⁹Zr with PSMA-617 has shown a remarkable increase in tumor-to-background ratios over time.[2][3][4][10] 2. Verify PSMA expression in the tumor model using immunohistochemistry or in vitro binding assays. 3. If feasible, perform baseline PSMA PET imaging to confirm and quantify PSMA expression in the target lesions. |
| Variability in Tumor Uptake Between Subjects | 1. Heterogeneity in PSMA expression. 2. Differences in subject physiology, such as renal function. 3. Inconsistent administration of the radiopharmaceutical. | 1. Characterize the PSMA expression profile of the tumor model. 2. Monitor and record physiological parameters that may influence radioligand biodistribution and clearance. 3. Standardize the injection procedure to ensure consistent and accurate dosing. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving PSMA-617 and its variants.
Table 1: Comparison of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617 Dosimetry
| Organ | ¹⁷⁷Lu-PSMA-617 Absorbed Dose (mSv/MBq) | ¹⁷⁷Lu-EB-PSMA-617 Absorbed Dose (mSv/MBq) |
| Kidneys | 0.39 ± 0.06 | 2.39 ± 0.69 |
| Red Bone Marrow | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 |
Data from a first-in-human study comparing the two radioligands.
Table 2: Tumor-to-Background Ratios Over Time with ⁸⁹Zr-PSMA-617
| Time Post-Injection | Tumor SUVmax | Tumor-to-Liver Ratio (TLR) |
| 1 hour | Increases | Increases |
| 24 hours | Significantly Increases | Significantly Increases |
| 48 hours | Plateaus at a high level | Continues to increase steeply |
Data from a study on delayed imaging with ⁸⁹Zr-PSMA-617 in patients with biochemical recurrence of prostate cancer, demonstrating the benefit of delayed imaging for improving contrast.[11]
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and regulations.
-
Preparation:
-
In a sterile vial, add a defined amount of PSMA-617 precursor.
-
Prepare a reaction buffer (e.g., sodium acetate (B1210297) or HEPES) and adjust the pH to approximately 4.5.
-
Add an antioxidant, such as ascorbic acid, to the buffer to prevent radiolysis.
-
-
Radiolabeling Reaction:
-
Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial containing the PSMA-617 precursor and buffer.
-
Gently mix the solution.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
-
Purification (if necessary):
-
After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.
-
The purified [¹⁷⁷Lu]Lu-PSMA-617 is eluted with an ethanol/water mixture.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using radio-HPLC and/or radio-TLC. The radiochemical purity should typically be >95%.
-
pH: Measure the pH of the final product solution.
-
Sterility and Endotoxin (B1171834) Testing: Perform sterility and endotoxin tests according to pharmacopeial standards for clinical applications.
-
Protocol 2: In Vivo SPECT/CT Imaging with ¹⁷⁷Lu-EB-PSMA-617
-
Subject Preparation:
-
Ensure adequate hydration of the subject before and after the administration of the radiopharmaceutical.
-
-
Administration:
-
Administer a known activity of [¹⁷⁷Lu]Lu-EB-PSMA-617 intravenously. The exact activity will depend on the specific research question and imaging system.
-
-
Uptake Period:
-
Allow for an extended uptake period to enable clearance of the radioligand from non-target tissues. Recommended imaging time points are 24, 48, and 72 hours post-injection. Serial imaging is recommended to determine the optimal imaging window.
-
-
Image Acquisition:
-
Position the subject on the SPECT/CT scanner.
-
Acquire whole-body or regional SPECT images using a medium-energy collimator.
-
Acquisition parameters (e.g., number of projections, time per projection, matrix size) should be optimized for the specific scanner and desired image quality.
-
Immediately following the SPECT acquisition, perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm with corrections for attenuation, scatter, and collimator-detector response.
-
Fuse the SPECT and CT images.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over tumors and background tissues to calculate parameters such as SUV (Standardized Uptake Value) and tumor-to-background ratios.
-
Visualizations
Caption: Regulation of PSMA expression by the androgen receptor signaling pathway.
Caption: A generalized experimental workflow for in vivo this compound imaging.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in this compound imaging experiments.
References
- 1. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer | springermedizin.de [springermedizin.de]
- 5. biorxiv.org [biorxiv.org]
- 6. The role of PSMA-based radioligand therapy in hormone-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: EB-PSMA-617 versus PSMA-617 for Targeted Radionuclide Therapy
A head-to-head comparison of EB-PSMA-617 and its predecessor, PSMA-617, in preclinical tumor models reveals significant enhancements in therapeutic efficacy driven by a novel albumin-binding modification. This guide synthesizes the available preclinical data, offering a clear perspective on the performance advantages of this compound for researchers and drug development professionals in the field of targeted radiopharmaceuticals.
The landscape of prostate cancer treatment has been significantly advanced by the advent of PSMA-targeted radioligand therapy. PSMA-617, a small molecule inhibitor of the prostate-specific membrane antigen (PSMA), has shown considerable promise when labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu). However, its rapid clearance from the body necessitates high and frequent doses, which can lead to systemic toxicity. To address this limitation, this compound was developed. This next-generation agent incorporates an Evans blue (EB) derivative, a modification designed to leverage the body's own transport mechanisms to improve tumor targeting and retention.[1][2]
Preclinical studies have demonstrated that this modification allows ¹⁷⁷Lu-EB-PSMA-617 to reversibly bind to serum albumin, significantly extending its circulation time in the bloodstream.[1][3] This prolonged availability results in substantially higher accumulation in PSMA-positive tumors compared to ¹⁷⁷Lu-PSMA-617.[1][4] The enhanced tumor uptake and retention of ¹⁷⁷Lu-EB-PSMA-617 have been shown to produce a more potent anti-tumor effect, with studies indicating the potential to eradicate established tumors with a single, low dose, a significant improvement over the temporary tumor growth delay observed with ¹⁷⁷Lu-PSMA-617.[1][3]
While the preclinical data underscores the therapeutic advantages of this compound, it also highlights differences in biodistribution that warrant consideration for clinical translation. The prolonged circulation leads to increased absorbed doses in certain healthy organs, such as the kidneys and red bone marrow, compared to PSMA-617.[4][5]
Quantitative Comparison of ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617 in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies, comparing the biodistribution and therapeutic efficacy of the two radioligands.
Table 1: Comparative Biodistribution in PSMA-Positive Xenograft Mouse Models
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) |
| ¹⁷⁷Lu-EB-PSMA-617 | 24 h | Significantly Higher | Higher | Higher | Higher |
| ¹⁷⁷Lu-PSMA-617 | 24 h | Lower | Lower | Lower | Lower |
Note: Specific percentage injected dose per gram (%ID/g) values vary across studies. The general trend observed is a significantly higher accumulation of ¹⁷⁷Lu-EB-PSMA-617 in tumors and most organs compared to ¹⁷⁷Lu-PSMA-617 at later time points due to its extended blood circulation.
Table 2: Comparative Dosimetry in a First-in-Human Study
| Organ | ¹⁷⁷Lu-EB-PSMA-617 (mSv/MBq) | ¹⁷⁷Lu-PSMA-617 (mSv/MBq) |
| Kidneys | 2.39 ± 0.69 | 0.39 ± 0.06 |
| Red Bone Marrow | 0.0547 ± 0.0062 | 0.0084 ± 0.0057 |
| Parotid Glands | 6.41 ± 1.40 | 1.25 ± 0.51 |
| Whole Body Effective Dose | 0.1294 ± 0.0395 | 0.0235 ± 0.0029 |
This data is from a first-in-human study and provides an early clinical indication of the dosimetric differences, reflecting the preclinical findings of higher absorbed doses to normal organs for ¹⁷⁷Lu-EB-PSMA-617.[5]
Table 3: Therapeutic Efficacy in PSMA-Positive Tumor-Bearing Mice
| Treatment Group | Dosage | Outcome |
| ¹⁷⁷Lu-EB-PSMA-617 | Single dose of 7.4 MBq | Eradication of established tumors, markedly improved survival.[1] |
| ¹⁷⁷Lu-PSMA-617 | Single dose of 10 MBq | Temporary delay in tumor growth, median survival of 51 days.[6] |
| Control (Untreated) | - | Rapid tumor growth, median survival of 20 days.[6] |
Experimental Protocols
The preclinical comparisons of this compound and PSMA-617 have predominantly utilized the following experimental design:
1. Cell Lines and Animal Models:
-
Cell Lines: Human prostate cancer cell lines with high PSMA expression, such as PC3-PIP or LNCaP, are commonly used.[7][8]
-
Animal Models: Studies are typically conducted in immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous xenografts of the PSMA-positive cancer cells.
2. Radioligand Administration:
-
The ¹⁷⁷Lu-labeled PSMA agents are administered intravenously (i.v.) into the tumor-bearing mice.
-
Dosages for therapeutic studies have ranged from approximately 5 MBq to 10 MBq per mouse.[6]
3. Biodistribution Studies:
-
Following injection of the radioligand, cohorts of mice are euthanized at various time points (e.g., 1, 4, 24, 48, 72 hours).
-
Tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
4. Radioligand Therapy Studies:
-
Mice with established tumors are treated with a single or multiple doses of the radioligands.
-
Tumor growth is monitored over time by caliper measurements.
-
The primary endpoints for efficacy are tumor growth inhibition and overall survival of the animals.[7]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key structural difference between the two agents and the resulting pharmacokinetic advantage of this compound.
References
- 1. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Battle: Comparative Biodistribution of EB-PSMA-617 and PSMA-I&T in Prostate Cancer Imaging and Therapy
For researchers, scientists, and drug development professionals, the choice of a radioligand for targeting Prostate-Specific Membrane Antigen (PSMA) is a critical decision in the landscape of prostate cancer diagnostics and therapeutics. This guide provides an objective comparison of two prominent PSMA-targeting radioligands, the albumin-binding EB-PSMA-617 and the widely used PSMA-I&T, focusing on their performance characteristics as supported by experimental data. This comparative analysis delves into the nuances of their binding affinity, internalization, tumor uptake, and biodistribution profiles, offering a data-driven perspective to inform preclinical and clinical research.
Quantitative Performance Analysis
The efficacy and safety of a PSMA-targeted radioligand are largely dictated by its ability to selectively accumulate in tumor tissue while minimizing exposure to healthy organs. The following tables summarize the key performance metrics for ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T, drawing from preclinical and clinical studies.
Table 1: Comparative In Vitro Performance
| Parameter | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 (Parent Compound) | ¹⁷⁷Lu-PSMA-I&T | Key Observations |
| Binding Affinity (IC₅₀, nM) | Not explicitly found for this compound, but the modification is designed to not compromise affinity[1]. | ~2.3 - 9.4 nM | ~1.3 - 7.9 nM | Both parent compounds exhibit high, nanomolar binding affinity to PSMA. The Evans blue modification on PSMA-617 is intended to extend circulation time without significantly altering its inherent binding strength. |
| Internalization Rate | High internalization rate retained[2]. | High internalization | High and nearly identical to PSMA-617 in some studies[3]. | Both ligands are efficiently internalized into PSMA-expressing cells upon binding, a crucial feature for delivering a therapeutic payload. |
Table 2: Comparative Preclinical Biodistribution in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ¹⁷⁷Lu-EB-PSMA-617 (at 168h p.i.) | ¹⁷⁷Lu-PSMA-617 (at 24h p.i.) | ¹⁷⁷Lu-PSMA-I&T (at 24h p.i.) | Key Observations |
| Tumor | High uptake with prolonged retention | High initial uptake, but drops significantly by 24h[4] | Comparable initial tumor uptake to PSMA-617[5] | ¹⁷⁷Lu-EB-PSMA-617 demonstrates significantly longer tumor residence time due to its albumin-binding properties[2][4]. |
| Kidneys | Higher than ¹⁷⁷Lu-PSMA-617 | Lower than ¹⁷⁷Lu-PSMA-I&T in some studies[5][6] | Approximately 40x higher renal uptake than PSMA-617 at 4h and 8h p.i. in one preclinical study[5]. | ¹⁷⁷Lu-PSMA-I&T shows notably high renal accumulation, a critical consideration for dosimetry and potential nephrotoxicity[5][6]. The prolonged circulation of ¹⁷⁷Lu-EB-PSMA-617 also leads to increased kidney exposure compared to its parent compound[4]. |
| Blood | Extended blood half-life (t₁/₂α ~5.26h, t₁/₂β ~143.9h)[4] | Rapid clearance | Rapid clearance | The Evans blue moiety in this compound effectively extends its circulation time by binding to serum albumin[2]. |
| Liver | Higher than ¹⁷⁷Lu-PSMA-617 | Low | Low | Increased liver uptake for ¹⁷⁷Lu-EB-PSMA-617 is likely a consequence of its longer time in circulation[4]. |
| Spleen | Higher than ¹⁷⁷Lu-PSMA-617 | Low | Low | Similar to the liver, the spleen shows higher accumulation of the albumin-bound radioligand[4]. |
Table 3: Comparative Clinical Dosimetry in Humans (Absorbed Dose in mSv/MBq)
| Organ | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | Key Observations |
| Whole Body Effective Dose | 0.1294 ± 0.0395[4] | 0.0235 ± 0.0029[4] | Not directly compared in the same study. | The extended circulation of ¹⁷⁷Lu-EB-PSMA-617 results in a higher whole-body effective dose compared to ¹⁷⁷Lu-PSMA-617[4]. |
| Kidneys | 2.39 ± 0.69[4] | 0.39 ± 0.06[4] | Generally reported to have higher renal uptake than PSMA-617[5][6][7]. | Both ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T exhibit higher radiation doses to the kidneys compared to ¹⁷⁷Lu-PSMA-617, which is a critical factor for patient safety and treatment planning[4][5][6]. |
| Red Bone Marrow | 0.0547 ± 0.0062[4] | 0.0084 ± 0.0057[4] | Not directly compared in the same study. | The prolonged blood pool activity of ¹⁷⁷Lu-EB-PSMA-617 leads to a significantly higher absorbed dose in the red bone marrow[4]. |
| Parotid Glands | 6.41 ± 1.40[4] | 1.25 ± 0.51[4] | Dosimetry is a concern, similar to other PSMA ligands. | Salivary gland toxicity is a known side effect of PSMA-targeted radioligand therapy, and the absorbed dose is considerable for both agents, particularly the long-circulating this compound[4]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the evaluation of PSMA-targeting radioligands.
Competitive Binding Assay (IC₅₀ Determination)
This assay determines the concentration of a ligand required to displace 50% of a known radiolabeled PSMA inhibitor from its target.
-
Cell Line: LNCaP or PC-3 PIP cells, which endogenously express PSMA.
-
Radioligand: A known high-affinity PSMA radioligand (e.g., ¹²⁵I-MIP-1072).
-
Procedure:
-
Seed PSMA-expressing cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with a constant concentration of the radioligand and varying concentrations of the competitor compound (this compound or PSMA-I&T).
-
After incubation at 4°C to prevent internalization, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Uptake and Internalization Assay
This experiment quantifies the amount of radioligand that binds to the cell surface and the portion that is internalized by the cells over time.
-
Cell Line: LNCaP or other PSMA-positive cell lines.
-
Radioligands: ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.
-
Procedure:
-
Incubate PSMA-expressing cells with a known concentration of the radioligand at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, collect the supernatant.
-
To differentiate between surface-bound and internalized radioactivity, treat the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand[1].
-
Collect the acid wash, which contains the surface-bound fraction.
-
Lyse the remaining cells to release the internalized fraction.
-
Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.
-
Express the results as a percentage of the total applied radioactivity.
-
In Vivo Biodistribution Study
This preclinical study assesses the distribution, accumulation, and clearance of the radioligand in a living organism.
-
Animal Model: Typically, immunodeficient mice (e.g., SCID or nude mice) bearing PSMA-positive human prostate cancer xenografts (e.g., LNCaP or PC-3 PIP).
-
Radioligands: ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.
-
Procedure:
-
Inject a cohort of tumor-bearing mice with a known activity of the radioligand via the tail vein.
-
At selected time points post-injection (e.g., 1h, 4h, 24h, 48h, 168h), euthanize a subset of the animals.
-
Collect blood and dissect key organs and tissues of interest (tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Summarize the data to compare the biodistribution profiles of the different radioligands over time.
-
Visualizing the Mechanisms
To better understand the processes involved in PSMA-targeted therapy and its evaluation, the following diagrams illustrate the key pathways and workflows.
Caption: PSMA-Targeted Radioligand Internalization Pathway.
References
- 1. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of EB-PSMA-617 and PSMA-617 in Prostate Cancer Radioligand Therapy
For researchers, scientists, and drug development professionals, the landscape of targeted radioligand therapy for prostate cancer is continually evolving. This guide provides an in-depth, objective comparison of two key therapeutic agents: the established PSMA-617 and its modified counterpart, EB-PSMA-617. This comparison is supported by preclinical and clinical experimental data to inform ongoing research and development efforts.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for both imaging and therapy in prostate cancer.[1] PSMA-617, a small-molecule inhibitor of PSMA, when chelated with a radionuclide like Lutetium-177 (¹⁷⁷Lu), has demonstrated significant therapeutic efficacy in metastatic castration-resistant prostate cancer (mCRPC).[2][3][4][5][6] Building upon this success, this compound was developed by incorporating a truncated Evans Blue (EB) moiety.[7][8] The primary rationale for this modification is to leverage the albumin-binding properties of Evans Blue, thereby extending the circulation half-life of the radioligand, which could potentially lead to increased tumor uptake and enhanced therapeutic effect.[7][8][9][10] This guide will dissect the available data to compare the therapeutic efficacy, biodistribution, and safety profiles of these two important radiopharmaceuticals.
Mechanism of Action
Both ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617 share the same fundamental mechanism of action. The PSMA-617 ligand targets and binds with high affinity to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[1][7][11] The attached radionuclide, ¹⁷⁷Lu, is a beta-emitter that, upon binding to the cancer cells, delivers a cytotoxic dose of radiation, leading to DNA damage and subsequent cell death.[1][2]
The key distinction in the mechanism of this compound lies in its enhanced pharmacokinetics. The addition of the Evans Blue moiety allows the compound to bind to serum albumin, which significantly prolongs its circulation time in the bloodstream.[7][8][9] This extended half-life is hypothesized to increase the probability of the radioligand accumulating in tumor tissues, potentially leading to a higher absorbed radiation dose at the tumor site compared to the more rapidly cleared PSMA-617.[7][9][10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. urotoday.com [urotoday.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. openmedscience.com [openmedscience.com]
- 8. Facebook [cancer.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
Comparative Analysis of EB-PSMA-617 Cross-Reactivity with Off-Target Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EB-PSMA-617's binding profile, with a focus on its cross-reactivity with potential off-target receptors. The information presented herein is supported by experimental data to aid researchers in evaluating the specificity of this radioligand.
Executive Summary
This compound is a promising radiopharmaceutical for the diagnosis and therapy of prostate cancer, designed to target the prostate-specific membrane antigen (PSMA). Its design incorporates an Evans blue motif to enhance blood circulation time and tumor uptake. However, understanding its binding affinity to other structurally related receptors is crucial for predicting potential off-target effects and ensuring clinical safety. This guide delves into the cross-reactivity profile of PSMA-617-based ligands, highlighting key experimental findings and methodologies.
Cross-Reactivity Profile of PSMA-617 Ligands
Recent studies have indicated that the off-target accumulation of PSMA-617 in healthy tissues, such as the salivary glands and kidneys, may be attributed to its cross-reactivity with Glutamate (B1630785) Carboxypeptidase III (GCPIII). GCPIII shares a high degree of sequence homology with PSMA.
A study by Lucaroni et al. investigated the binding of a fluorescent derivative of PSMA-617 to GCPIII and other structurally similar proteins, namely N-acetylated alpha-linked acidic dipeptidase like 1 (NAALADL-1) and transferrin receptor 1 (TfR1)[1][2]. The results demonstrated a significant binding affinity of the PSMA-617 derivative to GCPIII, while no interaction was observed with NAALADL-1 and TfR1[1][2]. This suggests that GCPIII is a likely candidate for the off-target binding of PSMA-617 based radioligands.
However, it is important to note that this finding has been a subject of scientific discussion. A subsequent publication presented evidence suggesting that GCPIII may not be the primary off-target receptor, citing studies in PSMA-knockout mice where the uptake of a PSMA-ligand in salivary glands and kidneys was significantly reduced[3]. This indicates that PSMA itself is the main driver of uptake in these organs.
While direct quantitative binding data for this compound with GCPIII is not yet available in published literature, the existing data for a closely related PSMA-617 derivative provides a strong indication of its potential cross-reactivity profile. The addition of the Evans blue moiety in this compound is primarily intended to alter its pharmacokinetic properties and is not expected to fundamentally change its binding specificity to homologous receptors.
Quantitative Binding Affinity Data
The following tables summarize the available binding affinity data for PSMA-617 and this compound with their primary target (PSMA) and a key potential off-target receptor (GCPIII).
Table 1: Binding Affinity of PSMA-617 Derivative with Human PSMA and Potential Off-Target Receptors
| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |
| PSMA-617 (fluorescent derivative) | Human PSMA | Fluorescence Polarization | 0.15 nM | [1] |
| PSMA-617 (fluorescent derivative) | Human GCPIII | Fluorescence Polarization | 0.9 nM | [1] |
| PSMA-617 (fluorescent derivative) | Human NAALADL-1 | Fluorescence Polarization | No binding observed | [1] |
| PSMA-617 (fluorescent derivative) | Human TfR1 | Fluorescence Polarization | No binding observed | [1] |
Table 2: Binding Affinity of this compound and PSMA-617 with Human and Murine PSMA
| Ligand | Receptor | Method | Binding Affinity (KD) | Reference |
| This compound | Human PSMA | Biolayer Interferometry | 2.67 nM | [4] |
| This compound | Murine PSMA | Biolayer Interferometry | 161 nM | [4] |
| PSMA-617 | Human PSMA | Biolayer Interferometry | 2.34 nM | [4] |
| PSMA-617 | Murine PSMA | Biolayer Interferometry | 141 nM | [4] |
Experimental Protocols
Fluorescence Polarization Assay for Cross-Reactivity Assessment
This protocol outlines the general steps for a fluorescence polarization assay, similar to the one used to determine the cross-reactivity of the PSMA-617 derivative.
Objective: To determine the binding affinity (Kd) of a fluorescently labeled ligand (e.g., a derivative of this compound) to purified recombinant target proteins (PSMA, GCPIII, etc.).
Materials:
-
Fluorescently labeled this compound derivative (tracer)
-
Purified recombinant human PSMA, GCPIII, NAALADL-1, and TfR1 proteins
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well, non-binding black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Titration: A serial dilution of the fluorescent tracer is prepared in the assay buffer to determine the optimal concentration that yields a stable and sufficient fluorescence signal without causing aggregation.
-
Receptor Titration: A fixed concentration of the tracer is incubated with increasing concentrations of the receptor protein to determine the concentration of receptor required to achieve saturation of the binding signal.
-
Competition Assay: a. A constant concentration of the tracer and the receptor (at a concentration that gives approximately 80% of the maximum binding signal) are added to the wells of the microplate. b. A serial dilution of the unlabeled competitor ligand (e.g., this compound) is then added to the wells. c. The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The data is analyzed using a sigmoidal dose-response curve to determine the IC50 value, which is then used to calculate the inhibition constant (Ki) and subsequently the dissociation constant (Kd).
Visualizations
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for Fluorescence Polarization-Based Cross-Reactivity Assay.
PSMA Signaling Pathway
Caption: Simplified PSMA Signaling Pathway.
PSMA has been shown to influence cell survival signaling pathways. In prostate cancer cells, PSMA can interact with the scaffolding protein RACK1, which disrupts the canonical signaling from the β1 integrin and IGF-1 receptor complex to the MAPK/ERK pathway, a pathway associated with cell proliferation. This disruption leads to the activation of the PI3K-AKT signaling pathway, which promotes tumor cell survival and progression[5]. Understanding this signaling cascade is important for elucidating the downstream effects of PSMA-targeted therapies.
Conclusion
The available evidence suggests that PSMA-617 based radioligands, and likely this compound, exhibit a degree of cross-reactivity with Glutamate Carboxypeptidase III. This interaction is a plausible explanation for the observed uptake in certain healthy tissues. While the clinical significance of this off-target binding is still under investigation, it represents an important consideration for the development of future PSMA-targeted agents with improved specificity. Further studies directly quantifying the binding affinity of this compound to a panel of homologous receptors are warranted to fully characterize its selectivity profile. This guide provides a foundational understanding for researchers to design and interpret studies aimed at developing more precise and effective cancer therapeutics.
References
- 1. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. GCP III is not the “off-target” for urea-based PSMA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of EB-PSMA-617 and Other PSMA-Targeted Radioligands
For researchers, scientists, and drug development professionals in the field of oncology, the development of effective radioligands for targeting Prostate-Specific Membrane Antigen (PSMA) is a critical area of focus. This guide provides an objective comparison of the biodistribution profiles of Evans Blue-modified PSMA-617 (EB-PSMA-617) and other prominent PSMA-targeted radioligands, supported by experimental data. The modification of PSMA-617 with an Evans blue moiety is a strategic approach to enhance its pharmacokinetic properties, primarily by extending its circulation half-life through binding to serum albumin. This alteration is designed to increase tumor uptake and therapeutic efficacy.[1][2][3]
This guide will delve into the quantitative biodistribution data, experimental methodologies, and visual representations of the underlying mechanisms to offer a comprehensive understanding of the performance of these radioligands.
Comparative Biodistribution Analysis
The primary advantage of this compound lies in its prolonged blood circulation, which significantly enhances tumor accumulation compared to its unmodified counterpart, PSMA-617.[1][2] Preclinical and clinical studies have consistently demonstrated the superior tumor uptake of this compound.
Preclinical Studies in Murine Models
In studies involving mice bearing PSMA-positive tumors, radiolabeled this compound has shown remarkably higher accumulation in tumors compared to PSMA-617.[1][2] A single low-dose injection of ¹⁷⁷Lu- or ⁹⁰Y-labeled this compound was sufficient to eradicate established PSMA-positive tumors in mice, a result not achieved with similar doses of PSMA-617.[1][2] This enhanced therapeutic effect is directly attributed to the improved pharmacokinetic profile of this compound.[1][2]
| Organ/Tissue | ¹⁷⁷Lu-EB-PSMA-617 (%ID/g) | ¹⁷⁷Lu-PSMA-617 (%ID/g) | Time Point | Key Observations |
| Tumor | Significantly Higher | Lower | 24h, 48h, 72h, 96h | This compound shows sustained and higher tumor retention.[1][4] |
| Blood | Higher | Lower | 1h, 4h, 24h | Demonstrates the extended circulation half-life of this compound.[1] |
| Kidneys | Higher | Lower | 24h, 48h, 72h, 96h | Increased renal uptake is a notable characteristic of this compound.[3] |
| Liver | Higher | Lower | 24h, 48h, 72h, 96h | This compound exhibits higher liver accumulation.[5] |
| Spleen | Higher | Lower | 24h, 48h, 72h, 96h | Increased uptake in the spleen is observed with this compound.[5] |
Note: The table summarizes general trends observed in preclinical studies. Specific values can vary based on the animal model and experimental conditions.
Clinical Studies in Humans
The promising results from preclinical models have been translated into first-in-human studies, which have largely confirmed the enhanced tumor targeting of ¹⁷⁷Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC).[5] While tumor uptake and residence time were significantly improved, these studies also highlighted increased absorbed doses in organs such as the kidneys and red bone marrow.[5]
| Organ/Tissue | ¹⁷⁷Lu-EB-PSMA-617 (Absorbed Dose in mSv/MBq) | ¹⁷⁷Lu-PSMA-617 (Absorbed Dose in mSv/MBq) | Key Observations |
| Tumor Lesions | Higher | Lower | ¹⁷⁷Lu-EB-PSMA-617 demonstrates superior tumor targeting and retention.[5] |
| Kidneys | 2.39 ± 0.69 | 0.39 ± 0.06 | A significant increase in the absorbed dose to the kidneys is a key consideration for this compound.[5] |
| Red Bone Marrow | 0.0547 ± 0.0062 | 0.0084 ± 0.0057 | The absorbed dose to the red bone marrow is also notably higher with this compound.[5] |
| Small Intestine | 0.31 ± 0.16 | 0.28 ± 0.21 | No significant difference was observed in the small intestine.[5] |
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical and clinical experimental protocols.
Preclinical Biodistribution Studies
-
Animal Models: Typically, male athymic nude mice are used, bearing subcutaneous xenografts of human prostate cancer cell lines expressing PSMA (e.g., PC3-PIP).[1][2]
-
Radioligand Administration: A defined activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-EB-PSMA-617 or ¹⁷⁷Lu-PSMA-617) is injected intravenously via the tail vein.
-
Ex Vivo Biodistribution: At various time points post-injection (p.i.), mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical Biodistribution and Dosimetry Studies
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) are enrolled in these studies.[5]
-
Radioligand Administration: A therapeutic dose of the radioligand (e.g., ¹⁷⁷Lu-EB-PSMA-617) is administered intravenously.
-
Imaging: Serial whole-body planar scintigraphy or SPECT/CT imaging is performed at multiple time points post-injection to quantify the distribution and clearance of the radioligand.
-
Dosimetry Analysis: Regions of interest (ROIs) are drawn over source organs and tumor lesions on the images. The time-activity curves generated for each ROI are used to calculate the residence times and, subsequently, the absorbed radiation doses using dosimetry software (e.g., OLINDA/EXM).[5]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the modification of PSMA-617 and a typical experimental workflow.
Caption: Modification of PSMA-617 with an Evans Blue moiety.
Caption: A typical workflow for preclinical biodistribution studies.
Comparison with Other PSMA-Targeted Radioligands
While the focus of this guide is on this compound, it is important to consider its performance in the context of other PSMA-targeted radioligands.
-
PSMA-I&T: Another widely used PSMA-targeting ligand. Retrospective comparisons suggest that the pharmacokinetics and clinical efficacy of ¹⁷⁷Lu-PSMA-I&T and ¹⁷⁷Lu-PSMA-617 are comparable.[6] However, some studies have shown differences in initial tumor uptake and washout rates.[7][8]
-
PSMA-TO-1: A novel ligand designed for prolonged circulation. Preclinical data indicated higher tumor uptake for PSMA-TO-1 compared to PSMA-617 at later time points.[9] However, this was accompanied by significantly higher kidney uptake.[9]
-
[¹⁷⁷Lu]Lu-LNC1003: Another Evans blue modified PSMA-targeting radioligand that has shown high accumulation in mCRPC patients.[3]
Conclusion
The modification of PSMA-617 with an Evans blue moiety to create this compound represents a significant advancement in the development of PSMA-targeted radioligands. The resulting prolonged circulation half-life leads to substantially increased tumor uptake and retention, offering the potential for improved therapeutic efficacy with lower and less frequent doses.[1][2] However, the increased accumulation in non-target organs, particularly the kidneys and red bone marrow, is a critical factor that requires careful consideration and further investigation to optimize the therapeutic window.[3][5] This comparative guide highlights the promising yet nuanced biodistribution profile of this compound, providing valuable insights for researchers and clinicians in the ongoing effort to develop more effective treatments for prostate cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the safety profile of EB-Psma-617 in comparison to PSMA-617.
For Immediate Release
This guide provides a detailed comparison of the safety profiles of two prominent radioligands in development for prostate cancer therapy: EB-PSMA-617 and PSMA-617. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available clinical trial data.
Executive Summary
Both this compound, an Evans blue-modified radioligand, and PSMA-617 have demonstrated manageable safety profiles in clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide synthesizes key safety findings, including adverse event rates and dosimetry data for critical organs, to facilitate a comparative evaluation. While direct head-to-head comparative trials are not yet available, this document collates data from separate studies to offer insights into the relative safety of these two agents.
Quantitative Safety Data
The following tables summarize the key quantitative safety data for 177Lu-EB-PSMA-617 and 177Lu-PSMA-617, compiled from various clinical trials.
Table 1: Comparison of Grade 3-4 Adverse Events
| Adverse Event | 177Lu-EB-PSMA-617 (1.85 GBq group)[1] | 177Lu-EB-PSMA-617 (3.7 GBq group)[1] | 177Lu-PSMA-617 (VISION Trial)[2][3] |
| Thrombocytopenia | 27% (Grade 3) | 37% (Grade 3), One patient with Grade 4 | ~11% (Grade ≥3) |
| Anemia | Not specified | Not specified | ~13% (Grade ≥3) |
| Leukopenia | Not specified | Not specified | Not specified in top-line data |
| Fatigue | Not specified | Not specified | 5.9% (Grade ≥3)[4] |
| Dry Mouth | Not specified | Not specified | <1% (Grade ≥3) |
Note: Data for this compound is from a smaller, earlier phase study than the extensive data available for PSMA-617 from the VISION trial. Direct comparison should be made with caution.
Table 2: Comparative Dosimetry Data (Absorbed Dose in mSv/MBq)
| Organ | 177Lu-EB-PSMA-617[5][6] | 177Lu-PSMA-617 (VISION Trial Sub-study)[7][8] |
| Kidneys | 0.97 ± 0.17 | ~0.8 |
| Red Marrow | 0.07 ± 0.03 | Not directly comparable, estimated via blood samples |
| Liver | 0.40 ± 0.12 | Not specified |
| Spleen | 0.46 ± 0.02 | Not specified |
| Salivary Glands | Physiologic uptake observed | ~0.63 |
| Lacrimal Glands | Not specified | ~2.1 |
| Whole-Body | 0.08 ± 0.01 | Not specified |
Experimental Protocols
Dosimetry Assessment
177Lu-EB-PSMA-617: In a study assessing the safety and dosimetry of 177Lu-EB-PSMA-617, four patients with progressive metastatic castration-resistant prostate cancer were administered a single dose of 0.80-1.1 GBq of the radioligand.[6] Serial whole-body planar and SPECT/CT imaging were performed at 2, 24, 72, 120, and 168 hours post-injection.[6] Blood samples were collected at multiple time points to determine blood activity.[6] The OLINDA/EXM 1.0 software was utilized for dosimetric calculations.[6]
177Lu-PSMA-617 (VISION Trial Sub-study): A sub-study of the VISION trial involving 29 patients evaluated the dosimetry of 177Lu-PSMA-617.[7][8] Participants received 7.4 GBq of 177Lu-PSMA-617 every 6 weeks for up to six cycles.[7][8] For the first cycle, whole-body conjugate planar-image scintigraphy and abdominal SPECT/CT images were acquired at 2, 24, 48, and 168 hours after administration.[7] For subsequent cycles, imaging was performed at a single time point (24 or 48 hours).[7] Red marrow absorbed doses were estimated from blood samples.[7] The OLINDA/EXM software version 2.2 was used for dosimetry estimations.[7]
Adverse Event Monitoring
177Lu-EB-PSMA-617: In a clinical study, patients were monitored for immediate adverse effects during and after the injection of 177Lu-EB-PSMA-617.[1] Hematologic status, as well as liver and renal function, were assessed before and one week after the injection.[6] Adverse events were categorized and graded using the Common Toxicity Criteria for Adverse Events (CTCAE) 4.0.[1]
177Lu-PSMA-617 (VISION Trial): The safety of 177Lu-PSMA-617 was a key endpoint in the VISION trial.[2] Adverse events were monitored throughout the study and graded according to the CTCAE.[3] A long-term follow-up study (NCT05803941) has been initiated to further characterize long-term safety outcomes, including myelosuppression, xerostomia, renal failure, and second primary malignancies, for up to 10 years.[9]
Visualizations
Caption: Workflow for assessing radioligand safety.
Caption: PSMA targeting and potential side effects.
References
- 1. Safety of PSMA-Targeted Molecular Radioligand Therapy with 177Lu-PSMA-617: Results from the Prospective Multicenter Phase 2 Trial RESIST-PC (NCT03042312) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, toxicity, and clinical outcomes of 177Lu-PSMA-617 radioligand therapy at 5.5 GBq per cycle in patients with advanced castration-resistant prostate cancer: a prospective, single arm, phase II study | springermedizin.de [springermedizin.de]
- 4. Best Patient Care Practices for Administering PSMA-Targeted Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events associated with Lutetium-177-PSMA-617 (Pluvicto®) in advanced prostate cancer: a disproportionality analysis based on the fda’s adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
A Preclinical Showdown: Benchmarking EB-PSMA-617 Against a New Wave of PSMA-Targeting Agents
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of prostate cancer theranostics, the quest for more potent and specific Prostate-Specific Membrane Antigen (PSMA)-targeting agents is paramount. This guide provides a comprehensive preclinical comparison of EB-PSMA-617, an albumin-binding radioligand, against a cohort of novel PSMA-targeting agents, including other albumin-binders and alpha-particle emitters. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform the next generation of prostate cancer therapies.
Introduction to Next-Generation PSMA-Targeting Radiotherapeutics
PSMA has emerged as a key therapeutic target in prostate cancer due to its overexpression on cancer cells.[1] Radioligand therapies, such as the approved ¹⁷⁷Lu-PSMA-617, have shown significant clinical benefit.[2] However, research continues to innovate on this platform to enhance tumor uptake, prolong retention, and introduce more potent cytotoxic payloads like alpha particles.
One promising strategy has been the incorporation of albumin-binding moieties to extend the circulation half-life of the radioligand, thereby increasing the opportunity for tumor accumulation. This compound (¹⁷⁷Lu-EB-PSMA-617) is a prime example of this approach, leveraging a truncated Evans blue dye derivative.[3] Preclinical studies have demonstrated its high efficacy in eradicating PSMA-positive tumors, and a first-in-human study showed higher tumor accumulation compared to ¹⁷⁷Lu-PSMA-617.[4] This guide will compare its preclinical performance with other emerging agents.
Comparative Preclinical Data
The following tables summarize key preclinical parameters for this compound and a selection of novel PSMA-targeting agents. Data has been compiled from various studies and is presented for comparative purposes. Direct head-to-head studies under identical conditions are limited, and thus variations in experimental setups should be considered.
Table 1: In Vitro Performance of PSMA-Targeting Agents
| Agent | Ligand Type | Radionuclide | Cell Line | Binding Affinity (IC50/Ki, nM) | Cellular Uptake (%/10^6 cells) | Internalization (%) |
| ¹⁷⁷Lu-PSMA-617 | Small Molecule | ¹⁷⁷Lu | PC3-PIP / LNCaP | ~0.9 - 2.34 | ~40-60% | ~18-30% |
| ¹⁷⁷Lu-EB-PSMA-617 | Albumin-Binder | ¹⁷⁷Lu | PC3-PIP | Not explicitly reported | High | Not explicitly reported |
| ¹⁷⁷Lu-PSMA-ALB-56 | Albumin-Binder | ¹⁷⁷Lu | PC3-PIP | Not explicitly reported | 54-58% | 17-25% |
| ¹⁷⁷Lu-Alb-L4 | Albumin-Binder | ¹⁷⁷Lu | PC3-PIP | ≤10 (Ki) | ~60% (2h) | 32-47% (2h) |
| ¹⁷⁷Lu-Alb-L5 | Albumin-Binder | ¹⁷⁷Lu | PC3-PIP | ≤10 (Ki) | ~75% (2h) | 32-47% (2h) |
| ²²⁵Ac-PSMA-617 | Small Molecule | ²²⁵Ac | LNCaP | High affinity | Not explicitly reported | Not explicitly reported |
| ²¹²Pb-NG001 | Small Molecule | ²¹²Pb | PC-3 PIP / C4-2 | Not explicitly reported | ~59% (PC-3 PIP) | ~10% (PC-3 PIP) |
Note: Data is aggregated from multiple sources and experimental conditions may vary.[5][6][7][8][9][10][11]
Table 2: In Vivo Biodistribution in Xenograft Models (%ID/g at 24h post-injection)
| Agent | Tumor | Blood | Kidneys | Salivary Glands | Liver |
| ¹⁷⁷Lu-PSMA-617 | ~10-15 | <0.5 | ~1-35 | ~1-5 | ~0.5 |
| ¹⁷⁷Lu-EB-PSMA-617 | Higher than ¹⁷⁷Lu-PSMA-617 | Higher than ¹⁷⁷Lu-PSMA-617 | Higher than ¹⁷⁷Lu-PSMA-617 | Not explicitly reported | Not explicitly reported |
| ¹⁷⁷Lu-PSMA-ALB-56 | ~50-60 | ~10-15 | ~10-20 | Not explicitly reported | ~1-2 |
| ¹⁷⁷Lu-Alb-L2 | ~26 | ~3 | ~15 | ~1 | ~1 |
| ²²⁵Ac-PSMA-617 | High | Low | Moderate | Moderate | Low |
| ²¹²Pb-NG001 | ~20-30 | <1 | ~5-10 | Not explicitly reported | ~1 |
Note: Values are approximate and depend on the specific study and animal model. Data aggregated from multiple sources.[2][4][5][6][7][10][12]
Table 3: Therapeutic Efficacy in Preclinical Models
| Agent | Animal Model | Key Findings |
| ¹⁷⁷Lu-PSMA-617 | PC3-PIP xenografts | Significant tumor growth delay. |
| ¹⁷⁷Lu-EB-PSMA-617 | PSMA+ tumor models | High efficacy in eradicating tumors. |
| ¹⁷⁷Lu-PSMA-ALB-56 | PC-3 PIP xenografts | Better antitumor effects compared to ¹⁷⁷Lu-PSMA-617 at the same activity.[6] |
| ¹⁶¹Tb-SibuDAB (Albumin-Binder) | PC-3 PIP xenografts | More effective tumor growth inhibition than ¹⁶¹Tb-PSMA-I&T and ¹⁷⁷Lu-labeled counterparts.[12] |
| ²²⁵Ac-PSMA-617 | LNCaP xenografts | Significant tumor volume reduction, with combined alpha and beta therapy showing undetectable tumors in 40% of subjects at week 8.[9] |
| ²²⁵Ac-PSMA-TO-1 | Disseminated prostate cancer model | Significant survival benefit compared to ²²⁵Ac-PSMA-617.[13] |
| ²¹²Pb-NG001 | PC-3 PIP xenografts | Dose-dependent therapeutic effect; repeated injections showed increased treatment response.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Binding Affinity Assay (Competitive Inhibition)
A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled test compound against a radiolabeled ligand.
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP or PC3-PIP) are cultured to near confluence in appropriate media and seeded in multi-well plates.
-
Ligand Preparation: A constant concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) is prepared. A range of concentrations of the unlabeled competitor ligand (e.g., this compound) are prepared through serial dilutions.
-
Incubation: The cells are incubated with the fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand at 37°C for a specified time (e.g., 1 hour).
-
Washing: The cells are washed with ice-cold buffer to remove unbound ligands.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cell Uptake and Internalization Assay
This assay quantifies the total cell-associated radioactivity (uptake) and the proportion that is internalized into the cells.
-
Cell Culture: PSMA-expressing cells are seeded in multi-well plates and allowed to adhere.
-
Incubation: Cells are incubated with the radiolabeled agent at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Total Uptake Measurement: For total uptake, cells are washed with cold PBS and lysed. The radioactivity in the lysate is measured.
-
Internalization Measurement: To measure the internalized fraction, after incubation, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The cells are then washed, lysed, and the radioactivity in the lysate (internalized fraction) is measured. The radioactivity in the acid wash represents the membrane-bound fraction.
-
Calculation: Internalization is typically expressed as a percentage of the total cell-associated radioactivity.
Biodistribution Studies in Xenograft Mouse Models
Biodistribution studies are essential to determine the in vivo pharmacokinetics and tumor-targeting capabilities of a radiopharmaceutical.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) are subcutaneously inoculated with human prostate cancer cells (e.g., PC3-PIP). Tumors are allowed to grow to a specified size.
-
Radioligand Administration: A defined amount of the radiolabeled agent is administered to the mice, typically via intravenous (tail vein) injection.[14][15][16]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Radioligand Therapy Studies
These studies assess the therapeutic efficacy of the radiolabeled agent in reducing tumor growth.
-
Animal Model: Similar to biodistribution studies, tumor-bearing mice are prepared.
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups receiving different doses of the radiopharmaceutical.
-
Therapy Administration: The therapeutic agent is administered, often as a single dose or in multiple fractions.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Kaplan-Meier survival curves are often generated.
Signaling Pathways and Experimental Workflows
The binding of a PSMA-targeting agent initiates a series of events that lead to the delivery of a radioactive payload to the cancer cell. The subsequent DNA damage induced by the radiation is the primary mechanism of cell killing.
Figure 1: General mechanism of action for PSMA-targeted radioligand therapy.
The experimental workflow for evaluating a novel PSMA-targeting agent follows a logical progression from in vitro characterization to in vivo efficacy studies.
Figure 2: Standard preclinical development workflow for a novel PSMA radioligand.
Conclusion
The development of novel PSMA-targeting agents is a vibrant area of research with the potential to significantly improve outcomes for prostate cancer patients. Albumin-binding agents like this compound demonstrate a promising strategy to enhance tumor uptake and retention.[5][6] However, this can be associated with increased uptake in normal organs, a critical consideration for clinical translation.[5] Alpha-emitters, such as ²²⁵Ac and ²¹²Pb, offer a more potent cytotoxic payload and have shown remarkable anti-tumor efficacy in preclinical models, including in settings of resistance to beta-emitters.[9][10][17][18][19]
The data presented in this guide highlights the trade-offs between different design strategies for PSMA-targeting radioligands. While this compound and other albumin-binders show promise in increasing tumor radiation dose, careful optimization is needed to manage potential off-target toxicity. Alpha-therapies represent a powerful alternative, though manufacturing and dosimetry considerations are ongoing areas of investigation. This comparative analysis provides a valuable resource for the scientific community to guide the future development of safer and more effective PSMA-targeted therapies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. openmedscience.com [openmedscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
- 10. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
Independent validation of published EB-Psma-617 research findings
A Comparative Guide to EB-PSMA-617 for Prostate Cancer Research
For researchers and drug development professionals navigating the landscape of PSMA-targeted radioligand therapies, this guide offers an objective comparison of this compound with other notable alternatives, supported by experimental data. The information presented is collated from published preclinical and early-phase clinical studies.
Introduction to this compound
This compound is a novel radiopharmaceutical developed to enhance the therapeutic window of PSMA-targeted radioligand therapy. It is a derivative of the well-established PSMA-617, modified with a truncated Evans blue (EB) molecule.[1] This modification allows this compound to bind to serum albumin, which extends its half-life in the bloodstream.[2] The prolonged circulation time is designed to increase the accumulation of the radioligand in PSMA-positive tumors, potentially leading to greater therapeutic efficacy with less frequent dosing compared to its predecessors.[2][3]
Comparative Performance Data
The following tables summarize the quantitative data from studies comparing this compound with other PSMA-targeted radioligands, primarily ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA I&T.
Table 1: Comparative Biodistribution and Dosimetry
| Parameter | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA I&T | Key Findings |
| Tumor Accumulation | 2.15 to 5.68-fold higher than ¹⁷⁷Lu-PSMA-617[3] | Baseline | Higher initial uptake than ¹⁷⁷Lu-PSMA-617[4] | This compound shows significantly enhanced tumor accumulation. |
| Absorbed Dose in Tumors (Gy/GBq) | Not explicitly stated in direct comparison | 5.9 (bone), 7.1 (lymph node)[4] | 6.0 (bone), 6.9 (lymph node)[4] | Comparable tumor-absorbed doses between ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA I&T.[4] |
| Absorbed Dose in Kidneys (mSv/MBq or Gy/GBq) | 2.39 ± 0.69 mSv/MBq[1][5][6] | 0.39 ± 0.06 mSv/MBq[1][5][6] or 0.77 Gy/GBq[4] | 0.92 Gy/GBq[4] | This compound shows higher kidney uptake. ¹⁷⁷Lu-PSMA I&T has a slightly higher renal dose than ¹⁷⁷Lu-PSMA-617.[1][4][5][6] |
| Absorbed Dose in Red Bone Marrow (mSv/MBq) | 0.0547 ± 0.0062[1][5][6] | 0.0084 ± 0.0057[1][5][6] | Not Reported | This compound exhibits a higher absorbed dose in the red bone marrow.[1][5][6] |
| Whole-Body Half-Life (hours) | Extended (due to albumin binding)[2] | 42[4] | 35[4] | ¹⁷⁷Lu-PSMA-617 has a longer whole-body half-life than ¹⁷⁷Lu-PSMA I&T.[4] |
Table 2: Therapeutic Efficacy
| Parameter | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA I&T | Key Findings |
| Prostate-Specific Antigen (PSA) Response (≥50% decline) | 10% (1.18 GBq), 40% (2.12 GBq), 62.5% (3.52 GBq)[3] | 40-57% (with 5.9-8.7 GBq)[3] | Not directly compared with this compound | The PSA response for this compound is dose-dependent and appears comparable to ¹⁷⁷Lu-PSMA-617 at higher doses.[3] |
| Tumor Growth Inhibition (Preclinical) | A single dose of 7.4 MBq was sufficient to eradicate established tumors in mice.[2] | Temporary delay in tumor growth.[2] | Not Reported | Preclinical data suggests superior tumor growth inhibition by this compound.[2] |
| Overall Survival (OS) - months | Not Reported | 12-13[7] | 13[7] | No significant difference in OS was observed between ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA I&T in a matched-pair analysis.[7] |
Table 3: Safety and Toxicity
| Adverse Event (Grade ≥3) | ¹⁷⁷Lu-EB-PSMA-617 (at 3.52 GBq) | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA I&T | Key Findings |
| Thrombocytopenia | 25% (Grade 4)[3] | 9.1% (Grade 3)[7] | 0%[7] | Higher doses of this compound may lead to increased hematologic toxicity. |
| Anemia | Not specified (Grade 1 observed at lower dose)[1] | 9.1% (Grade 3)[7] | 1.8% (Grade 3)[7] | Hematologic toxicity is a known side effect of PSMA radioligand therapies. |
| Leucopenia | Not specified (Grade 1 observed at lower dose)[1] | Not specified | Not specified | |
| Nephrotoxicity | No serious nephritic side effects observed.[3] | Generally well-tolerated. | Generally well-tolerated. |
Experimental Protocols
Biodistribution Studies in Preclinical Models
-
Animal Model: Nude mice bearing PSMA-positive tumor xenografts (e.g., LNCaP or PC3-pip).
-
Radioligand Administration: Intravenous injection of the ¹⁷⁷Lu-labeled PSMA ligand (e.g., this compound or PSMA-617) with a defined activity (e.g., 7.4 MBq).
-
Time Points for Evaluation: Tissues and tumors are harvested at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).
-
Sample Analysis: The radioactivity in the collected organs and tumors is measured using a gamma counter.
-
Data Expression: The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
First-in-Human Dosimetry and Therapy Studies
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) with PSMA-positive lesions confirmed by PET/CT imaging.
-
Study Design: Patients are administered a single low dose of ¹⁷⁷Lu-EB-PSMA-617 (e.g., 0.80-1.1 GBq) or a standard dose of ¹⁷⁷Lu-PSMA-617 (e.g., 1.30-1.42 GBq).[6]
-
Imaging: Serial whole-body planar and SPECT/CT imaging is performed at multiple time points post-injection (e.g., 2, 24, 72, 120, 168 hours for this compound and 0.5, 2, 24, 48, 72 hours for PSMA-617) to determine the biodistribution and clearance of the radioligand.[6]
-
Dosimetry Calculations: The absorbed doses in various organs and tumors are calculated from the imaging data using specialized software (e.g., OLINDA/EXM).
-
Therapeutic Response Assessment:
-
Biochemical Response: Prostate-Specific Antigen (PSA) levels are monitored before and after therapy. A significant decrease (e.g., ≥50%) is considered a positive response.
-
Radiographic Response: Changes in tumor size and PSMA uptake are assessed using PET/CT scans before and after treatment.
-
-
Safety Monitoring: Adverse events are monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Visualizations
Signaling Pathway of PSMA-Targeted Radioligand Therapy
Caption: Mechanism of PSMA-targeted radioligand therapy leading to cancer cell death.
Experimental Workflow for Biodistribution Studies
Caption: Workflow of a typical preclinical biodistribution study.
Logical Comparison of PSMA Radioligand Therapies
Caption: Comparative framework for evaluating PSMA radioligand therapies.
References
- 1. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]
- 3. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isosolutions.com [isosolutions.com]
- 7. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EB-PSMA-617: A Comprehensive Guide for Laboratory Professionals
The proper disposal of EB-PSMA-617, particularly when radiolabeled with Lutetium-177 (¹⁷⁷Lu), is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of ¹⁷⁷Lu-EB-PSMA-617, ensuring the safety of personnel and the environment. The primary consideration for disposal is the management of its radioactive component, ¹⁷⁷Lu, and a potential long-lived isomeric impurity, ¹⁷⁷ᵐLu.
Key Disposal Considerations
The disposal strategy for ¹⁷⁷Lu-EB-PSMA-617 is dictated by the radioactive properties of Lutetium-177 and the potential presence of the metastable isomer Lutetium-177m (¹⁷⁷ᵐLu).[1][2] The significantly longer half-life of ¹⁷⁷ᵐLu necessitates different waste management pathways compared to ¹⁷⁷Lu alone.[3][4] Additionally, chemical hazards, such as from trifluoroacetic acid (TFA) used in synthesis, must be addressed separately.[1]
Quantitative Data for Disposal Planning
A clear understanding of the decay characteristics of the radioisotopes involved is fundamental for proper disposal planning.
| Parameter | Lutetium-177 (¹⁷⁷Lu) | Lutetium-177m (¹⁷⁷ᵐLu) |
| Half-life | ~6.7 days | ~160.4 days |
| Primary Emissions | Beta particles, Gamma rays | Beta particles, Low-energy photons |
| Decay Period for Disposal | Approximately 10 half-lives (~67 days) for decay-in-storage | Decay-in-storage is not feasible due to the long half-life; requires disposal as low-level radioactive waste.[1] |
| Typical Contaminant Level | ¹⁷⁷ᵐLu may be present at ~0.02% of the total ¹⁷⁷Lu activity | Not Applicable |
| Disposal Threshold | Decay to background radiation levels | Must be disposed of as low-level radioactive waste if detectable |
Detailed Disposal Protocol for ¹⁷⁷Lu-EB-PSMA-617 in a Laboratory Setting
This protocol outlines the procedures for the safe disposal of waste generated from research activities involving ¹⁷⁷Lu-EB-PSMA-617.
Step 1: Waste Segregation
Proper segregation of waste at the source is the most critical step in the disposal process.
-
Radioactive vs. Non-Radioactive Waste:
-
Only materials that have come into direct contact with ¹⁷⁷Lu-EB-PSMA-617 should be considered radioactive waste.
-
Uncontaminated materials should be disposed of as regular laboratory waste.
-
-
Segregation by Nuclide and Half-Life:
-
Isolate ¹⁷⁷Lu waste from other radioactive isotopes to manage decay timelines accurately.[2]
-
-
Physical Form:
-
Solid Waste: Gloves, absorbent paper, vials, and other contaminated solid materials.
-
Liquid Waste: Aqueous solutions, solvents, and other liquid materials containing ¹⁷⁷Lu-EB-PSMA-617. Liquid waste must be stored in designated, shielded carboys placed in secondary containment.[5]
-
-
Chemical Waste:
-
Waste containing chemical hazards, such as trifluoroacetic acid (TFA), should be collected in a separate, compatible container (e.g., glass or polyethylene) and managed as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.[1]
-
Step 2: Waste Packaging and Labeling
Proper packaging and labeling are essential for safe storage and identification.
-
Containers: Use approved, clearly labeled containers for each type of radioactive waste.[5]
-
Labeling: Each container must be clearly labeled with:
Step 3: Storage and Decay
The storage and decay strategy depends on the presence of the long-lived impurity, ¹⁷⁷ᵐLu. It is crucial to determine from the supplier or through analysis if ¹⁷⁷ᵐLu is present in the product.[4]
-
Scenario A: ¹⁷⁷Lu Waste without significant ¹⁷⁷ᵐLu (Decay-in-Storage)
-
Store the segregated radioactive waste in a designated, shielded, and secure location.[1]
-
Allow the waste to decay for at least 10 half-lives of ¹⁷⁷Lu, which is approximately 67-70 days.[1][4]
-
After the decay period, monitor the waste with a radiation survey meter to confirm that the radioactivity has decayed to background levels.[1]
-
Once confirmed to be at background levels, the waste can be disposed of as regular or biohazardous waste, depending on its nature. Before disposal, deface or remove all radioactive material labels.[1]
-
-
Scenario B: ¹⁷⁷Lu Waste with ¹⁷⁷ᵐLu
-
Due to the long half-life of ¹⁷⁷ᵐLu (160.4 days), decay-in-storage is not a feasible option.[1][4]
-
This waste must be managed and disposed of as low-level radioactive waste.[1][4]
-
Storage times for this type of waste can range from 3 to 5 years before disposal.[3]
-
Contact your institution's Radiation Safety Officer (RSO) or EHS department to arrange for the proper collection, storage, and disposal of this long-lived radioactive waste stream.[1]
-
Step 4: Decontamination of Laboratory Equipment
-
Glassware and Equipment: Decontaminate any reusable glassware or equipment that has come into contact with ¹⁷⁷Lu-EB-PSMA-617 by washing with a suitable decontamination solution.[1]
-
Survey for Contamination: After decontamination, use a radiation survey meter to ensure all radioactive contamination has been removed before returning the equipment to general use.[1]
Disposal Workflow for ¹⁷⁷Lu-EB-PSMA-617
Caption: Workflow for the disposal of ¹⁷⁷Lu-EB-PSMA-617 waste.
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, when handling ¹⁷⁷Lu-EB-PSMA-617 and its waste.[5]
-
Conduct all work with unsealed radioactive materials in a designated area, such as a fume hood or a properly ventilated workspace, to avoid inhalation.[5][7]
-
Use remote handling tools like tongs or forceps whenever possible to minimize radiation exposure.[5]
-
Regularly monitor work areas and personnel for radioactive contamination.[5]
-
Ensure that a radiation survey meter is readily available and in proper working condition.
-
Do not eat, drink, or apply cosmetics in areas where radioactive materials are handled.[5]
-
Always wash hands thoroughly after handling radioactive materials.[8]
Adherence to these procedures, in conjunction with institutional and local regulations, is paramount for ensuring personnel safety and environmental protection when working with ¹⁷⁷Lu-EB-PSMA-617. Always consult with your institution's Radiation Safety Officer for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [rltinstitute.novartis.com]
- 3. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.tamu.edu [ehs.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. ruixibiotech.com [ruixibiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
